molecular formula C21H21NO4 B557386 Fmoc-HoPro-OH CAS No. 86069-86-5

Fmoc-HoPro-OH

Cat. No.: B557386
CAS No.: 86069-86-5
M. Wt: 351.4 g/mol
InChI Key: CKLAZLINARHOTG-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-HoPro-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO4 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-L-Pipecolic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19-11-5-6-12-22(19)21(25)26-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLAZLINARHOTG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201006601
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86069-86-5
Record name 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201006601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Fmoc-HoPro-OH: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-HoPro-OH, a derivative of the non-proteinogenic amino acid homoproline, serves as a crucial building block in synthetic peptide chemistry. Its unique six-membered ring structure offers a distinct conformational rigidity compared to its five-membered proline analogue, making it a valuable tool for modifying peptide backbones. This guide provides an in-depth overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in peptide synthesis and drug development.

The Chemical Structure of this compound

This compound is the N-protected form of homoproline, where the secondary amine is protected by a fluorenylmethoxycarbonyl (Fmoc) group. Homoproline itself is piperidine-2-carboxylic acid, a cyclic amino acid featuring a six-membered ring. The "Ho" in HoPro designates it as a "homo" analogue of proline, indicating one additional methylene group in its cyclic structure. The L-isomer, (S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, is commonly used in peptide synthesis.

The Fmoc protecting group is essential for solid-phase peptide synthesis (SPPS), as it is stable to the coupling conditions but can be readily removed under mild basic conditions (typically with piperidine) to allow for the stepwise elongation of the peptide chain[1][2][3].

Physicochemical and Spectroscopic Data

The properties of this compound are distinct from its more common cousin, Fmoc-hydroxyproline (Fmoc-Hyp-OH). The quantitative data for Fmoc-L-HoPro-OH and related compounds are summarized below for clarity and comparison.

Table 1: Physicochemical Properties of Fmoc-L-HoPro-OH and Related Proline Derivatives

PropertyFmoc-L-HoPro-OHFmoc-L-trans-4-Hyp-OHFmoc-L-cis-4-Hyp-OHFmoc-L-Pro-OH
CAS Number 86069-86-5[4][5]88050-17-3[6][7][8]189249-10-3[9]71989-31-6[10]
Molecular Formula C₂₁H₂₁NO₄[5]C₂₀H₁₉NO₅[7][8]C₂₀H₁₉NO₅[9]C₂₀H₁₉NO₄[11]
Molecular Weight 351.40 g/mol [4][5]353.37 g/mol [8]353.38 g/mol [9]337.37 g/mol
Appearance White to off-white solid[4]White powder[7]White powder[9]White solid[12]
Melting Point (°C) Not specified186-196[7]86-116[9]Not specified
Purity ≥98%[5]≥99% (HPLC)[7]≥98% (HPLC)[9]Not specified
Storage Temp. 4°C[5]; -20°C for 3 years[4]0-8°C[7]0-8°C[9]2-8°C

Table 2: Spectroscopic and Analytical Data for Fmoc-L-trans-4-Hydroxyproline

PropertyValue
¹H NMR (300 MHz, DMSO-d6) δ 1.89-2.24 (m, 2H), 3.34-3.43 (m, 2H), 3.43-3.54 (m, 0.5H), 4.12-4.21 (m, 3H), 4.25 (s, 2H), 4.28-4.42 (m, 0.5H), 5.16 (brs, 1H), 7.29-7.34 (m, 2H), 7.38-7.65 (m, 2H), 7.63-7.65 (m, 2H)[6]
Mass Spectrum (M+H) 354.33[6]
Optical Rotation [α]D²⁰ -58 ± 3º (c=1 in MeOH)[7]

Core Applications in Research and Development

The unique structural properties of this compound make it a valuable reagent for scientists and drug development professionals.

  • Peptide Synthesis : The primary application is as a building block in Fmoc solid-phase peptide synthesis (SPPS)[8]. Incorporating homoproline can alter the peptide's secondary structure, introducing unique turns or kinks that can influence biological activity and stability.

  • Drug Development : In medicinal chemistry, modifying peptide therapeutics with non-natural amino acids like homoproline is a key strategy to improve pharmacological profiles[1][7][9]. These modifications can enhance resistance to enzymatic degradation, improve receptor binding affinity, and fine-tune bioavailability.

  • Biomaterials : Hydroxyproline derivatives are used to create hydrogels and scaffolds for tissue engineering, enhancing mechanical properties and biocompatibility[7][9]. While less common, homoproline could be explored for similar applications in developing novel biomaterials.

  • Protein Folding Studies : The conformational constraints imposed by cyclic amino acids are useful for studying protein folding and stability[1][7][9]. Homoproline provides a different set of dihedral angle constraints compared to proline, offering another tool for these investigations.

Experimental Protocols

Detailed methodologies are critical for reproducible scientific outcomes. The following sections provide established protocols for the synthesis and use of Fmoc-protected amino acids.

This protocol describes the general procedure for protecting the amine group of an amino acid (e.g., L-Homoproline) with Fmoc chloride. The method is adapted from established procedures for similar amino acids[6][12].

  • Dissolution : Dissolve L-Homoproline (1 equivalent) and a base such as sodium bicarbonate or potassium carbonate (2.5-3 equivalents) in a mixture of a suitable organic solvent (e.g., THF, 1,4-dioxane) and water[6][12].

  • Fmoc-Cl Addition : Cool the mixture in an ice bath. Slowly add a solution of 9-fluorenylmethoxycarbonyl (Fmoc) chloride (1-1.1 equivalents) dissolved in the same organic solvent.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir continuously for 10-12 hours or overnight until the reaction is complete (monitored by TLC)[6][12].

  • Work-up : Terminate the reaction by adding water. Wash the aqueous mixture with a nonpolar solvent like diethyl ether or diisopropyl ether to remove unreacted Fmoc-Cl and other impurities[6][12].

  • Acidification & Extraction : Acidify the aqueous phase to a pH of 2-3 using 1N hydrochloric acid. This will precipitate the Fmoc-protected amino acid[6][12].

  • Isolation : Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product[6][12].

  • Purification : The crude product can be further purified by recrystallization or column chromatography if necessary.

Caption: General reaction scheme for the N-protection of L-Homoproline.

This protocol outlines a single cycle for adding an Fmoc-protected amino acid to a growing peptide chain on a solid support resin (e.g., 2-chlorotrityl chloride or Wang resin)[3].

  • Resin Swelling : Swell the resin in a suitable solvent (e.g., DMF or CH₂Cl₂) for at least 30-60 minutes in a reaction vessel[3].

  • Fmoc Deprotection : To remove the Fmoc group from the N-terminus of the resin-bound peptide, treat the resin with a 20% (v/v) solution of piperidine in DMF. Agitate for 5-20 minutes. Drain the solution and repeat once[3].

  • Washing : Thoroughly wash the resin to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct. Typically, this involves multiple washes with DMF, followed by washes with a solvent like isopropanol and then dichloromethane, before returning to DMF.

  • Amino Acid Activation & Coupling :

    • In a separate vessel, dissolve the incoming this compound (3-5 equivalents) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF.

    • Add an organic base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the mixture to facilitate the formation of the activated ester.

    • Add the activated amino acid solution to the washed resin.

    • Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

  • Washing : After coupling, drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts. A small sample of resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.

  • Capping (Optional) : To block any unreacted free amines and prevent the formation of deletion sequences, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF[3].

  • Cycle Repetition : Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

SPPS_Workflow start Start: Resin-NH-Peptide-Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (this compound, Activator, Base) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 end Result: Resin-NH-Peptide-HoPro-Fmoc wash2->end next_cycle Repeat Cycle for Next Amino Acid end->next_cycle next_cycle->deprotection Start next cycle

Caption: The core iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

For biological assays, proper solubilization is key. The following protocol is provided for preparing a stock solution of this compound[4].

  • Initial Stock : Prepare a high-concentration stock solution in 100% DMSO. For example, 50 mg/mL, which may require ultrasonication to fully dissolve[4]. Note: Hygroscopic DMSO can significantly impact solubility; use newly opened solvent[4].

  • Working Solution Preparation (Example) : To prepare a 1 mL working solution suitable for administration, follow these steps sequentially:

    • Take 100 µL of the DMSO stock solution.

    • Add it to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of saline (0.9% NaCl in ddH₂O) to reach the final volume of 1 mL[4].

  • Storage : Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles[4].

References

Fmoc-HoPro-OH: A Comprehensive Technical Guide to its Chemical Properties and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-HoPro-OH, or N-(9-fluorenylmethoxycarbonyl)-trans-4-hydroxy-L-proline, is a pivotal building block in modern peptide synthesis, particularly for the development of novel therapeutics and biomaterials. Its unique structural features, conferred by the hydroxyproline moiety, can significantly influence the biological activity, stability, and conformational properties of peptides. This technical guide provides an in-depth analysis of the chemical properties and stability of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.

Core Chemical Properties

This compound is a white to off-white solid with established purity levels, typically exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC)[1][2]. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReferences
Molecular Formula C₂₁H₂₁NO₄[2]
Molecular Weight 351.40 g/mol [2]
Appearance White to off-white powder/solid[1][3]
Melting Point 186-196 °C[1]
Purity (HPLC) ≥98%[2]
Optical Rotation [a]D20 = -58 ± 3º (c=1 in MeOH)[1]
Solubility Soluble in DMSO (50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][4]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month[3]

Stability Profile

The stability of this compound is intrinsically linked to the lability of the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The Fmoc group is renowned for its stability under acidic conditions, a cornerstone of the orthogonal strategy in solid-phase peptide synthesis (SPPS)[5][6][7]. This allows for the use of acid-labile protecting groups on amino acid side chains, which can be removed during the final cleavage from the resin without affecting the Fmoc-protected N-terminus of the growing peptide chain[7].

Conversely, the Fmoc group is readily cleaved under mild basic conditions, typically using a secondary amine such as piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[5][6]. The deprotection mechanism proceeds via a β-elimination pathway, initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring[5].

While specific forced degradation studies on this compound are not extensively published, the stability is largely dictated by the integrity of the Fmoc group. Conditions to avoid during storage and handling, unless deprotection is intended, include exposure to basic environments. For long-term storage, maintaining the compound as a dry powder at the recommended low temperatures is crucial to prevent degradation[3].

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below. These protocols are based on established procedures for Fmoc-based solid-phase peptide synthesis and analysis.

Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA or Collidine)

  • Peptide synthesis vessel

  • Shaker or bubbler for agitation

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in the peptide synthesis vessel.

  • Fmoc Deprotection (if applicable): If the resin is N-terminally Fmoc-protected, treat it with a solution of 20% piperidine in DMF for 10-20 minutes to expose the free amine. Wash the resin thoroughly with DMF (3-5 times).

  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF. Add the base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for a few minutes[8][9].

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours[8][10].

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Monitoring the Coupling: A small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to ensure the completion of the coupling reaction. A negative test (yellow beads) indicates a successful coupling[9].

Cleavage of the Fmoc Protecting Group

This protocol describes the removal of the Fmoc group from the N-terminus of the newly incorporated hydroxyproline residue.

Materials:

  • Peptidyl-resin with N-terminal Fmoc-HoPro

  • 20% Piperidine in DMF (v/v)

  • DMF

  • Peptide synthesis vessel

Procedure:

  • Washing: Wash the peptidyl-resin with DMF (3 times).

  • Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 10-20 minutes at room temperature[8][10].

  • Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct[7]. The resin now has a free N-terminal amine, ready for the next coupling cycle.

Cleavage of the Peptide from the Resin and Side-Chain Deprotection

This protocol outlines the final step of releasing the synthesized peptide containing hydroxyproline from the solid support and removing any side-chain protecting groups.

Materials:

  • Dry peptidyl-resin

  • Cleavage cocktail (e.g., Reagent B: TFA/Phenol/Water/Triisopropylsilane (TIS) at 88:5:5:2 v/v/v/v)[11]

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas stream

Procedure:

  • Resin Preparation: Ensure the peptidyl-resin is thoroughly dried.

  • Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel. The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin)[11].

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact duration may vary depending on the specific side-chain protecting groups used[12].

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage cocktail.

  • Drying: Dry the final peptide product under a stream of nitrogen or in a vacuum desiccator.

HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Solvent for sample preparation (e.g., acetonitrile/water mixture)

Procedure:

  • Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm or 301 nm (characteristic absorbance for the Fmoc group)

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. A starting point could be 5% B, ramping to 95% B over 20-30 minutes. The exact gradient should be optimized for the specific column and system.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total peak area.

Signaling Pathways and Biological Relevance

While this compound itself is a synthetic building block and not directly involved in signaling pathways, the hydroxyproline residue it carries plays a crucial role in various biological processes once incorporated into a peptide and deprotected. A key example is its involvement in the hypoxia signaling pathway through the regulation of Hypoxia-Inducible Factor-1α (HIF-1α).

Under normoxic (normal oxygen) conditions, specific proline residues within the HIF-1α subunit are hydroxylated by prolyl hydroxylases (PHDs). This hydroxylation event, which requires oxygen as a co-substrate, creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase. The binding of VHL leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low[13][14][15][16].

Under hypoxic (low oxygen) conditions, the activity of PHDs is inhibited due to the lack of oxygen. Consequently, HIF-1α is not hydroxylated, escapes degradation, and accumulates in the cell. It then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of various genes involved in angiogenesis, glucose metabolism, and cell survival, enabling cellular adaptation to low oxygen environments[13][14][16]. The incorporation of hydroxyproline into peptides can thus be a strategy to modulate these and other biological pathways.

HIF1a_Regulation cluster_Normoxia Normoxia (Sufficient O₂) cluster_Hypoxia Hypoxia (Low O₂) cluster_Nucleus Hypoxia (Low O₂) HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O₂ HIF1a_normoxia->PHDs Hydroxylation HIF1a_OH Hydroxylated HIF-1α (Pro-OH) PHDs->HIF1a_OH VHL VHL E3 Ubiquitin Ligase HIF1a_OH->VHL Binding Ub Ubiquitination VHL->Ub Proteasome Proteasomal Degradation Ub->Proteasome Degradation HIF1a_hypoxia HIF-1α PHDs_inactive PHDs Inactive (No O₂) HIF1a_hypoxia->PHDs_inactive Inhibition HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable Accumulation Nucleus Nucleus HIF1a_stable->Nucleus Translocation HIF1b HIF-1β HRE Hypoxia Response Elements (Gene Promoters) Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Activation HIF1a_stable_nuc HIF-1α HIF_dimer HIF-1α/HIF-1β Dimer HIF1a_stable_nuc->HIF_dimer HIF1b_nuc HIF-1β HIF1b_nuc->HIF_dimer HIF_dimer->HRE Binding Collagen_Metabolism cluster_Synthesis Collagen Synthesis cluster_Degradation Collagen Degradation Procollagen Procollagen Chains (with Proline) P4H Prolyl-4-Hydroxylase + O₂, Fe²⁺, Vitamin C Procollagen->P4H Hydroxylation Hydroxylated_Procollagen Hydroxylated Procollagen (with Hydroxyproline) P4H->Hydroxylated_Procollagen Triple_Helix Stable Collagen Triple Helix Hydroxylated_Procollagen->Triple_Helix Assembly Extracellular_Matrix Extracellular Matrix Triple_Helix->Extracellular_Matrix Secretion & Integration Collagen_Fibers Collagen Fibers MMPs Matrix Metalloproteinases (MMPs) Collagen_Fibers->MMPs Cleavage Peptides Hydroxyproline-containing Peptides MMPs->Peptides Peptidases Peptidases Peptides->Peptidases Hydrolysis Free_Hyp Free Hydroxyproline Peptidases->Free_Hyp Metabolism Further Metabolism Free_Hyp->Metabolism

References

A Technical Guide to Fmoc-HoPro-OH: Properties, Synthesis Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (Fluorenylmethyloxycarbonyl-L-hydroxyproline) is a protected amino acid derivative crucial for the synthesis of peptides with enhanced structural and biological properties. The incorporation of hydroxyproline residues into peptide chains can significantly influence their conformation, stability, and bioactivity, making this compound a valuable building block in drug discovery, biomaterials science, and protein engineering. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications in peptide synthesis, and detailed experimental protocols.

Core Data and Physicochemical Properties

This compound is a white to off-white solid.[1] Key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source
CAS Number 86069-86-5[1][2]
Molecular Formula C21H21NO4[1][2]
Molecular Weight 351.40 g/mol [1][2]
Purity ≥98% to 99.96%[1][2]
Property Value Source
Appearance Solid[1]
Color White to off-white[1]
Solubility (in Vitro) DMSO: 50 mg/mL (142.29 mM)[1]
Storage Conditions (Powder) Duration Source
-20°C3 years[1]
4°C2 years[1][2]
Storage Conditions (in Solvent) Duration Source
-80°C6 months[1]
-20°C1 month[1]

Applications in Research and Drug Development

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) .[3] The hydroxyl group of the proline ring allows for post-translational modifications and can be crucial for the biological activity of the final peptide.

Key application areas include:

  • Drug Development: The incorporation of hydroxyproline can enhance the metabolic stability and receptor binding affinity of peptide-based therapeutics.[4][5] Peptides modified with hydroxyproline are attractive candidates for therapeutic development due to their potentially altered pharmacokinetic properties.[4]

  • Biomaterials: this compound is used in the synthesis of peptides for biomaterials such as hydrogels and scaffolds. The resulting materials can exhibit enhanced mechanical properties and biocompatibility, which is beneficial for tissue engineering and regenerative medicine.[5][6]

  • Protein Folding Studies: This compound aids researchers in studying the mechanisms of protein folding and stability, providing insights into how specific amino acid modifications can affect protein structure and function.[5][6]

Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis. The exact parameters may need to be optimized based on the specific peptide sequence and scale of the synthesis.

Resin Selection and Swelling
  • Resin Selection: Choose a resin appropriate for the desired C-terminus of the peptide. For a C-terminal carboxyl group, Wang resin is commonly used. For a C-terminal amide, Rink Amide resin is a suitable choice.[3]

  • Swelling: Swell the resin in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 30 minutes to an hour to ensure that the reactive sites are accessible.[3][7]

Fmoc Deprotection
  • Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.[7]

  • Procedure:

    • Wash the swollen resin with DMF.

    • Add the 20% piperidine solution to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 7-10 minutes to ensure complete removal of the Fmoc protecting group.[8]

    • Wash the resin thoroughly with DMF to remove residual piperidine.

Amino Acid Coupling
  • Activation: Activate the this compound (or other Fmoc-amino acid) by dissolving it in DMF with a coupling agent and an additive. Common coupling systems include:

    • N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt).[8]

    • N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure.[9]

  • Procedure:

    • Dissolve this compound and the coupling additive (e.g., OxymaPure) in DMF.

    • Add the coupling agent (e.g., DIC) and allow the mixture to pre-activate for 1-2 minutes.[7][9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours, or until a completion test (such as the Kaiser test) indicates the reaction is finished.

    • Wash the resin with DMF to remove excess reagents and byproducts.

Cleavage and Deprotection
  • Reagent: Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the peptide. A common cocktail is a mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[9]

  • Procedure:

    • Wash the peptide-resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Visualized Workflow

The following diagram illustrates the cyclical nature of the Fmoc solid-phase peptide synthesis process.

Fmoc_SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (this compound + Activator) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat for next amino acid wash2->cycle cycle->deprotection Continue Cycle cleavage Final Cleavage & Deprotection (TFA) cycle->cleavage Final Cycle Complete end Purified Peptide cleavage->end

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

References

A Technical Guide to the Solubility of Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development and scientific research. This document offers quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for the incorporation of this compound into a peptide sequence.

Introduction to this compound and its Solubility

This compound is a derivative of the non-essential amino acid hydroxyproline, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is fundamental for stepwise peptide synthesis, preventing unwanted reactions of the amino group during the coupling of the carboxylic acid moiety. The solubility of Fmoc-protected amino acids is a crucial factor in peptide synthesis, directly impacting reaction kinetics, coupling efficiency, and the purity of the final peptide product. Poor solubility can lead to challenges in reagent preparation and delivery, potentially causing incomplete reactions and the generation of deletion sequences.

The physicochemical properties of this compound, particularly the presence of the bulky, aromatic Fmoc group and the polar hydroxyl group on the proline ring, dictate its solubility profile. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic organic solvents.

Solubility Data for this compound

Comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly available literature. However, based on available data for this compound and closely related compounds, as well as the general behavior of Fmoc-amino acids, the following table summarizes its solubility profile.

SolventAbbreviationQuantitative SolubilityQualitative SolubilityNotes
Dimethyl SulfoxideDMSO50 mg/mL (142.29 mM)[1]Highly solubleUltrasonic treatment may be required to achieve complete dissolution. The use of newly opened, non-hygroscopic DMSO is recommended as water content can negatively impact solubility[1].
DimethylformamideDMFNot explicitly found for this compound.Generally highly soluble. Fmoc-Hyp-OH is described as "clearly soluble" at a concentration of 0.5 M (1 mmole in 2 ml).[2] Fmoc-Pro-OH is also easily dissolved in DMF[3][4].DMF is one of the most common and effective solvents for solid-phase peptide synthesis and for dissolving Fmoc-amino acids[5].
N-Methyl-2-pyrrolidoneNMPNot explicitly found.Generally highly soluble. Fmoc-Pro-OH is easily dissolved in NMP[3][4].NMP is another widely used solvent in SPPS with similar solvent properties to DMF[5].
ChloroformCHCl₃Not explicitly found.Soluble. Fmoc-Pro-OH is reported to be soluble in chloroform[6].
DichloromethaneDCMNot explicitly found.Soluble. Fmoc-Pro-OH is reported to be soluble in dichloromethane[6].DCM is a common solvent in organic synthesis and for dissolving Fmoc-protected amino acids[5].
Ethyl AcetateEtOAcNot explicitly found.Soluble. Fmoc-Pro-OH is reported to be soluble in ethyl acetate[6].
Acetone(CH₃)₂CONot explicitly found.Soluble. Fmoc-Pro-OH is reported to be soluble in acetone[6].
WaterH₂ONot explicitly found.Sparingly soluble to insoluble. Fmoc-protected amino acids are generally poorly soluble in water[7].The hydrophobic Fmoc group significantly reduces aqueous solubility.
MethanolMeOHNot explicitly found for this compound.Soluble. Fmoc-Pro-OH is reported to be soluble in methanol[3].

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in a specific solvent for a particular application, it is recommended to determine it empirically. The following protocol outlines a general method for determining the solubility of an Fmoc-protected amino acid.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound powder

  • High-purity organic solvents (e.g., DMF, DMSO, NMP, DCM)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge capable of handling solvent-resistant tubes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Solvent-resistant microcentrifuge tubes or vials

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the test solvent in a vial. The excess solid should be clearly visible.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) and shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the vial from the shaker.

    • Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully take a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the supernatant with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration). A typical detection wavelength for the Fmoc group is 254 nm or 301 nm.

    • Inject the diluted sample of the saturated solution.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as mg/mL or molarity (M).

Visualization of Experimental Workflow and Application

The following diagrams illustrate the experimental workflow for determining solubility and the general workflow for utilizing this compound in solid-phase peptide synthesis.

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Centrifuge to pellet undissolved solid B->C D Extract clear supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for determining the solubility of this compound.

G cluster_1 This compound in Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Swelling (e.g., in DMF) Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (e.g., with DMF) Fmoc_Deprotection->Washing1 Coupling 5. Coupling to Resin-Bound Peptide Washing1->Coupling Activation 4. Activation of this compound (with coupling reagents like HBTU/HOBt) Activation->Coupling Washing2 6. Washing (e.g., with DMF) Coupling->Washing2 Repeat Repeat steps 2-6 for subsequent amino acids Washing2->Repeat Cleavage 7. Cleavage from Resin and Side-Chain Deprotection (e.g., with TFA cocktail) Repeat->Cleavage Purification 8. Peptide Purification (e.g., by RP-HPLC) Cleavage->Purification

References

Foundational Principles of Using Hydroxyproline in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the core principles for incorporating hydroxyproline (Hyp), a critical non-proteinogenic amino acid, into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). We will cover protecting group strategies, coupling protocols, potential side reactions, and best practices to ensure high-purity peptide synthesis.

Introduction to Hydroxyproline in Peptide Synthesis

4-Hydroxyproline (Hyp) is a key post-translational modification in collagen, where it plays a crucial role in the structural stability of the triple helix. In drug development, the incorporation of Hyp and its derivatives into peptide sequences can enhance metabolic stability, improve receptor binding affinity, and introduce conformational constraints that are vital for therapeutic efficacy.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The Fmoc/tBu strategy, which utilizes a base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups, is the most common approach due to its milder reaction conditions compared to older Boc/Bzl methods[1]. When incorporating hydroxyproline, specific considerations regarding its secondary amine structure and the reactivity of its γ-hydroxyl group are essential for success.

Core Challenge: Protection of the Hydroxyl Group

The primary decision when using hydroxyproline in Fmoc-SPPS is whether to protect the side-chain hydroxyl group and, if so, which protecting group to use. This choice impacts coupling efficiency, side reaction prevalence, and the overall purity and yield of the final peptide.

Unprotected Hydroxyproline (Fmoc-Hyp-OH)

Using unprotected Fmoc-Hyp-OH is feasible but carries risks. The free hydroxyl group can be a site for unwanted side reactions, primarily O-acylation , during the activation and coupling of the subsequent amino acid. This leads to the formation of branched peptide impurities that can be difficult to separate from the target sequence.

Protected Hydroxyproline Derivatives

To prevent side reactions, the hydroxyl group is typically protected. In Fmoc chemistry, side-chain protecting groups must be stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF) but labile under the final acidic cleavage conditions (e.g., Trifluoroacetic acid - TFA)[1]. The two most common protecting groups for hydroxyproline are the tert-butyl (tBu) ether and the trityl (Trt) ether.

  • Fmoc-Hyp(tBu)-OH: The tert-butyl ether is a robust and widely used protecting group. It is stable to piperidine but is readily cleaved by high concentrations of TFA during the final deprotection step[2]. It is the standard choice for routine synthesis.

  • Fmoc-Hyp(Trt)-OH: The trityl ether is significantly more acid-labile than the tBu group and can be cleaved with very dilute TFA[2]. Its primary advantage is its steric bulk. The large Trt group can disrupt inter-chain hydrogen bonding, which is a major cause of peptide aggregation on the solid support, especially in "difficult" or hydrophobic sequences. This often leads to higher purity and yield in challenging syntheses[3].

Data Presentation: Protecting Group Performance

While direct quantitative comparisons for hydroxyproline are sparse in the literature, extensive studies on serine, a structurally similar hydroxyl-containing amino acid, provide a strong basis for evaluation. Research comparing Fmoc/tBu and Fmoc/Trt strategies consistently shows that the Trt group yields crude peptides of higher purity, particularly for sequences prone to aggregation.

Protecting Group StrategyModel Peptide SequenceCrude Purity (%)Key Findings & Recommendations
Fmoc/tBu H-Thr(tBu)-...-Trp-...-Tyr(tBu)-NH₂43%Prone to side reactions via intramolecular butylation. Recommended for simple, non-aggregating sequences due to lower cost.
Fmoc/Trt H-Thr(Trt)-...-Trp-...-Tyr(Trt)-OH92%The bulky Trt group effectively prevents aggregation, leading to significantly higher purity. Recommended for "difficult," hydrophobic, or aggregation-prone sequences.
Fmoc/tBu Fmoc-Ser(tBu)-Met-Ser(tBu)-Met-Ser(tBu)-OH68%Moderate purity achieved for a less complex sequence.
Fmoc/Trt Fmoc-Ser(Trt)-Met-Ser(Trt)-Met-Ser(Trt)-OH98%Demonstrates superior performance even in moderately difficult sequences, yielding nearly pure crude product.

Data adapted from a comparative study on Met- and Trp-containing peptides using different side-chain protection strategies by Barlos, K. et al. (1998)[3].

Experimental Protocols

The following are generalized protocols for the manual incorporation of a protected hydroxyproline residue into a peptide sequence on a solid-phase support.

Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in Dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF.

    • Perform an initial treatment for 3-5 minutes.

    • Drain the solution and perform a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group[4].

  • Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Coupling Protocol using HATU

HATU is a highly effective coupling reagent, especially for sterically hindered amino acids like hydroxyproline.

  • Reagent Preparation: In a separate vessel, pre-activate the amino acid by dissolving:

    • Fmoc-Hyp(tBu)-OH or Fmoc-Hyp(Trt)-OH (3 equivalents relative to resin loading)

    • HATU (2.9-3.0 equivalents)

    • in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents) to the amino acid solution and vortex briefly. Note: Collidine is a weaker base and is recommended to minimize potential racemization[5].

  • Coupling: Immediately add the activated amino acid mixture to the deprotected peptide-resin[6].

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to monitor for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete. If the test is positive, the coupling step can be repeated ("double coupling").

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the incorporation of hydroxyproline. Awareness of these pathways is key to troubleshooting and optimizing the synthesis.

O-Acylation of Unprotected Hydroxyl Group

If Fmoc-Hyp-OH is used, the side-chain hydroxyl can be acylated by the activated carboxyl group of the next incoming amino acid. This forms a depsipeptide (ester bond) linkage, resulting in a branched peptide impurity.

  • Mitigation: The most effective strategy is to use a hydroxyl-protected derivative, such as Fmoc-Hyp(tBu)-OH .

Dehydration (β-Elimination)

Similar to serine and threonine, the hydroxyproline side chain can undergo base- or heat-catalyzed dehydration via a β-elimination mechanism to form a dehydroproline residue. This results in an impurity with a mass difference of -18 Da. This side reaction is particularly a concern when using elevated temperatures (e.g., microwave-assisted SPPS)[7].

  • Mitigation:

    • Avoid prolonged exposure to strong bases.

    • Use milder coupling conditions where possible.

    • Avoid excessive heating during synthesis cycles.

    • Ensuring complete protection of the hydroxyl group with a tBu group can reduce this risk.

Racemization

Racemization can be a concern for any amino acid during the activation step. For hydroxyl-containing amino acids, the use of DIPEA as a base has been reported to increase the risk of racemization[5].

  • Mitigation:

    • Use a less hindered or weaker base, such as 2,4,6-Collidine , instead of DIPEA[5].

    • Minimize the pre-activation time before adding the coupling mixture to the resin.

    • Incorporate additives like 1-Hydroxybenzotriazole (HOBt) when using carbodiimide activators like DIC.

Visualizations of Key Processes

Workflow for Hydroxyproline Incorporation in SPPS

spss_workflow cluster_cycle SPPS Cycle for Hyp Resin Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Coupling: Fmoc-Hyp(P)-OH HATU / Collidine Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. NextCycle Start Next Cycle (Deprotection) Wash2->NextCycle NextCycle->Deprotection Start

Fig. 1: Standard Fmoc-SPPS cycle for coupling a protected hydroxyproline residue.
Decision Logic for Protecting Group Selection

decision_tree Start Peptide Sequence Analysis CheckAggregation Is sequence prone to aggregation (e.g., hydrophobic)? Start->CheckAggregation UseTrt Use Fmoc-Hyp(Trt)-OH CheckAggregation->UseTrt Yes UseTBu Use Fmoc-Hyp(tBu)-OH CheckAggregation->UseTBu No

Fig. 2: Simplified decision workflow for selecting the appropriate Hyp protecting group.
Potential Side Reaction Pathways for Hydroxyproline

side_reactions cluster_main cluster_side Start Fmoc-Hyp(P)-OH + Peptide-Resin Product Desired Elongated Peptide Start->Product Coupling (e.g., HATU) Dehydration Dehydroproline Peptide (-18 Da) Start->Dehydration Base / Heat (β-Elimination) UnprotectedHyp Fmoc-Hyp-OH (Unprotected) Acylation O-Acylated Branched Peptide UnprotectedHyp->Acylation Acylation by next aa*

Fig. 3: Desired reaction pathway versus potential side reactions involving hydroxyproline.

Conclusion and Best Practices

The successful incorporation of hydroxyproline into synthetic peptides via Fmoc-SPPS is readily achievable with careful planning and execution. The choice of protecting group is the most critical decision and should be guided by the properties of the target peptide sequence.

Summary of Recommendations:

  • Always Protect: To ensure the highest purity and avoid complex side products, always use a side-chain protected hydroxyproline derivative.

  • Default to tBu: For routine, non-problematic sequences, Fmoc-Hyp(tBu)-OH provides robust protection and is the most cost-effective choice.

  • Use Trt for Difficult Sequences: For peptides that are long, hydrophobic, or known to aggregate, the sterically bulky Fmoc-Hyp(Trt)-OH is superior and can significantly improve crude purity and final yield[3].

  • Optimize Coupling: Use potent coupling reagents like HATU to overcome the steric hindrance of the proline ring system.

  • Minimize Racemization: Prefer 2,4,6-Collidine over DIPEA as the base during coupling to reduce the risk of epimerization[5].

  • Avoid Heat: Be cautious when using microwave heating, as it can increase the rate of side reactions like dehydration[7].

References

The Advent and Application of Fmoc-HoPro-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and application of Nα-Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH), a critical building block in modern peptide science. We delve into the historical context of its development, detail its synthesis and characterization, and illuminate its role in biological signaling pathways, offering a comprehensive resource for professionals in peptide chemistry and drug discovery.

Introduction: The Significance of Hydroxyproline and Fmoc Protection

(2S,4R)-4-Hydroxyproline (HoPro), a non-essential amino acid, is a fundamental component of collagen, the most abundant protein in mammals. It is formed through the post-translational hydroxylation of proline residues, a reaction crucial for the stability of the collagen triple helix.[1][2] The hydroxyl group of hydroxyproline participates in hydrogen bonding, which rigidifies the collagen structure, making it essential for the integrity of connective tissues.[3][4]

The advent of solid-phase peptide synthesis (SPPS) revolutionized the chemical synthesis of peptides. A landmark in this field was the development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970.[4] The Fmoc group's stability under acidic conditions and its facile removal with a mild base (typically piperidine) offered a significant advantage over the harsher acid-based deprotection required for the tert-butoxycarbonyl (Boc) group.[2] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, simplifying the synthesis of complex peptides.[5] The combination of the unique structural contributions of hydroxyproline and the strategic advantages of Fmoc protection has made this compound an invaluable reagent in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 4-hydroxy-L-proline with an Fmoc-donating reagent. The two primary reagents used for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Synthesis via 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This method, often referred to as the Schotten-Baumann reaction, involves the acylation of the secondary amine of hydroxyproline with Fmoc-Cl under basic aqueous conditions.

Experimental Protocol:

  • Dissolution: (2S,4R)-4-hydroxy-L-proline (100 g) is dissolved in a mixture of tetrahydrofuran (THF, 200 ml) and water (400 ml) containing sodium bicarbonate (80 g) at 25-30 °C.

  • Addition of Fmoc-Cl: A solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (226 g) in THF (200 ml) is added slowly to the hydroxyproline solution.

  • Reaction: The reaction mixture is stirred at 25-30°C for 10-12 hours.

  • Workup: Upon completion, the reaction is quenched with water and washed with diisopropyl ether (DIPE).

  • Acidification and Precipitation: The aqueous layer is acidified with 1N hydrochloric acid, leading to the precipitation of the product. The mixture is stirred for an additional 2-3 hours to ensure complete precipitation.

  • Isolation: The solid product is collected by filtration, washed, and dried to yield Fmoc-L-hydroxyproline as a white solid.[6]

Synthesis via N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

An alternative approach utilizes Fmoc-OSu, which often provides cleaner reactions and simpler purification. The reaction is typically carried out in a mixed solvent system with a mild base.

Experimental Protocol (Adapted from a general procedure for Fmoc-amino acids):

  • Dissolution: 4-hydroxy-L-proline is dissolved in a saturated aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: A solution of Fmoc-OSu in dioxane is added to the hydroxyproline solution.

  • Reaction: The mixture is stirred for approximately 20 hours at room temperature.

  • Workup and Isolation: The reaction mixture is worked up in a similar manner to the Fmoc-Cl procedure, involving acidification and extraction to isolate the final product.[7]

Data Presentation: Comparison of Synthesis Methods
ParameterSynthesis via Fmoc-ClSynthesis via Fmoc-OSu (Anticipated)
Reagent Stability Less stable, sensitive to moistureMore stable, crystalline solid
Reaction Conditions Biphasic (THF/water), NaHCO₃Biphasic (Dioxane/water), NaHCO₃
Reaction Time 10-12 hours[6]~20 hours[7]
Reported Yield ~64% (based on 150g product from 100g starting material)[6]Generally high, though specific yield for this compound is not cited
Byproducts HCl, CO₂N-hydroxysuccinimide
Purification Precipitation and filtration[6]Extraction and precipitation[7]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table of Characterization Data:

Analysis TechniqueObserved ResultsReference
Appearance White to light brown solid[6]
Melting Point 188-190°C[6]
¹H NMR (300 MHz, DMSO-d₆) δ 1.89-2.24 (m, 2H), 3.34-3.43 (m, 2H), 3.43-3.54 (m, 0.5H), 4.12-4.21 (m, 3H), 4.25 (s, 2H), 4.28-4.42 (m, 0.5H), 5.16 (brs, 1H) , 7.29-7.34 (m, 2H), 7.38-7.65 (m, 2H), 7.63-7.65 (m, 2H)[6]
Mass Spectrometry (M+H)⁺ 354.33[6]
Purity (HPLC) Typically ≥98%[8]

Detailed Methodologies for Characterization:

  • High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed on a C18 reversed-phase column. A common method involves a linear gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase, with detection at 214 nm and 254 nm.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to confirm the chemical structure. Standard acquisition parameters are used, and chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the compound, typically observing the [M+H]⁺ or [M+Na]⁺ ions.[12]

Biological Context: The Hypoxia-Inducible Factor (HIF) Signaling Pathway

The hydroxylation of proline residues is a key regulatory mechanism in the cellular response to changes in oxygen availability, primarily through the Hypoxia-Inducible Factor (HIF) signaling pathway.[1]

Under normoxic (normal oxygen) conditions, HIF-1α, the oxygen-sensitive subunit of the HIF-1 transcription factor, is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes.[2][13] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[4] The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[1][14]

In hypoxic (low oxygen) conditions, the PHD enzymes are inactive due to the lack of their co-substrate, molecular oxygen.[3] Consequently, HIF-1α is not hydroxylated and is therefore stabilized. It accumulates in the cytoplasm and translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit.[1] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to low oxygen.[13]

HIF_Signaling_Pathway cluster_normoxia Normoxic Conditions (O₂ present) cluster_hypoxia Hypoxic Conditions (O₂ absent) HIF-1α_p HIF-1α HIF-1α_OH HIF-1α-OH HIF-1α_p->HIF-1α_OH Hydroxylation PHD Prolyl Hydroxylase (PHD) PHD->HIF-1α_OH O2 O₂ O2->PHD co-substrate aKG α-KG aKG->PHD co-substrate Proteasome Proteasomal Degradation HIF-1α_OH->Proteasome Ubiquitination VHL VHL E3 Ligase Complex VHL->Proteasome Ub Ubiquitin Ub->VHL HIF-1α_s HIF-1α (stabilized) HIF-1_complex HIF-1 Complex HIF-1α_s->HIF-1_complex HIF-1β HIF-1β HIF-1β->HIF-1_complex Nucleus Nucleus HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE binds to Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription activates

HIF-1α Regulation by Prolyl Hydroxylation

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block for introducing hydroxyproline residues into synthetic peptides using SPPS. The workflow follows the standard Fmoc-SPPS cycle of deprotection, coupling, and washing.

Experimental Workflow for SPPS using this compound:

  • Resin Preparation: The synthesis starts with a solid support (resin), typically pre-loaded with the C-terminal amino acid or a suitable linker. The resin is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This exposes the free N-terminal amine.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

  • Coupling of this compound: this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF. This activated solution is then added to the resin, and the mixture is agitated to facilitate amide bond formation.

  • Washing: The resin is washed again to remove unreacted reagents and byproducts.

  • Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: Activated this compound Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Next AA Final_Cleavage Final Cleavage & Deprotection (TFA) Cycle->Final_Cleavage Last AA End Purified Peptide containing HoPro Final_Cleavage->End

Fmoc-SPPS Workflow for HoPro Incorporation

Conclusion

This compound stands as a testament to the synergy between our understanding of natural protein structure and the power of synthetic organic chemistry. Its synthesis is well-established, and its application in SPPS is routine, enabling the creation of peptides with unique conformational properties and biological activities. For researchers in drug development and chemical biology, this compound is an essential tool for probing the structure and function of collagen, developing novel biomaterials, and designing peptide-based therapeutics that leverage the unique structural attributes of hydroxyproline.

References

An In-depth Technical Guide to the Basic Applications of Fmoc-HoPro-OH in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-trans-4-hydroxy-L-proline (Fmoc-HoPro-OH) is a pivotal building block in modern biochemistry, primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structural properties, conferred by the hydroxylated pyrrolidine ring, are instrumental in the design and synthesis of peptides with specific conformational and biological characteristics. This guide delves into the core applications of this compound, with a particular focus on its role in creating collagen mimetic peptides (CMPs), enhancing peptide stability, and its implications for drug discovery and development. Detailed experimental protocols, quantitative data on peptide stability, and visualizations of relevant biochemical pathways and workflows are provided to offer a comprehensive resource for researchers in the field.

Introduction: The Significance of 4-Hydroxyproline in Peptide Chemistry

4-Hydroxyproline (Hyp or O) is a non-proteinogenic amino acid that plays a crucial role in the structure and function of various proteins, most notably collagen.[1] In mammals, it comprises roughly 13.5% of collagen and is essential for the stability of the characteristic triple helix structure.[1] The hydroxylation of proline is a post-translational modification that introduces a hydroxyl group, which, through stereoelectronic effects, preorganizes the peptide backbone into a conformation favorable for triple helix formation.[2]

In the realm of synthetic peptide chemistry, this compound serves as the key reagent to introduce this critical residue into a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group allows for a robust and versatile orthogonal synthesis strategy in SPPS, making it a cornerstone for the synthesis of complex peptides.[3][4]

Core Applications of this compound

The primary applications of this compound in biochemistry revolve around its ability to induce and stabilize specific secondary structures in peptides, particularly the polyproline II (PPII) helix, a key component of the collagen triple helix.

Synthesis of Collagen Mimetic Peptides (CMPs)

CMPs are synthetic peptides designed to mimic the structure and/or function of natural collagen.[5][6] They are invaluable tools for studying collagen biology, including its folding, stability, and interactions with other biomolecules. This compound is a fundamental building block for CMPs, typically used in repeating Gly-Pro-Hyp sequences.[7][8] The incorporation of hydroxyproline is a critical determinant of the thermal stability of the resulting triple helix.[2][9]

Enhancing Peptide Stability

The presence of 4-hydroxyproline significantly enhances the thermal stability of the collagen triple helix.[9][10] This stabilization is primarily attributed to stereoelectronic effects rather than hydrogen bonding involving the hydroxyl group.[1] The electron-withdrawing hydroxyl group influences the pucker of the pyrrolidine ring and the torsional angles of the peptide backbone, preorganizing the peptide strand into the PPII conformation required for triple helix formation.[2] This intrinsic stability makes this compound a valuable tool for designing peptides with enhanced resistance to thermal denaturation and proteolytic degradation.

Drug Discovery and Development

The ability to create stable, structured peptides using this compound has significant implications for drug discovery. CMPs and other hydroxyproline-containing peptides are being explored for various therapeutic applications, including:

  • Tissue Engineering: CMPs can self-assemble into hydrogels that mimic the extracellular matrix (ECM), providing scaffolds for tissue regeneration.[6] The incorporation of specific integrin-binding sequences, often containing hydroxyproline, can promote cell adhesion, proliferation, and differentiation.[11]

  • Targeted Drug Delivery: Peptides containing hydroxyproline can be designed to target specific collagen-binding proteins or receptors, enabling the targeted delivery of therapeutic agents.

  • Development of Peptidomimetics: The structural constraints imposed by hydroxyproline can be used to design peptidomimetics with improved pharmacological properties, such as enhanced receptor binding affinity and metabolic stability.[12]

Quantitative Data: Stability of Collagen Mimetic Peptides

The stabilizing effect of 4-hydroxyproline on the collagen triple helix can be quantified by measuring the melting temperature (Tm) of CMPs using techniques like circular dichroism (CD) spectroscopy. The Tm is the temperature at which 50% of the triple helix is denatured.

Peptide SequenceDescriptionMelting Temperature (Tm) in °CReference(s)
(Pro-Pro-Gly)₁₀A baseline CMP without hydroxyproline.24[10]
(Pro-Hyp-Gly)₁₀A standard CMP with hydroxyproline in the Yaa position.58[10]
(Pro-Hyp-Gly)₃-(Pro-Pro-Gly)-(Pro-Hyp-Gly)₃A host-guest peptide with a central Pro-Pro-Gly triplet.40.5[2]
(Pro-Hyp-Gly)₃-(3-Hyp-4-Hyp-Gly)-(Pro-Hyp-Gly)₃A CMP containing a 3-hydroxyproline residue in the Xaa position.37.8[2]
(Pro-Hyp-Gly)₃-(Pro-3-Hyp-Gly)-(Pro-Hyp-Gly)₃A CMP containing a 3-hydroxyproline residue in the Yaa position.28.5[2]
Ac-(POG)₇-NH₂A capped (Pro-Hyp-Gly)₇ peptide.52.8[13]
H-(GPO)₇-OHAn uncapped (Gly-Pro-Hyp)₇ peptide at neutral pH.27.8[13]
H-(OGP)₇-OHAn uncapped (Hyp-Gly-Pro)₇ peptide at neutral pH.33.0[13]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Collagen Mimetic Peptide

This protocol outlines the manual synthesis of a generic (Pro-Hyp-Gly)n peptide using this compound. For the synthesis, the hydroxyl group of hydroxyproline is often protected with a tert-butyl (tBu) group (Fmoc-HoPro(tBu)-OH) to prevent potential side reactions, although synthesis without side-chain protection is also possible.[7][8]

Materials:

  • Fmoc-Pro-OH

  • Fmoc-HoPro(tBu)-OH

  • Fmoc-Gly-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HOBt or OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, recoupling may be necessary.

    • Wash the resin with DMF (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Gly, Hyp, Pro).

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Repeat Repeat for next amino acid Kaiser_Test->Repeat Incomplete Final_Cleavage Final Cleavage (TFA Cocktail) Kaiser_Test->Final_Cleavage Complete Repeat->Fmoc_Deprotection Yes Repeat->Final_Cleavage No Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Signaling Pathway of Collagen-Integrin Interaction

Collagen mimetic peptides containing specific recognition motifs, often including hydroxyproline, can bind to integrin receptors on the cell surface and trigger downstream signaling pathways that influence cell behavior.[14][15][16]

Collagen_Integrin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell CMP Collagen Mimetic Peptide (with Hyp) Integrin Integrin Receptor (e.g., α2β1) CMP->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation MAPK_Pathway MAPK/ERK Pathway Src->MAPK_Pathway Activation Cell_Response Cellular Responses: Adhesion, Proliferation, Differentiation MAPK_Pathway->Cell_Response Regulation

Caption: Simplified signaling pathway initiated by the binding of a hydroxyproline-containing collagen mimetic peptide to an integrin receptor.

Conclusion

This compound is an indispensable tool in modern biochemistry and drug development. Its ability to confer stability and induce specific secondary structures in synthetic peptides has been fundamental to advancing our understanding of collagen biology and has opened new avenues for the rational design of novel biomaterials and therapeutics. The detailed protocols and data presented in this guide aim to equip researchers with the necessary knowledge to effectively utilize this compound in their research endeavors, from the synthesis of complex peptides to the development of innovative biomedical applications.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Hydroxyproline-Containing Peptides using Fmoc-HoPro(tBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydroxyproline (Hyp or HoPro) is a non-proteinogenic amino acid crucial for the structural integrity of collagen, where it contributes to the stability of the triple helix. The synthesis of peptides containing hydroxyproline is of significant interest in biochemistry, materials science, and drug development. Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common method for preparing these peptides.[1] This approach offers milder reaction conditions compared to older Boc-based methods, making it compatible with a wider range of post-translationally modified peptides.[2]

This application note provides a detailed protocol for the manual synthesis of hydroxyproline-containing peptides using Fmoc-L-Hydroxyproline(tert-butyl)-OH (Fmoc-HoPro(tBu)-OH). The tert-butyl (tBu) ether protects the hydroxyl group on the proline ring during synthesis. This protecting group is stable to the basic conditions used for Fmoc removal (piperidine in DMF) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step, ensuring the native hydroxyproline residue in the final peptide.[2]

Experimental Protocols

Resin Selection and Preparation

The choice of resin depends on the desired C-terminus of the peptide. Wang resin is commonly used for peptides with a C-terminal carboxylic acid, while Rink Amide resin is selected for those requiring a C-terminal amide.[1]

  • Protocol 1A: Resin Swelling

    • Place the desired amount of resin (e.g., for a 0.1 mmol scale synthesis) into a suitable SPPS reaction vessel.[3]

    • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation (e.g., nitrogen bubbling or rocking).[3]

    • After swelling, drain the DMF from the reaction vessel.[3]

Iterative Peptide Chain Elongation

The core of SPPS is a series of repeated cycles of deprotection, washing, and coupling to sequentially add amino acids.[3]

  • Protocol 2A: Fmoc Group Deprotection

    • Add a 20% (v/v) solution of piperidine in DMF to the resin-filled vessel.[1]

    • Agitate the mixture for 3-5 minutes and drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-6 times) to remove all residual piperidine and the fulvene-piperidine adduct.[2][3]

  • Protocol 2B: Amino Acid Coupling (including Fmoc-HoPro(tBu)-OH) This protocol uses HCTU as the coupling agent, which is a common and efficient choice.[3]

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[1] The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test for primary amines; note that proline and hydroxyproline will not give a positive Kaiser test result).[5]

    • After the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next deprotection step.

Final Cleavage and Side-Chain Deprotection

This final step cleaves the synthesized peptide from the solid support and removes all acid-labile side-chain protecting groups, including the tBu group from hydroxyproline.

  • Protocol 3A: Cleavage from Resin

    • After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Prepare a fresh cleavage cocktail. A common cocktail is Reagent R : TFA/Thioanisole/EDT/Anisole (90:5:3:2). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) can be used.[6] CAUTION: Always handle TFA and its cocktails in a well-ventilated fume hood.[6]

    • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[6][7]

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

Peptide Precipitation, Purification, and Analysis
  • Protocol 4A: Peptide Isolation and Purification

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]

    • A white precipitate should form. Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture (e.g., 5 minutes at 3300 rpm) to pellet the peptide.[8]

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove scavengers and residual TFA.[8]

    • Allow the final peptide pellet to air-dry or dry under vacuum to obtain the crude product.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

    • Analyze the purified fractions by mass spectrometry (e.g., LC-MS or MALDI-TOF) to confirm the molecular weight of the target peptide.[8]

Quantitative Data Summary

The following table summarizes the typical quantities and reaction times for a standard manual SPPS cycle at a 0.1 mmol scale.

StepReagent/SolventEquivalents (rel. to resin)Typical Amount/VolumeReaction Time
Resin Swelling DMFN/A10-15 mL1-2 hours
Fmoc Deprotection 20% Piperidine in DMFN/A10 mL (2x)5 min + 20 min
Washing DMFN/A10 mL (5x)~5 minutes
Amino Acid Activation Fmoc-AA-OH3 - 5 eq0.3 - 0.5 mmol~2 minutes
HCTU3 - 5 eq0.3 - 0.5 mmol~2 minutes
DIPEA6 - 10 eq0.6 - 1.0 mmol~2 minutes
Coupling Reaction Activated Amino Acid SolutionN/AAdd to resin1 - 2 hours
Washing DMF / DCMN/A10 mL (6x)~10 minutes
Final Cleavage Cleavage Cocktail (e.g., TFA/TIS/H2O)N/A5-10 mL2 - 4 hours
Precipitation Cold Diethyl EtherN/A50-100 mL>30 minutes

Workflow Visualization

The following diagram illustrates the cyclical process of solid-phase peptide synthesis for incorporating an amino acid, including Fmoc-HoPro(tBu)-OH.

SPPS_Workflow Fmoc-HoPro-OH SPPS Workflow cluster_cycle Iterative Synthesis Cycle Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Wash1 3. DMF Wash Deprotection->Wash1 Remove piperidine Coupling 4. AA Coupling (Fmoc-HoPro(tBu)-OH + HCTU/DIPEA) Wash1->Coupling Prepare for coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 Remove excess reagents Wash2->Deprotection 6. Repeat for next AA Cleavage 7. Final Cleavage & Deprotection (TFA) Wash2->Cleavage After final AA Start 1. Start: Peptide-Resin Start->Deprotection End 8. Purified Peptide Cleavage->End Precipitate & Purify

References

Application Notes and Protocols for Coupling Fmoc-HoPro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of hydroxyproline (Hyp) and its derivatives into peptide sequences is of significant interest in medicinal chemistry and drug development. The hydroxyl group offers a site for post-translational modifications, glycosylation, and the formation of specific secondary structures that can enhance biological activity and stability. Fmoc-HoPro-OH (Fmoc-4-hydroxy-L-proline) is a key building block for introducing this residue in Solid-Phase Peptide Synthesis (SPPS). However, as a secondary amino acid with a cyclic structure, this compound presents steric hindrance that can lead to challenges in achieving high coupling efficiency.

These application notes provide a comprehensive guide to effective coupling strategies for this compound, with a focus on the tert-butyl protected derivative, Fmoc-Hyp(tBu)-OH, which is commonly used to prevent side reactions at the hydroxyl group. This document details recommended coupling reagents, optimized protocols, and comparative data to aid researchers in successfully incorporating this valuable amino acid into their peptide sequences.

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound and its derivatives is steric hindrance. The rigid pyrrolidine ring, combined with the bulky Fmoc protecting group, can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This can result in:

  • Slow reaction kinetics: Requiring longer coupling times.

  • Incomplete coupling: Leading to deletion sequences in the final peptide.

  • Lower crude peptide yields and purity.

To overcome these challenges, the selection of an appropriate and highly efficient coupling reagent is paramount.

Comparative Analysis of Coupling Reagents

While direct quantitative comparative studies for this compound are not extensively available in the literature, data extrapolated from studies on other sterically hindered amino acids provides a strong indication of the relative performance of common coupling reagents. The following table summarizes the expected efficiency of various coupling methods for Fmoc-Hyp(tBu)-OH.

Coupling Reagent/MethodReagent TypeTypical Reaction Time (min)Expected Coupling Yield (%)Key AdvantagesPotential Disadvantages
HATU/DIPEA Aminium/Uronium Salt30 - 60> 99Highly reactive, excellent for hindered couplings, low racemization.[1]Higher cost.
PyBOP/DIPEA Phosphonium Salt30 - 12098 - 99Rapid and efficient coupling, low racemization.[2]Byproducts can be difficult to remove in solution-phase synthesis.
DIC/HOBt Carbodiimide60 - 24095 - 98Cost-effective, low risk of side reactions with appropriate additives.[3]Slower reaction rates, potential for N-acylurea formation.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol and may require optimization.

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-Hyp(tBu)-OH to a resin-bound peptide. These protocols are intended as a starting point and may require optimization for specific applications.

General Workflow for Fmoc-SPPS

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS.

Fmoc_SPPS_Workflow General Fmoc-SPPS Workflow Resin Resin with N-terminal Fmoc-protected peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-Hyp(tBu)-OH Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling Positive Test (Incomplete Coupling) Repeat Coupling NextCycle Proceed to Next Cycle Monitoring->NextCycle Negative Test (Complete Coupling)

Caption: General workflow for a single Fmoc-SPPS cycle.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving the highest coupling efficiency, especially in difficult sequences.

Materials:

  • Fmoc-Hyp(tBu)-OH

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test. A negative test (beads remain yellow) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Coupling using PyBOP/DIPEA

This protocol offers a robust and efficient alternative to HATU.

Materials:

  • Fmoc-Hyp(tBu)-OH

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Washing solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Follow step 1 as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly.[2]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-120 minutes.[2]

  • Monitoring and Washing: Follow step 3 as described in Protocol 1.

  • Chain Elongation: Follow step 4 as described in Protocol 1.

Protocol 3: Coupling using DIC/HOBt

This is a cost-effective method suitable for many applications, though it may require longer reaction times.

Materials:

  • Fmoc-Hyp(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Resin with N-terminal deprotected peptide

  • Washing solvents (DMF, DCM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Follow step 1 as described in Protocol 1.

  • Coupling:

    • In the reaction vessel containing the resin, add a solution of Fmoc-Hyp(tBu)-OH (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature.

  • Monitoring and Washing:

    • Monitor the reaction using the ninhydrin test. Reaction times can range from 1 to 4 hours.

    • If the test is not negative within four hours, a recoupling step may be necessary.[3]

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Chain Elongation: Follow step 4 as described in Protocol 1.

Troubleshooting and Optimization

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency when incorporating this compound.

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency Start Low Coupling Efficiency (Positive Kaiser Test) CheckReagents Check Reagent Quality and Concentration Start->CheckReagents Extend_Time Extend Coupling Time CheckReagents->Extend_Time DoubleCouple Perform Double Coupling Extend_Time->DoubleCouple Success Coupling Complete (Negative Kaiser Test) Extend_Time->Success If Successful SwitchReagent Switch to a More Potent Coupling Reagent (e.g., DIC/HOBt to HATU) DoubleCouple->SwitchReagent DoubleCouple->Success If Successful CheckSolvent Consider Alternative Solvent (e.g., NMP) SwitchReagent->CheckSolvent SwitchReagent->Success If Successful CheckSolvent->Success

Caption: Logical workflow for troubleshooting low coupling efficiency.

Final Peptide Cleavage and Deprotection

After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu group from the hydroxyproline residue.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Purification:

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of this compound in SPPS is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For sterically hindered residues like hydroxyproline, aminium/uronium salt-based reagents such as HATU generally provide the highest coupling efficiencies and are recommended for challenging sequences. Phosphonium salt-based reagents like PyBOP also offer excellent performance. While carbodiimide-based methods like DIC/HOBt are a viable and cost-effective option, they may require longer reaction times and careful monitoring. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively incorporate this compound into their target peptides, facilitating advancements in peptide-based drug discovery and development.

References

Hydroxyl Group Protection Strategies for Fmoc-HoPro-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporation of hydroxyproline (Hyp) residues into peptides is a critical strategy in drug discovery and development, offering a means to enhance structural stability, modulate bioactivity, and improve pharmacokinetic properties. The hydroxyl group of 4-hydroxyproline (HoPro) provides a valuable handle for post-synthesis modifications, enabling the introduction of diverse functionalities. Effective management of this hydroxyl group during solid-phase peptide synthesis (SPPS) is paramount to prevent unwanted side reactions and to allow for selective, on-resin modifications. This document provides detailed application notes and protocols for two primary hydroxyl group protection strategies for Fmoc-HoPro-OH: the acid-labile tert-butyl (tBu) ether and the highly acid-labile trityl (Trt) ether.

Overview of Protection Strategies

The choice of protecting group for the hydroxyl function of this compound is dictated by the overall synthetic strategy. The two most common protecting groups, tert-butyl (tBu) and trityl (Trt), offer different levels of acid lability, enabling either global deprotection with the final peptide cleavage or orthogonal deprotection for on-resin modifications.

  • Tert-Butyl (tBu) Protection: The t-butyl ether is a robust protecting group, stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF). It is typically removed simultaneously with other acid-labile side-chain protecting groups and cleavage of the peptide from the resin using a strong acid cocktail, commonly trifluoroacetic acid (TFA)-based. This strategy is ideal when the hydroxyl group does not require modification.

  • Trityl (Trt) Protection: The trityl ether is significantly more acid-labile than the t-butyl ether. This property allows for its selective removal on the solid support using very dilute acid, leaving t-butyl-based and other more robust acid-labile protecting groups intact. This orthogonal deprotection is the cornerstone of the "Proline Editing" strategy, which facilitates site-specific modification of the hydroxyproline residue within a fully protected peptide on the resin.[1]

Data Presentation: Comparison of Protection Strategies

Protecting GroupStructureStability to Fmoc Deprotection (Base)Deprotection ConditionsKey AdvantagesPrimary Application
tert-Butyl (tBu) -O-C(CH3)3StableStrong Acid (e.g., 95% TFA)High stability during SPPS, simultaneous deprotection with cleavage.Standard incorporation of Hyp where no side-chain modification is needed.
Trityl (Trt) -O-C(C6H5)3StableVery Mild Acid (e.g., 1-2% TFA in DCM)Orthogonal to tBu and other acid-labile groups, enables on-resin modification."Proline Editing" and site-specific modification of the Hyp side chain.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Hyp(tBu)-OH

While commercially available, Fmoc-L-Hyp(tBu)-OH can be synthesized from this compound.

Materials:

  • Fmoc-L-Hyp-OH

  • Isobutylene

  • Dichloromethane (DCM), anhydrous

  • Sulfuric acid, concentrated

  • Sodium bicarbonate solution, saturated

  • Brine

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Suspend Fmoc-L-Hyp-OH in anhydrous DCM in a pressure vessel.

  • Cool the suspension to -78°C and carefully add concentrated sulfuric acid as a catalyst.

  • Condense isobutylene gas into the reaction vessel.

  • Seal the vessel and allow the reaction to warm to room temperature, stirring for 48-72 hours.

  • Carefully vent the vessel and quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., ethyl acetate/hexane gradient) to yield Fmoc-L-Hyp(tBu)-OH as a white solid.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Hyp(tBu)-OH

This protocol outlines the standard incorporation of Fmoc-Hyp(tBu)-OH into a peptide sequence using an automated peptide synthesizer or manual SPPS.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-Hyp(tBu)-OH

  • Other required Fmoc-amino acids

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

  • OxymaPure® or other activator

  • 20% Piperidine in DMF (Fmoc deprotection solution)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Swell the resin in DMF.

  • Perform Fmoc deprotection of the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Couple the first Fmoc-amino acid using DIC/OxymaPure in DMF.

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-Hyp(tBu)-OH, until the desired peptide sequence is assembled.

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF, followed by DCM.

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin and remove all side-chain protecting groups (including the tBu group from Hyp) by treating the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 3: "Proline Editing" - On-Resin Modification of Hyp

This protocol describes the "Proline Editing" strategy, which involves the incorporation of Fmoc-Hyp(Trt)-OH, selective deprotection of the Trt group, and subsequent on-resin modification of the hydroxyl group. A representative acylation is provided as the modification step.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-Hyp(Trt)-OH

  • Other required Fmoc-amino acids with acid-labile side-chain protection (e.g., tBu)

  • DIC/OxymaPure

  • 20% Piperidine in DMF

  • DMF, DCM

  • Selective Trt Deprotection Solution: 1% TFA in DCM with 2% TIS

  • Acylation Reagents: Carboxylic acid of choice (e.g., acetic anhydride), N,N'-diisopropylcarbodiimide (DIC), and 4-(dimethylamino)pyridine (DMAP)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

Procedure:

  • Peptide Synthesis:

    • Synthesize the peptide on the solid support as described in Protocol 2, using Fmoc-Hyp(Trt)-OH at the desired position.

    • Ensure all other hydroxyl-, carboxyl-, and amino-containing side chains are protected with groups stable to dilute TFA (e.g., tBu, Boc).

    • After the final coupling, the N-terminal Fmoc group may be removed or kept, depending on the desired final product.

  • Selective Trt Deprotection:

    • Wash the peptide-resin with DCM.

    • Treat the resin with the Selective Trt Deprotection Solution (1% TFA, 2% TIS in DCM) for 2 minutes, repeating 5-10 times.

    • Wash the resin thoroughly with DCM, followed by a neutralizing wash with 10% diisopropylethylamine (DIPEA) in DMF, and then with DMF.

  • On-Resin Acylation of the Hyp Hydroxyl Group:

    • Swell the deprotected peptide-resin in DMF.

    • In a separate vial, dissolve the carboxylic acid (e.g., 10 eq. acetic anhydride), DIC (10 eq.), and DMAP (1 eq.) in DMF.

    • Add the acylation solution to the resin and react for 2-4 hours at room temperature.[1]

    • Wash the resin thoroughly with DMF and DCM.

  • Final Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with the standard cleavage cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove the remaining side-chain protecting groups.

    • Isolate and purify the modified peptide as described in Protocol 2.

Visualizations

Protection_Strategies cluster_tBu t-Butyl Protection Strategy cluster_Trt Trityl Protection ('Proline Editing') This compound This compound Incorporate Fmoc-Hyp(tBu)-OH Incorporate Fmoc-Hyp(tBu)-OH This compound->Incorporate Fmoc-Hyp(tBu)-OH Incorporate Fmoc-Hyp(Trt)-OH Incorporate Fmoc-Hyp(Trt)-OH This compound->Incorporate Fmoc-Hyp(Trt)-OH Continue SPPS Continue SPPS Incorporate Fmoc-Hyp(tBu)-OH->Continue SPPS Final Cleavage (95% TFA) Final Cleavage (95% TFA) Continue SPPS->Final Cleavage (95% TFA) Selective Trt Deprotection (1% TFA) Selective Trt Deprotection (1% TFA) Continue SPPS->Selective Trt Deprotection (1% TFA) Hyp-containing Peptide Hyp-containing Peptide Final Cleavage (95% TFA)->Hyp-containing Peptide Modified Hyp Peptide Modified Hyp Peptide Final Cleavage (95% TFA)->Modified Hyp Peptide Incorporate Fmoc-Hyp(Trt)-OH->Continue SPPS On-Resin Modification On-Resin Modification Selective Trt Deprotection (1% TFA)->On-Resin Modification On-Resin Modification->Final Cleavage (95% TFA)

Caption: Workflow for t-Butyl and Trityl protection strategies.

Proline_Editing_Workflow start Start SPPS incorporate_hyp Couple Fmoc-Hyp(Trt)-OH start->incorporate_hyp elongate Elongate Peptide Chain incorporate_hyp->elongate deprotect_trt Selective Trt Deprotection (1% TFA in DCM) elongate->deprotect_trt modify_oh On-Resin Modification (e.g., Acylation) deprotect_trt->modify_oh cleave Final Cleavage & Global Deprotection (95% TFA) modify_oh->cleave end Purified Modified Peptide cleave->end

Caption: Detailed workflow for the "Proline Editing" strategy.

Conclusion

The selection of a hydroxyl protecting group for this compound is a critical decision in peptide synthesis. The t-butyl group offers a straightforward and robust method for the routine incorporation of hydroxyproline. In contrast, the trityl group provides the flexibility of orthogonal deprotection, enabling the powerful "Proline Editing" strategy for the synthesis of peptides with site-specific modifications at the hydroxyproline residue. The detailed protocols provided herein offer a comprehensive guide for researchers to effectively implement these strategies in their peptide synthesis endeavors.

References

Application Notes and Protocols for Fmoc-HoPro-OH Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and protocols for the cleavage of Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH) from solid-phase synthesis resins. The selection of the appropriate cleavage cocktail and conditions is critical to ensure high yield and purity of the final peptide. This document outlines standard procedures for common resins, discusses potential side reactions, and provides recommendations for optimizing the cleavage process.

Introduction

This compound is a valuable building block in the synthesis of peptides, particularly in the development of collagen mimetics, peptidomimetics, and other bioactive molecules. The final step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. For peptides containing hydroxyproline, the cleavage conditions must be carefully chosen to prevent side reactions associated with the hydroxyl group and the proline residue itself.

The most common method for cleavage in Fmoc-based SPPS is treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[1][2] Scavengers are essential to quench reactive cationic species generated during the removal of protecting groups and from the resin linker, which can otherwise lead to undesired modifications of the peptide.[1]

Key Considerations for this compound Cleavage

  • Resin Type: The choice of resin influences the cleavage conditions. Acid-labile resins like 2-chlorotrityl chloride (2-CTC) resin allow for milder cleavage conditions, which can be advantageous for sensitive peptides. Wang resin is another commonly used resin that requires stronger acidic conditions for cleavage.[1][3]

  • Protecting Groups: The tert-butyl (tBu) group is a common protecting group for the hydroxyl function of hydroxyproline. This group is readily cleaved by standard TFA cocktails.[4]

  • Side Reactions: Peptides containing proline or hydroxyproline are susceptible to diketopiperazine formation, especially when they are the C-terminal residue. Additionally, the hydroxyl group can be a site for potential side reactions if not properly handled during cleavage.

Cleavage Cocktails and Protocols

The selection of the cleavage cocktail is dependent on the resin used and the presence of other sensitive amino acids in the peptide sequence.

Standard Cleavage Cocktails

A general-purpose, low-odor cocktail suitable for many peptides, including those with hydroxyproline, is a mixture of TFA, water, and triisopropylsilane (TIS).[1] TIS is an effective scavenger for carbocations. For peptides containing other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), more complex cocktails containing additional scavengers are recommended.[1][5]

Table 1: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailComposition (v/v/v)Typical Use Cases
Standard TFA/TIS/H₂O 95% TFA / 2.5% TIS / 2.5% H₂OGeneral purpose, for peptides without highly sensitive residues.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTFor peptides containing multiple Arg, Cys, Met, or Trp residues.[5]
Reagent H 81% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 3% H₂O / 2% DMS / 1.5% Ammonium IodideSpecifically designed to prevent methionine oxidation.
Acetic Acid/TFE/DCM 1:1:8 (v/v/v)Mild cleavage from 2-chlorotrityl resin to yield protected peptides.[3]

EDT = 1,2-ethanedithiol, TFE = 2,2,2-trifluoroethanol, DCM = dichloromethane, DMS = dimethyl sulfide

Experimental Protocols

Protocol 1: Cleavage from Wang Resin

Wang resin requires relatively strong acidic conditions for complete cleavage.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: If the N-terminal Fmoc group is still present, remove it using a standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the peptide-resin thoroughly with DCM to remove any residual DMF and dry the resin under vacuum.[1]

  • Cleavage Reaction: Place the dried peptide-resin in a reaction vessel. Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1.5 to 3 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • TFA Evaporation: Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.

  • Peptide Precipitation: Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether. A white precipitate should form.

  • Collection and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 2: Mild Cleavage from 2-Chlorotrityl (2-CTC) Resin

2-CTC resin allows for cleavage under milder conditions, which can be beneficial for obtaining fully or partially protected peptide fragments.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: Acetic acid/TFE/DCM (1:1:8 v/v/v) or 1% TFA in DCM

  • DCM

  • Cold diethyl ether

  • Centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Reaction:

    • For protected peptides (AcOH/TFE/DCM): Suspend the resin in the acetic acid/TFE/DCM mixture (approximately 20 mL per gram of resin).[3] Allow the mixture to stand at room temperature for 30-60 minutes.[3][6]

    • For deprotected peptides (1% TFA): Treat the resin with 1% TFA in DCM. Repeat the treatment several times until cleavage is complete (monitor by HPLC).

  • Peptide Isolation: Filter the resin and wash it with the remaining cleavage mixture or fresh DCM.

  • Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure.

  • Peptide Precipitation: Add cold diethyl ether to precipitate the peptide.

  • Collection and Drying: Collect the precipitate by filtration or centrifugation and wash with cold ether. Dry the peptide under vacuum.

Potential Side Reactions and Troubleshooting

Diketopiperazine Formation: This is a common side reaction for peptides with C-terminal proline or hydroxyproline, leading to the cleavage of the dipeptide from the resin. To minimize this, using a more sterically hindered resin like 2-CTC can be effective.

Incomplete Deprotection: If side-chain protecting groups are not fully removed, this can lead to a heterogeneous product. This can be addressed by extending the cleavage time or using a stronger cleavage cocktail. Monitoring the reaction by HPLC is recommended to determine the optimal cleavage time.

Alkylation of Sensitive Residues: Reactive cations generated during cleavage can modify sensitive amino acid side chains. The use of appropriate scavengers is crucial to prevent this. For peptides containing Trp, Cys, or Met, cocktails with scavengers like EDT and thioanisole are recommended.[1][5]

Visualization of Workflows

Cleavage Workflow from Wang Resin

Cleavage_Workflow_Wang Resin Peptide on Wang Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing_DCM Wash with DCM Deprotection->Washing_DCM Cleavage Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) 1.5-3h, RT Washing_DCM->Cleavage Filtration Filter and Collect Filtrate Cleavage->Filtration Washing_TFA Wash Resin with TFA/DCM Filtration->Washing_TFA Combine Filtrates Evaporation Concentrate Filtrate Washing_TFA->Evaporation Precipitation Precipitate with Cold Ether Evaporation->Precipitation Isolation Centrifuge and Wash Precipitation->Isolation Drying Dry Crude Peptide Isolation->Drying

Caption: General workflow for cleavage of this compound from Wang resin.

Cleavage Workflow from 2-Chlorotrityl Resin (Mild Conditions)

Cleavage_Workflow_2CTC Resin Peptide on 2-CTC Resin Washing_DCM Wash with DCM Resin->Washing_DCM Cleavage Mild Cleavage Cocktail (e.g., AcOH/TFE/DCM) 30-60 min, RT Washing_DCM->Cleavage Filtration Filter and Collect Filtrate Cleavage->Filtration Washing_DCM2 Wash Resin with DCM Filtration->Washing_DCM2 Combine Filtrates Evaporation Concentrate Filtrate Washing_DCM2->Evaporation Precipitation Precipitate with Cold Ether Evaporation->Precipitation Isolation Isolate Protected Peptide Precipitation->Isolation

Caption: Workflow for mild cleavage from 2-CTC resin to yield a protected peptide.

Data Presentation

The efficiency of cleavage can be assessed by High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide. The purity is determined by integrating the area of the desired peptide peak relative to the total peak area.

Table 2: Representative Cleavage Efficiencies (Qualitative)

ResinCleavage CocktailCleavage Time (RT)Expected Purity (Crude)Notes
Wang Resin 95% TFA / 2.5% TIS / 2.5% H₂O2 hoursGood to ExcellentStandard protocol for many peptides.
2-CTC Resin 1% TFA in DCM1-2 hoursGoodYields deprotected peptide; may require repeated treatments.
2-CTC Resin AcOH/TFE/DCM (1:1:8)1 hourExcellentYields protected peptide fragment.[3]

Note: The actual purity will depend on the specific peptide sequence and the success of the preceding synthesis steps.

Conclusion

The successful cleavage of peptides containing this compound from solid-phase supports is achievable with standard protocols, provided that careful consideration is given to the choice of resin and cleavage cocktail. For most applications, a TFA-based cocktail with appropriate scavengers will provide high yields of the desired peptide. For sensitive sequences or the synthesis of protected fragments, the use of a highly acid-labile resin such as 2-CTC is recommended. Optimization of cleavage time and careful monitoring of the reaction can help to minimize side reactions and maximize the purity of the final product.

References

Application Notes and Protocols for the Synthesis of Collagen-Like Peptides using Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, provides structural integrity to tissues and plays a crucial role in cell adhesion, migration, and signaling. Its unique triple-helical structure is defined by a repeating Gly-X-Y amino acid sequence, where X and Y are frequently proline (Pro) and 4-hydroxyproline (Hyp), respectively. The synthesis of collagen-like peptides (CLPs) allows for the systematic investigation of collagen structure, stability, and biological function. The incorporation of hydroxyproline, facilitated by building blocks like Fmoc-HoPro-OH, is critical for stabilizing the triple helix.

This document provides detailed application notes and protocols for the synthesis of CLPs using Fmoc-protected hydroxyproline in solid-phase peptide synthesis (SPPS). It covers the synthesis workflow, purification, characterization, and potential biological applications, with a focus on integrin-mediated signaling pathways.

Data Presentation

Table 1: Quantitative Data on the Synthesis and Characterization of Collagen-Like Peptides
Peptide SequenceSynthesis MethodCoupling ReagentCleavage CocktailCrude Purity (%)Final Yield (%)Tm (°C)Analytical Method
(Pro-Hyp-Gly)10Fmoc SPPSHBTU/HOBtTFA/TIS/H2O (95:2.5:2.5)~75~3042RP-HPLC, ESI-MS
Ac-(Gly-Pro-Hyp)10-NH2Fmoc SPPSHATU/HOAtTFA/TIS/H2O (95:2.5:2.5)>80~3558RP-HPLC, MALDI-TOF
H-Gly-Pro-Hyp-Gly-Pro-Hyp-Gly-Pro-Hyp-NH2Automated Fmoc SPPSDIC/OxymaTFA/DODT/H2O (95:2.5:2.5)~85~4035UPLC-MS
GFOGER-containing peptideManual Fmoc SPPSHCTUTFA/EDT/TIS/H2O (94:2.5:1:2.5)~70~25Not ReportedRP-HPLC, ESI-MS

Note: The data presented here is a representative summary compiled from various sources. Actual results may vary depending on the specific sequence, synthesis scale, and experimental conditions.

Experimental Protocols

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis of a (Pro-Hyp-Gly)n CLP

This protocol outlines the manual synthesis of a representative CLP with a repeating Pro-Hyp-Gly sequence on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin (e.g., 0.5 mmol/g substitution)

  • Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Hyp(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Shake for 5 minutes, then drain.

    • Add fresh 20% piperidine/DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling (Example for Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2-4 hours at room temperature.

    • To check for completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence (Pro, Hyp), using Fmoc-Pro-OH and Fmoc-Hyp(tBu)-OH accordingly, until the desired peptide length is achieved. The tert-butyl (tBu) group protects the hydroxyl function of hydroxyproline during synthesis.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl-resin extensively with DMF, DCM, and finally methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (e.g., tBu from Hyp).

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization of the CLP

Purification by Preparative RP-HPLC:

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using a preparative reverse-phase C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 10-60% acetonitrile over 60 minutes.

  • Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical RP-HPLC and/or mass spectrometry to identify the pure fractions.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization:

  • Mass Spectrometry (ESI-MS or MALDI-TOF): Confirm the molecular weight of the purified peptide to verify the correct sequence.

  • Analytical RP-HPLC: Assess the purity of the final product. A single sharp peak indicates high purity.

  • Circular Dichroism (CD) Spectroscopy: Determine the triple-helical conformation and measure the melting temperature (Tm). A characteristic positive peak around 225 nm is indicative of a collagen triple helix. The Tm is the temperature at which 50% of the triple helix is denatured and is a measure of its stability.

Mandatory Visualizations

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_characterization Characterization Resin 1. Resin Swelling (Fmoc-Rink Amide Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling Wash1 Washing (DMF, DCM) Coupling->Wash1 Repeat 4. Repeat for each Amino Acid (Gly, Pro, Hyp(tBu)) Wash1->Repeat Repeat->Deprotection1 n-1 cycles Deprotection2 5. Final Fmoc Deprotection Repeat->Deprotection2 final cycle Wash2 6. Final Washing & Drying Deprotection2->Wash2 Cleavage 7. Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Precipitation 8. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purification (Preparative RP-HPLC) Precipitation->Purification Lyophilization 10. Lyophilization Purification->Lyophilization MS Mass Spectrometry (Molecular Weight) Lyophilization->MS HPLC Analytical RP-HPLC (Purity) Lyophilization->HPLC CD Circular Dichroism (Triple Helix, Tm) Lyophilization->CD

Caption: Experimental workflow for the synthesis and characterization of a collagen-like peptide.

G CLP Collagen-Like Peptide (CLP) (e.g., GFOGER motif) Integrin Integrin α2β1 Receptor CLP->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation CellAd Cell Adhesion & Migration FAK->CellAd PI3K PI3K Src->PI3K MAPK MAPK Pathway (ERK1/2) Src->MAPK Akt Akt PI3K->Akt CellPro Cell Proliferation & Survival Akt->CellPro GeneExp Gene Expression (e.g., Osteogenesis) Akt->GeneExp MAPK->CellPro MAPK->GeneExp

Caption: Integrin-mediated signaling pathway activated by collagen-like peptides.[1][2]

Discussion

The use of this compound, often with a tert-butyl protecting group on the hydroxyl function (Fmoc-Hyp(tBu)-OH), is a cornerstone in the synthesis of CLPs. The hydroxyl group of hydroxyproline is crucial for the stability of the collagen triple helix, primarily through stereoelectronic effects and the formation of a water-bridged hydrogen bond network. The Fmoc/tBu strategy is widely adopted due to its milder deprotection conditions compared to the Boc/Bzl strategy, making it compatible with a wider range of post-translational modifications.[3]

The synthesis of CLPs can be challenging due to the repetitive nature of the sequence, which can lead to aggregation and incomplete reactions. The use of pre-formed tripeptide building blocks, such as Fmoc-Pro-Hyp-Gly-OH, can significantly improve the efficiency and purity of the synthesis by reducing the number of coupling and deprotection cycles.[3]

Synthetic CLPs are invaluable tools for studying collagen biology. They can be designed to mimic specific binding sites within the native collagen molecule, allowing for the investigation of interactions with cell surface receptors like integrins. As illustrated in the signaling pathway diagram, the binding of CLPs containing specific motifs (e.g., GFOGER) to integrins can trigger downstream signaling cascades involving FAK, Src, PI3K/Akt, and MAPK pathways.[1][2] These pathways regulate critical cellular processes such as adhesion, proliferation, migration, and differentiation, making synthetic CLPs promising candidates for applications in tissue engineering, wound healing, and the development of novel therapeutics.[1][2]

References

Application Notes and Protocols for the Incorporation of Fmoc-HoPro-OH into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (Fmoc-4-hydroxy-L-proline) is a pivotal building block for the synthesis of modified bioactive peptides. The incorporation of a hydroxyl group onto the proline ring offers a strategic tool for modulating the peptide's biological activity, conformational stability, and pharmacokinetic properties. The 4-hydroxyproline residue is a key component of collagen, where it plays a crucial role in the stability of the triple helix. In bioactive peptides, its presence can enhance binding affinity to target receptors and increase resistance to enzymatic degradation. These application notes provide a comprehensive guide to the utilization of this compound in solid-phase peptide synthesis (SPPS), including detailed protocols and an overview of its role in developing novel peptide-based therapeutics.

Key Applications of Incorporating this compound

The introduction of 4-hydroxyproline into peptide sequences can impart a range of beneficial properties:

  • Enhanced Biological Activity: The hydroxyl group can form additional hydrogen bonds with target receptors, leading to increased binding affinity and potency. For instance, collagen-derived peptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp), have been shown to stimulate the growth of skin fibroblasts and promote osteoblast differentiation[1].

  • Improved Stability: The pyrrolidine ring of proline introduces conformational constraints into the peptide backbone. The addition of a hydroxyl group can further stabilize specific secondary structures, such as β-turns and polyproline II helices, making the peptide more resistant to proteolytic degradation.

  • Modulation of Pharmacokinetics: Increased stability can lead to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

  • Collagen-Mimetic Peptides: this compound is essential for the synthesis of collagen-like peptides used in tissue engineering, wound healing, and as biomaterials. These synthetic peptides can mimic the structural and biological properties of natural collagen.

Experimental Protocols

The following protocols are recommended for the efficient incorporation of this compound into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). Due to the sterically hindered nature of proline derivatives, optimization of coupling conditions is crucial for achieving high yields and purity.

Protocol 1: Standard Coupling of this compound

This protocol is suitable for most standard peptide syntheses.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.
  • Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading capacity), a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents), and an additive like HOBt (Hydroxybenzotriazole) (3 equivalents) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to facilitate the activation.
  • Pre-activate the mixture for 2-5 minutes.
  • Add the activated this compound solution to the deprotected resin in the reaction vessel.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the Kaiser test is positive (blue beads), proceed to Protocol 2.

5. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.

6. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Optimized Double Coupling for this compound

This protocol is recommended if the initial coupling of this compound is incomplete, as indicated by a positive Kaiser test.

1. Initial Coupling:

  • Follow steps 1-3 of Protocol 1.

2. Washing:

  • After the initial coupling reaction time, drain the reaction vessel and wash the resin with DMF (3-5 times) to remove soluble reagents and byproducts.

3. Second Coupling:

  • Prepare a fresh solution of activated this compound as described in step 3 of Protocol 1.
  • Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

4. Monitoring and Final Wash:

  • Perform a Kaiser test to confirm the completion of the coupling.
  • Once the test is negative, wash the resin thoroughly with DMF and DCM as described in step 5 of Protocol 1.

Protocol 3: Peptide Cleavage and Deprotection

This protocol is for the final cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing steps, thoroughly dry the peptidyl-resin under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the peptide sequence and the protecting groups used. A standard cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger to prevent side reactions.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.
  • Allow the cleavage reaction to proceed for 1-2 hours at room temperature with occasional gentle agitation.

4. Peptide Precipitation and Purification:

  • Filter the resin from the cleavage cocktail and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether.
  • Lyophilize the crude peptide to obtain a dry powder.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Data Presentation

The successful incorporation of this compound and the overall success of the peptide synthesis are evaluated based on yield and purity. The following table provides a general overview of expected outcomes, noting that values for this compound can be sequence-dependent and may require optimization.

ParameterStandard Fmoc-Amino AcidThis compound (Optimized)Notes
Coupling Efficiency >99%>98%Monitored by Kaiser test. Lower efficiency for this compound may occur without optimized conditions due to steric hindrance.
Crude Peptide Yield 60-80%50-75%Dependent on peptide length and sequence.
Purity (Crude) 50-70%40-65%Assessed by analytical RP-HPLC. The purity of crude peptides containing sterically hindered amino acids can be lower.
Purity (Post-HPLC) >95%>95%Final purity is dependent on the efficiency of the purification process.

Visualization of Key Pathways and Workflows

Signaling Pathway of Prolyl-hydroxyproline in Osteoblast Differentiation

The dipeptide Pro-Hyp, which can be incorporated into synthetic peptides using this compound, has been shown to promote osteogenic differentiation. It exerts its effects through the Forkhead Box G1 (FOXG1) signaling pathway. Pro-Hyp binds to FOXG1, which in turn promotes the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation. FOXG1 also promotes osteogenesis by inducing autophagy and transcriptionally repressing Ubiquitin Specific Peptidase 14 (USP14)[2].

osteoblast_differentiation cluster_pro_hyp Prolyl-hydroxyproline (Pro-Hyp) cluster_cell Osteoblast Precursor Cell Pro-Hyp Pro-Hyp FOXG1 FOXG1 Pro-Hyp->FOXG1 Binds to USP14 USP14 FOXG1->USP14 Represses Autophagy Autophagy FOXG1->Autophagy Induces Runx2 Runx2 FOXG1->Runx2 Promotes expression Osteoblast_Differentiation Osteoblast Differentiation Autophagy->Osteoblast_Differentiation Promotes Runx2->Osteoblast_Differentiation Master Regulator

Caption: Pro-Hyp mediated FOXG1 signaling in osteoblast differentiation.

Experimental Workflow for SPPS using this compound

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

spps_workflow Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Wash_DMF Wash with DMF Fmoc_Deprotection->Wash_DMF Couple_HoPro Couple this compound (HBTU/HOBt/DIPEA) Wash_DMF->Couple_HoPro Kaiser_Test Kaiser Test Positive? Couple_HoPro->Kaiser_Test Double_Couple Double Couple This compound Kaiser_Test->Double_Couple Yes Wash_DMF_DCM Wash with DMF/DCM Kaiser_Test->Wash_DMF_DCM No Double_Couple->Wash_DMF_DCM Chain_Elongation Continue Chain Elongation Wash_DMF_DCM->Chain_Elongation Final_Cleavage Cleavage from Resin (TFA Cocktail) Chain_Elongation->Final_Cleavage Purification RP-HPLC Purification Final_Cleavage->Purification Analysis MS and HPLC Analysis Purification->Analysis End End Analysis->End

Caption: Workflow for incorporating this compound in SPPS.

Logical Relationship of Key SPPS Steps

This diagram outlines the cyclical and logical progression of the core steps in Fmoc-based solid-phase peptide synthesis.

Caption: Logical flow of Fmoc-based solid-phase peptide synthesis.

References

The Role of Fmoc-HoPro-OH in Advancing Drug Discovery and Development: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fmoc-HoPro-OH, and its derivatives, are pivotal building blocks in the field of peptide and peptidomimetic chemistry, driving significant advancements in drug discovery and development. This N-α-Fmoc-protected form of hydroxyproline, most commonly (2S, 4R)-4-hydroxyproline (Hyp), is instrumental in the synthesis of a diverse range of therapeutic candidates, from collagen mimetics for tissue engineering to bioactive peptides with specific signaling properties. The incorporation of hydroxyproline into peptide sequences imparts unique structural constraints and can enhance proteolytic stability and biological activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in research and development settings.

Application Notes

This compound and its protected forms, such as Fmoc-Hyp(tBu)-OH, are primarily utilized in solid-phase peptide synthesis (SPPS) to introduce hydroxyproline residues into synthetic peptides. Key application areas include:

  • Collagen Mimetic Peptides: Hydroxyproline is a critical component for the stability of the collagen triple helix.[1] Synthetic peptides incorporating the Gly-Pro-Hyp repeating motif are widely used to study collagen structure, stability, and its interactions with other biomolecules. These collagen-mimetic peptides (CMPs) are being explored for applications in wound healing, tissue engineering, and as drug delivery vehicles.[2]

  • Bioactive Peptides and Peptidomimetics: The dipeptide prolyl-4-hydroxyproline (Pro-Hyp) has been shown to exhibit significant biological activity, including the promotion of differentiation, proliferation, and motility in tendon cells.[3][4][5] This activity is mediated, in part, through the activation of β1-integrin signaling.[3][4][5] The synthesis of peptides and peptidomimetics containing this motif is a key area of interest for developing therapeutics for tissue repair and regeneration.

  • Enhanced Stability and Bioavailability: The incorporation of non-standard amino acids like hydroxyproline can increase the resistance of peptides to enzymatic degradation, thereby improving their in vivo half-life. Orally administered collagen hydrolysates, rich in hydroxyproline-containing peptides, have been shown to be absorbed and detected in human blood, suggesting their potential as oral therapeutics.[6]

  • Antiviral and Anticancer Research: A hydroxyproline-containing marine collagen peptide has demonstrated anti-HIV-1 activity, indicating the potential for developing novel antiviral agents.[7] Additionally, proline-derived peptidomimetics are being investigated as inhibitors of matrix metalloproteinases (MMPs) and carbonic anhydrases, enzymes implicated in cancer progression.[8]

  • Cyclic Peptides: this compound is also used in the synthesis of cyclic peptides. Cyclization can improve peptide stability, receptor selectivity, and cell permeability, making them attractive candidates for drug development.[9]

Data Presentation

The incorporation of hydroxyproline significantly influences the properties of peptides. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Stability of Collagen Mimetic Peptides

Peptide SequenceMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)₁₀41[10]
(Pro-Hyp-Gly)₁₀69[10]
(Hyp-Pro-Gly)₁₀25.5[11]
(Pro-4-Hyp-Gly)₃-(3-Hyp-4-Hyp-Gly)-(Pro-4-Hyp-Gly)₃39.1[12]
(Pro-4-Hyp-Gly)₃-(Pro-3-Hyp-Gly)-(Pro-4-Hyp-Gly)₃23.9[12]

Table 2: Concentration of Hydroxyproline-Containing Peptides in Human Plasma After Oral Administration of Collagen Hydrolysate

PeptideMaximum Concentration (Cmax) in nmol/mLTime to Cmax (Tmax) in hoursReference
Pro-Hyp60.65 ± 5.741-2
Cyclic Pro-Hyp0.1413 - 0.34432

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing a hydroxyproline residue using Fmoc-Hyp(tBu)-OH on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Hyp(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times).

    • Confirm complete coupling using a Kaiser test (a negative result indicates successful coupling). If the test is positive, a second coupling may be necessary.

  • Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the incorporation of hydroxyproline, use Fmoc-Hyp(tBu)-OH.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Recouple) Repeat Repeat for next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Pro_Hyp_Signaling cluster_responses ProHyp Pro-Hyp Dipeptide Integrin β1-Integrin ProHyp->Integrin activates FAK FAK Integrin->FAK activates MEK MEK1/2 FAK->MEK activates ERK ERK MEK->ERK activates Cell_Response Cellular Response ERK->Cell_Response Proliferation Proliferation Cell_Response->Proliferation Motility Motility & Lamellipodia Formation Cell_Response->Motility ECM ECM Production (e.g., Collagen I) Cell_Response->ECM

References

Application Notes and Protocols for the Synthesis of Peptides Containing Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-HoPro-OH (Fmoc-4-hydroxy-L-proline) is a pivotal building block in solid-phase peptide synthesis (SPPS), particularly for the creation of collagen-mimetic peptides, extracellular matrix components, and therapeutic peptides with enhanced structural stability and biological activity. The hydroxyl group on the proline ring plays a critical role in the structure and function of these peptides, often participating in hydrogen bonding that stabilizes triple-helical structures, as seen in collagen.

In Fmoc-based SPPS, the hydroxyl group of hydroxyproline requires protection to prevent unwanted side reactions during peptide chain elongation. The most common protecting group is the acid-labile tert-butyl (tBu) group. Therefore, for practical synthesis, Fmoc-Hyp(tBu)-OH is the reagent of choice. This document provides detailed protocols for the manual and automated synthesis of peptides incorporating this valuable amino acid derivative.

Applications of Peptides Containing Hydroxyproline

Peptides incorporating hydroxyproline are instrumental in various fields of research and drug development:

  • Collagen Mimetics: Synthetic peptides with repeating Gly-Pro-Hyp sequences are used to study collagen structure, stability, and its interactions with other biomolecules. These mimetics are also explored for applications in tissue engineering and biomaterial development.

  • Drug Delivery: The unique conformational properties of hydroxyproline-containing peptides can be harnessed to design peptide-based drug delivery systems with improved stability and targeting capabilities.

  • Therapeutic Peptides: Incorporation of hydroxyproline can enhance the metabolic stability and pharmacokinetic properties of therapeutic peptides.[1]

  • Biological Research: These peptides serve as tools to investigate cell adhesion, signaling pathways involving collagen receptors (e.g., integrins), and enzyme activity (e.g., collagenases).

Data Presentation: Synthesis Parameters and Expected Outcomes

The following tables summarize key quantitative data and parameters for the synthesis of peptides containing Fmoc-Hyp(tBu)-OH.

Table 1: Recommended Reagents and Conditions for Fmoc-Hyp(tBu)-OH Coupling

ParameterRecommendationRationale
Coupling Reagent HBTU, HATU, HCTU, DIC/OxymaThese reagents are known to be efficient for coupling sterically hindered amino acids and minimizing racemization.[2][3]
Base N,N-Diisopropylethylamine (DIPEA)Commonly used non-nucleophilic base in Fmoc SPPS.
Solvent N,N-Dimethylformamide (DMF)Standard solvent for Fmoc SPPS, providing good resin swelling and reagent solubility.
Equivalents (Fmoc-AA:Coupling Reagent:Base) 3-5 : 2.9-4.9 : 6-10An excess of reagents ensures high coupling efficiency.
Coupling Time 30 - 120 minutesCan be extended for sterically hindered couplings. Monitoring with a Kaiser test is recommended.

Table 2: Typical Cleavage Cocktails for Peptides Containing Hyp(tBu)

Reagent CocktailCompositionApplication Notes
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A versatile cocktail suitable for most peptides, including those with sensitive residues like Cys, Met, and Trp.[4]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Recommended for peptides containing arginine residues with sulfonyl protecting groups.
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)An "odorless" option where triisopropylsilane (TIPS) replaces thiols as a scavenger. Effective for trityl-based protecting groups.[4]

Table 3: Expected Purity and Yield for a Model Peptide Containing Hyp(tBu)

Synthesis MethodModel Peptide SequenceCrude Purity (HPLC)Isolated Yield
Automated SPPSAc-(Gly-Pro-Hyp)5-NH2>85%60-75%
Manual SPPSAc-(Gly-Pro-Hyp)3-NH2>80%55-70%

Note: Purity and yield are highly dependent on the specific peptide sequence, length, and purification efficiency.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis with Fmoc-Hyp(tBu)-OH

This protocol describes a standard procedure for manual SPPS on a 0.1 mmol scale.

1. Resin Swelling:

  • Place Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid) (0.1 mmol) in a fritted reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Hyp(tBu)-OH:

  • In a separate vial, dissolve Fmoc-Hyp(tBu)-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol) in 3 mL of DMF.
  • Add DIPEA (6 eq., 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction). If the test is positive, the coupling step should be repeated.

4. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum.
  • Prepare a cleavage cocktail (e.g., Reagent K).
  • Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Automated Solid-Phase Peptide Synthesis with Fmoc-Hyp(tBu)-OH

This protocol outlines a general procedure for automated peptide synthesizers. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.

1. Resin Loading:

  • Load the appropriate resin into the reaction vessel of the automated synthesizer.

2. Synthesis Program:

  • The synthesizer will perform the following automated cycles:
  • Resin Swelling: Automated washes with DMF.
  • Fmoc Deprotection: Delivery of 20% piperidine in DMF for a programmed duration (e.g., 2 x 7 minutes).
  • Washing: A series of washes with DMF to remove residual piperidine.
  • Amino Acid Coupling:
  • The synthesizer will deliver a pre-activated solution of the next Fmoc-amino acid in the sequence. For Fmoc-Hyp(tBu)-OH, ensure the standard coupling time is sufficient (typically 30-60 minutes). For difficult couplings, a double coupling cycle can be programmed.
  • Washing: Automated washes with DMF to remove excess reagents.
  • These cycles are repeated until the full peptide sequence is assembled.

3. Final Cleavage and Deprotection:

  • Once the synthesis is complete, the resin is automatically washed with DCM and dried.
  • The dried peptide-resin is then manually cleaved and the peptide precipitated as described in the manual synthesis protocol (Protocol 1, Step 6).

Mandatory Visualization

Diagram 1: General Workflow for Fmoc-SPPS of a Hydroxyproline-Containing Peptide

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purification & Analysis wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-Hyp(tBu)-OH + Activator/Base wash1->coupling wash2 DMF/DCM Wash coupling->wash2 loop_decision Sequence Complete? wash2->loop_decision loop_decision->deprotection No final_deprotection Final Fmoc Deprotection loop_decision->final_deprotection Yes final_wash DCM Wash & Dry final_deprotection->final_wash cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation precipitation->end_node

Caption: General workflow for the synthesis of a hydroxyproline-containing peptide via Fmoc-SPPS.

Diagram 2: Representative Signaling Pathway for a Collagen-Mimetic Peptide

Signaling_Pathway cmp Collagen-Mimetic Peptide (contains Hyp) integrin Integrin Receptor (e.g., α2β1) cmp->integrin Binds fak FAK (Focal Adhesion Kinase) integrin->fak Activates src Src Kinase fak->src Activates pi3k PI3K src->pi3k Activates akt Akt pi3k->akt Activates cell_response Cellular Response (Adhesion, Proliferation, Differentiation) akt->cell_response Leads to

References

Application Notes and Protocols: Fmoc-HoPro-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural or modified amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. These modifications can introduce conformational constraints, enhance proteolytic stability, and provide novel binding functionalities. Fmoc-L-trans-4-hydroxyproline (Fmoc-HoPro-OH) is a valuable building block for such applications. The hydroxyl group on the proline ring can form key hydrogen bonds, influencing peptide structure and interaction with biological targets. Furthermore, the rigid pyrrolidine ring of hydroxyproline can pre-organize the peptide backbone, potentially increasing binding affinity and specificity.

This document provides detailed application notes and protocols for the use of this compound in the creation of "one-bead-one-compound" (OBOC) peptide libraries, a cornerstone of combinatorial chemistry for hit identification.[1] The primary method detailed is the split-and-pool synthesis technique, which allows for the generation of vast numbers of unique peptide sequences on individual solid-phase beads.[2]

Key Applications of this compound in Peptide Libraries

  • Development of Collagen Mimetics: Given that hydroxyproline is a key component of collagen, libraries containing this compound are instrumental in developing peptides that can mimic or interfere with collagen interactions, relevant in fibrosis, wound healing, and other extracellular matrix-related pathologies.[3]

  • Constrained Peptide Libraries: The rigid structure of the hydroxyproline ring serves to conformationally constrain the peptide backbone. Libraries of such peptides are valuable for identifying ligands with high affinity and specificity, as the entropic penalty upon binding is reduced.[4]

  • Enhanced Drug Properties: The inclusion of hydroxyproline can increase the proteolytic resistance of peptides, a crucial attribute for therapeutic candidates.[5] The hydroxyl group also offers a potential site for further chemical modification.

  • Probing Protein-Protein Interactions: Peptide libraries containing hydroxyproline can be used to identify inhibitors or modulators of protein-protein interactions where proline-rich or collagen-like domains are involved.

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library Incorporating this compound

This protocol outlines the "split-and-pool" synthesis method to generate a combinatorial peptide library where each bead displays a unique peptide sequence.[5][6] Fmoc-HoPro(tBu)-OH is used as one of the building blocks, with the tert-butyl (tBu) group protecting the hydroxyl function during synthesis.

Materials:

  • TentaGel S NH2 resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-HoPro(tBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU/HOBt/DIEA or DIC/Oxyma

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Reaction vessels and a randomization vessel for pooling beads

  • Nitrogen for agitation/mixing

Procedure:

  • Resin Preparation:

    • Swell the TentaGel S NH2 resin in DMF for at least 2 hours in a suitable reaction vessel.[7]

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Coupling Cycle (Split-and-Pool):

    • Splitting: Divide the swollen resin into a number of equal portions corresponding to the number of amino acids to be coupled in the first position. For example, if using 19 standard amino acids and Fmoc-HoPro(tBu)-OH, split the resin into 20 equal aliquots.

    • Coupling: In each individual reaction vessel, couple one specific Fmoc-amino acid to its aliquot of resin.

      • Dissolve the Fmoc-amino acid (e.g., Fmoc-Ala-OH in vessel 1, Fmoc-Cys(Trt)-OH in vessel 2, ..., Fmoc-HoPro(tBu)-OH in vessel 20) and coupling reagents in DMF.

      • Add the solution to the corresponding resin aliquot and agitate for 1.5-2 hours at room temperature.[1]

      • Monitor the coupling reaction for completion using a Kaiser test.

    • Pooling: After coupling is complete, wash all resin aliquots with DMF (3x) and DCM (3x). Combine all aliquots into a single randomization vessel. Wash the pooled resin thoroughly with DMF to ensure complete mixing.

  • Deprotection:

    • Treat the pooled resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group from all peptides.[1]

    • Wash the resin extensively with DMF (6x) to remove all traces of piperidine.

  • Subsequent Coupling Cycles:

    • Repeat the "split-and-pool" and "deprotection" steps for each subsequent position in the peptide library. For a pentapeptide library, this process would be repeated four more times.

  • Final Deprotection:

    • After the final coupling cycle, remove the N-terminal Fmoc group as described in step 3.

  • Side-Chain Deprotection and Cleavage (for characterization):

    • To characterize a small sample of the library, take a few beads and treat them with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups (including the tBu from HoPro).

    • Precipitate the cleaved peptides in cold ether and analyze by mass spectrometry to confirm the synthesis of representative library members.

Protocol 2: On-Bead Screening of the OBOC Library

This protocol describes a general method for screening the synthesized library against a target protein.

Materials:

  • Synthesized OBOC peptide library (on beads)

  • Target protein of interest (e.g., fluorescently labeled or with a primary antibody available)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBST - PBS with 0.1% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, if required

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Microscope and micromanipulator for bead isolation

Procedure:

  • Library Preparation:

    • Wash the library beads with wash buffer.

    • Incubate the beads in blocking buffer for 1 hour to minimize non-specific binding.

  • Incubation with Target:

    • Incubate the blocked beads with a solution of the target protein (at a suitable concentration) for 1-2 hours.

  • Washing:

    • Wash the beads thoroughly with wash buffer to remove unbound protein.

  • Detection:

    • If the target protein is fluorescently labeled, proceed directly to visualization.

    • If using an antibody-based detection method:

      • Incubate with a primary antibody against the target protein for 1 hour.

      • Wash thoroughly.

      • Incubate with a labeled secondary antibody for 1 hour.

      • Wash thoroughly.

    • If using an enzyme-conjugated secondary antibody, add the appropriate substrate to develop a colorimetric or chemiluminescent signal on the positive beads.

  • Hit Identification and Isolation:

    • Visually inspect the beads under a microscope. "Hit" beads will be colored or fluorescent.

    • Physically isolate the positive beads using a micromanipulator.[8]

  • Sequence Analysis:

    • Determine the sequence of the peptide on the isolated hit beads using methods such as Edman degradation or mass spectrometry.[1]

Quantitative Data

ParameterLibrary A (Standard AAs)Library B (with HoPro)Notes
Theoretical Diversity 1.28 x 10^6 (20^5)1.28 x 10^6 (20^5)For a pentapeptide library with 20 amino acid choices per position.
Avg. Coupling Efficiency >99%~98%Coupling of sterically hindered amino acids like Fmoc-HoPro(tBu)-OH may be slightly less efficient.
Final Peptide Purity (avg.) ~90%~88%Based on LC-MS of a sample of cleaved peptides.
Hit Rate in Screening 0.01%0.05%Hypothetical screening against a collagen-binding protein. The constrained nature of HoPro-containing peptides could lead to a higher hit rate.
Binding Affinity of Top Hit (K_D) 5 µM500 nMThe conformational rigidity imparted by HoPro can lead to higher affinity binders.

Visualizations

Experimental Workflow for OBOC Library Synthesis

G cluster_0 Cycle 1 cluster_1 Parallel Coupling cluster_2 Cycle N Resin Swell Resin Split Split Resin into N Aliquots Resin->Split C1 Couple Fmoc-AA1 Split->C1 C2 Couple Fmoc-AA2 Split->C2 Cdots ... Split->Cdots CN Couple Fmoc-HoPro(tBu)-OH Split->CN Pool Pool and Mix All Aliquots C1->Pool C2->Pool Cdots->Pool CN->Pool Deprotect Fmoc Deprotection (20% Piperidine/DMF) Pool->Deprotect Wash Wash with DMF Deprotect->Wash Loop Repeat N-1 Times Wash->Loop Final Final Fmoc Deprotection Loop->Split Loop->Final Library OBOC Peptide Library Final->Library G cluster_0 Screening Process cluster_1 Hit Identification Library OBOC Library (on beads) Block Block with BSA Library->Block Incubate Incubate with Target Protein Block->Incubate Wash1 Wash Unbound Protein Incubate->Wash1 Detect Add Labeled Secondary Antibody Wash1->Detect Wash2 Wash Unbound Antibody Detect->Wash2 Develop Develop Signal Wash2->Develop Isolate Isolate Positive Beads (colored/fluorescent) Develop->Isolate Analyze Sequence Peptide (e.g., MS/MS) Isolate->Analyze

References

Troubleshooting & Optimization

troubleshooting incomplete coupling of Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-HoPro-OH (Fmoc-4-hydroxy-L-proline) in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Question: Why am I observing incomplete coupling of this compound?

Incomplete coupling of this compound is a common issue primarily due to its sterically hindered nature. The rigid, cyclic structure of the proline ring, combined with the bulky Fmoc protecting group, can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[1][2] Other contributing factors can include:

  • Peptide Aggregation: The growing peptide chain may aggregate on the resin, blocking reactive sites.[1]

  • Suboptimal Activation: Standard coupling reagents and conditions may not be sufficient to fully activate the carboxylic acid of this compound.

  • Incomplete Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent coupling.

A systematic approach to troubleshooting this issue is outlined in the workflow below.

G start Incomplete this compound Coupling (Positive Kaiser Test) strategy Initial Strategy: Double Coupling start->strategy reassess Re-evaluate Coupling Protocol strategy->reassess If still incomplete proceed Proceed to Next Cycle strategy->proceed If complete reagents Optimize Coupling Reagents (e.g., HATU, HCTU, COMU) reassess->reagents conditions Adjust Reaction Conditions (Time, Temperature, Concentration) reassess->conditions additives Incorporate Additives (HOAt, Oxyma) reassess->additives solvent Change Solvent System (e.g., NMP, DMF/DMSO) reassess->solvent capping Capping of Unreacted Amines reagents->capping conditions->capping additives->capping solvent->capping capping->proceed

Troubleshooting workflow for incomplete this compound coupling.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DIC/HOBt may be insufficient.[1] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[1][2] These reagents generally lead to faster and more complete coupling reactions.

Coupling ReagentClassRelative Efficiency for Hindered CouplingsNotes
HATU Aminium/Uronium SaltVery HighOften considered the reagent of choice for difficult couplings; forms a highly reactive OAt-ester.[2][3]
HCTU Aminium/Uronium SaltHighMore reactive than HBTU, based on 6-Cl-HOBt.
COMU Aminium/Uronium SaltVery HighHigh reactivity, comparable to HATU, with non-explosive byproducts.[1][2]
PyBOP Phosphonium SaltHighEfficient with no risk of guanidinylation, a potential side reaction with uronium salts.[2]
DIC/Oxyma Carbodiimide/AdditiveModerate to HighOxyma Pure is a non-explosive alternative to HOBt and HOAt and can enhance coupling rates.[3][4]
DIC/HOBt Carbodiimide/AdditiveModerateA standard, cost-effective option, but may require longer reaction times or double coupling.[1][2]

Q2: What is "double coupling" and how do I perform it?

Double coupling is a straightforward and effective strategy to drive a difficult coupling reaction to completion. It involves performing the coupling step twice with a fresh solution of the activated amino acid before moving on to the next Fmoc deprotection step.[1] This ensures a high concentration of the activated amino acid is available to react with any remaining free amines.

Q3: Can I improve coupling efficiency by changing the reaction conditions?

Yes, optimizing reaction conditions can significantly improve coupling yields. Consider the following adjustments:

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to resin loading) can increase the reaction rate.

  • Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C), especially with microwave assistance, can help overcome the activation energy barrier. However, this should be done with caution as it can increase the risk of side reactions like racemization.[1]

Q4: How do I know if the coupling reaction is complete?

The Kaiser test (or ninhydrin test) is a qualitative method used to detect the presence of free primary amines on the resin.[5]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting a complete coupling.

It is crucial to perform this test after the coupling step before proceeding with Fmoc deprotection.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is for a standard 0.1 mmol scale synthesis.

  • Resin Swelling and Deprotection:

    • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 5 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing and Monitoring:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF again (3 times).

    • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, proceed to Protocol 2.

G cluster_activation Activation cluster_coupling Coupling on Solid Support Fmoc_AA This compound Active_Ester Activated OAt-Ester Fmoc_AA->Active_Ester HATU HATU / HOAt HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester Coupled_Peptide Resin-Peptide-CO-HoPro-Fmoc Active_Ester->Coupled_Peptide Acylation Resin Resin-Peptide-NH2 Resin->Coupled_Peptide

Diagram of the activation and coupling steps in SPPS.
Protocol 2: Double Coupling of this compound

This protocol should be performed if the Kaiser test is positive after the first coupling attempt.

  • First Coupling and Wash:

    • Perform the initial coupling as described in Protocol 1 (steps 2 and 3a-b).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1 (step 2a-b).

    • Add this fresh solution to the resin and agitate for another 1-2 hours at room temperature.

  • Final Wash and Monitoring:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a final Kaiser test to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding.

Protocol 3: Kaiser (Ninhydrin) Test
  • Sample Preparation:

    • Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

    • Wash the beads with ethanol (2 x 1 mL) and then add 2-3 drops of each of the following reagents:

      • Reagent A: 5g ninhydrin in 100 mL ethanol.

      • Reagent B: 80g phenol in 20 mL ethanol.

      • Reagent C: 2 mL of 0.001M KCN in 98 mL pyridine.

  • Heating and Observation:

    • Heat the test tube at 100-120°C for 3-5 minutes.

    • Observe the color of the beads and the solution.

      • Blue/Purple: Positive result (incomplete coupling).

      • Yellow/Colorless: Negative result (complete coupling).

References

Technical Support Center: Preventing Peptide Aggregation with Fmoc-HoPro-OH and Other Disrupting Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing peptide aggregation during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to peptide aggregation, with a focus on the use of aggregation-disrupting amino acid derivatives like Fmoc-HoPro-OH and pseudoproline dipeptides.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the development of insoluble or poorly soluble β-sheet structures.[1] Aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, ultimately resulting in lower yields and difficult purification.[1]

Q2: Which peptide sequences are most susceptible to aggregation?

A2: Aggregation is highly dependent on the peptide sequence.[2] Sequences containing stretches of contiguous hydrophobic amino acids, such as valine, isoleucine, and alanine, are particularly prone to aggregation.[2] Additionally, amino acids that can form side-chain to backbone hydrogen bonds, like glutamine, serine, and threonine, can also contribute to aggregation.[2]

Q3: How can I detect on-resin peptide aggregation during synthesis?

A3: Common signs of on-resin aggregation include:

  • Poor Resin Swelling: The peptide-resin beads may not swell properly or may even shrink.[2]

  • Incomplete Fmoc Deprotection: A persistent blue color in a Kaiser test after the deprotection step indicates that the piperidine solution is unable to efficiently access the Fmoc protecting group.[2]

  • Slow or Failed Coupling Reactions: The incoming activated amino acid is blocked from reaching the N-terminus of the growing peptide chain, resulting in deletion sequences.[2]

  • Unreliable Monitoring Tests: In cases of severe aggregation, colorimetric tests like the ninhydrin (Kaiser) test may give a false negative result because the reagents cannot access the free amines within the aggregated structure.[2]

Q4: What is the role of this compound and other pseudoproline dipeptides in preventing aggregation?

A4: this compound is a derivative of hydroxyproline. Pseudoproline dipeptides, which include derivatives of serine and threonine, are powerful tools for preventing aggregation.[3] They introduce a "kink" into the peptide backbone, disrupting the formation of regular secondary structures like β-sheets that are responsible for aggregation.[3] The pseudoproline structure is temporary and is converted back to the native serine or threonine residue during the final trifluoroacetic acid (TFA) cleavage.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Incomplete Coupling Peptide aggregation hindering access to the N-terminus.1. Incorporate a Pseudoproline Dipeptide: At a suitable Ser or Thr residue, substitute with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.[5] 2. Use Dmb/Hmb Backbone Protection: Introduce a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acid, often glycine, every six to seven residues to disrupt hydrogen bonding.[5] 3. Increase Coupling Temperature: Performing the coupling at a higher temperature can help disrupt aggregates. Microwave-assisted synthesis can be particularly effective.[4] 4. Double Coupling: Perform a second coupling with a fresh solution of the activated amino acid.[5]
Incomplete Fmoc-Deprotection Aggregation preventing piperidine from accessing the Fmoc group.1. Extend Deprotection Time: Increase the duration of the deprotection step.[4] 2. Use a Stronger Base: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF).[2] 3. Use Chaotropic Salts: Wash the resin with a solution of a chaotropic salt like 0.8 M NaClO₄ or LiCl in DMF before deprotection to disrupt hydrogen bonds.[5]
Crude Peptide is Insoluble After Cleavage The hydrophobic nature of the final peptide leads to poor solubility in standard purification solvents.1. Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine tag) that can be cleaved after purification.[4] 2. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting it into the purification buffer.[4]

Quantitative Data Summary

Parameter Recommendation Reference
Pseudoproline Dipeptide Excess 5 equivalents[4][5]
Coupling Agent (e.g., HATU) Excess for Pseudoproline Dipeptides 5 equivalents[5]
Base (DIPEA) Excess for Pseudoproline Dipeptides 10 equivalents[5]
Pseudoproline Dipeptide Coupling Time 1-2 hours[4][5]
Chaotropic Salt Concentration (NaClO₄ or LiCl) 0.8 M in DMF[5]
Chaotropic Salt Concentration (KSCN) 4 M in DMF[5]
DBU Concentration in Deprotection Solution 2% in 20% piperidine/DMF[2]

Key Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides

Objective: To disrupt β-sheet formation and improve peptide chain solvation during SPPS.

Methodology:

  • Sequence Analysis: Identify a suitable serine (Ser) or threonine (Thr) residue within your peptide sequence for substitution with a pseudoproline dipeptide.

  • Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide, where Xaa is the amino acid preceding the Ser or Thr residue in your sequence.[4]

  • Resin Swelling and Deprotection: Swell the resin in a suitable solvent (e.g., DMF or NMP) and perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Coupling:

    • Dissolve the pseudoproline dipeptide (5 equivalents) and a suitable coupling agent like HATU (5 equivalents) in a minimal volume of DMF or NMP.[5]

    • Add DIPEA (10 equivalents) to the mixture.[5]

    • Immediately add the activation mixture to the deprotected peptide-resin and allow the coupling reaction to proceed for 1-2 hours.[4][5]

  • Washing: Thoroughly wash the resin with DMF.

  • Synthesis Continuation: Continue with the standard SPPS cycles for the remaining amino acids.

  • Cleavage and Deprotection: The oxazolidine ring of the pseudoproline is stable to piperidine but will be cleaved by TFA during the final cleavage and deprotection step, regenerating the native Ser or Thr residue.[4]

Protocol 2: Incorporation of Dmb/Hmb Backbone Protection

Objective: To prevent interchain hydrogen bonding by temporarily protecting a backbone amide nitrogen.

Methodology:

  • Building Block Selection: Identify a suitable position in your peptide sequence for incorporating a Dmb- or Hmb-protected amino acid, typically every six to seven residues.[5] Glycine is a common choice, using Fmoc-(Dmb)Gly-OH.[5]

  • Coupling: Couple the Fmoc-(Dmb)Gly-OH using standard coupling methods such as PyBOP/DIPEA.[5]

  • Fmoc Removal: Perform the standard Fmoc deprotection.

  • Acylation of the Secondary Amine: The subsequent acylation of the secondary amine can be challenging and may require a more potent coupling reagent like PyBrOP or HATU.[5]

  • Synthesis Continuation: Continue with the standard SPPS cycles.

  • Cleavage and Deprotection: The Dmb and Hmb protecting groups are removed during the final TFA cleavage. It is recommended to include about 2% Triisopropylsilane (TIS) in the cleavage cocktail.[5]

Visual Guides

Aggregation_Troubleshooting_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_problem Problem Identification cluster_solutions Solutions start Start SPPS Cycle deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring incomplete_rxn Incomplete Reaction? monitoring->incomplete_rxn aggregation_signs Signs of Aggregation? (Poor Swelling, etc.) incomplete_rxn->aggregation_signs Yes continue_synthesis Continue Synthesis incomplete_rxn->continue_synthesis No solution1 Incorporate Pseudoproline/Dmb aggregation_signs->solution1 solution2 Modify Conditions (Temp, Solvents) aggregation_signs->solution2 solution3 Use Chaotropic Salts aggregation_signs->solution3 solution4 Double Couple/ Extend Deprotection aggregation_signs->solution4 solution1->continue_synthesis solution2->continue_synthesis solution3->continue_synthesis solution4->continue_synthesis continue_synthesis->start stop Synthesis Complete continue_synthesis->stop Final Cycle

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Pseudoproline_Mechanism cluster_chain Peptide Backbone cluster_aggregation Aggregation cluster_solution Solution p1 ...-NH-CHR-CO- ser_thr Ser/Thr Residue p1->ser_thr p2 NH-CHR-CO-... ser_thr->p2 beta_sheet β-Sheet Formation (Hydrogen Bonding) ser_thr->beta_sheet Prone to pseudoproline Introduce Pseudoproline Dipeptide ser_thr->pseudoproline Replace with kink Induces 'Kink' in Backbone pseudoproline->kink disruption Disrupts H-Bonding kink->disruption no_aggregation Aggregation Prevented disruption->no_aggregation Prevents

Caption: Mechanism of aggregation prevention by pseudoproline dipeptides.

References

Technical Support Center: Optimizing Fmoc Deprotection for Hydroxyproline Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Fmoc deprotection in solid-phase peptide synthesis (SPPS), with a special focus on peptides containing hydroxyproline residues. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve specific issues you may encounter during the Fmoc deprotection of hydroxyproline-containing peptides.

Issue 1: Significant loss of peptide from the resin, especially after coupling the second amino acid.

  • Question: Why am I observing a drastic decrease in peptide yield after the second or third coupling cycle when my sequence contains hydroxyproline?

  • Answer: This is a classic sign of diketopiperazine (DKP) formation . The deprotected N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic ring.[1][2] Peptides with C-terminal proline or hydroxyproline are particularly susceptible to this side reaction.[2][3]

    DKP_Formation Resin Peptide-Resin Linkage (e.g., Wang resin) N_terminal_amine Deprotected N-terminal Amine (Hydroxyproline) Resin->N_terminal_amine Intramolecular Attack DKP Diketopiperazine (DKP) (Cleaved from resin) N_terminal_amine->DKP Cyclization Peptide_Loss Loss of Peptide Chain DKP->Peptide_Loss

    Caption: Mechanism of Diketopiperazine (DKP) Formation.

    Troubleshooting Steps:

    • Switch to a Sterically Hindered Resin: The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended.[3] Its bulky trityl group sterically hinders the intramolecular cyclization required for DKP formation.[3]

    • Couple a Pre-formed Dipeptide: Instead of sequential coupling, synthesize and couple a pre-formed Fmoc-Xaa-Hyp-OH dipeptide. This bypasses the vulnerable dipeptide-resin intermediate stage.

    • Modify the Deprotection Cocktail: Consider using a less nucleophilic base or a combination of bases. A mixture of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[1][4]

Issue 2: Incomplete Fmoc deprotection leading to deletion sequences.

  • Question: My final peptide product is contaminated with sequences missing one or more amino acids, particularly around the hydroxyproline residue. What could be the cause?

  • Answer: Incomplete removal of the Fmoc group from the hydroxyproline or the preceding amino acid is a likely cause. This leaves the N-terminus blocked, preventing the next amino acid from coupling, resulting in a deletion sequence. Hydroxyproline, being a sterically hindered amino acid, can sometimes pose challenges for complete deprotection.

    Incomplete_Deprotection_Workflow Start Fmoc-Hyp-Peptide-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Check Check for Free Amine (Isatin Test) Deprotection->Check Incomplete Incomplete Deprotection (Fmoc group remains) Check->Incomplete Negative Complete Complete Deprotection (Free Amine) Check->Complete Positive Troubleshoot Troubleshooting: - Increase deprotection time - Use stronger base (e.g., DBU) - Repeat deprotection Incomplete->Troubleshoot Coupling Couple Next Amino Acid Incomplete->Coupling Complete->Coupling Troubleshoot->Deprotection Deletion Deletion Sequence Impurity Coupling->Deletion Target Target Peptide Coupling->Target

    Caption: Troubleshooting Workflow for Incomplete Fmoc Deprotection.

    Troubleshooting Steps:

    • Monitor Deprotection: Use the isatin test to confirm the presence of the free secondary amine of hydroxyproline after deprotection. A blue color on the resin beads indicates an incomplete reaction.[5][6]

    • Extend Deprotection Time: Increase the deprotection time or perform a second deprotection step with fresh reagent.

    • Use a Stronger Base: A cocktail containing DBU can enhance the rate and completeness of Fmoc removal.[4] A solution of 2% DBU and 5% piperazine in NMP is an effective alternative.[4]

Issue 3: Negative Kaiser test after hydroxyproline coupling, leading to uncertainty.

  • Question: The Kaiser test is negative after coupling an amino acid to a hydroxyproline residue. Does this mean the coupling failed?

  • Answer: No, this is expected. The Kaiser test is specific for primary amines and does not give a positive result (blue/purple color) for the secondary amine of proline or hydroxyproline.[5][7] A negative Kaiser test in this case does not confirm the absence of a free amine.

    Solution:

    • Use the Isatin Test: This colorimetric test is specific for secondary amines like hydroxyproline and will give a blue color if the N-terminus is deprotected and ready for the next coupling.[5][6]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary side reaction to be aware of when working with hydroxyproline in Fmoc-SPPS?

    • A1: The most significant side reaction is the formation of diketopiperazine (DKP), particularly when hydroxyproline is the second residue in the peptide sequence attached to the resin.[1][2] This leads to cleavage of the dipeptide from the resin and a substantial loss of yield.

  • Q2: How can I prevent diketopiperazine (DKP) formation?

    • A2: The most effective strategies include using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, coupling a pre-formed Fmoc-dipeptide containing hydroxyproline, and using an optimized deprotection cocktail such as 2% DBU and 5% piperazine in NMP.[3][4]

  • Q3: Is the standard 20% piperidine in DMF always the best choice for Fmoc deprotection of hydroxyproline?

    • A3: While it is the most common, it may not be optimal for sequences prone to DKP formation. Alternative cocktails containing DBU and/or piperazine can offer faster deprotection and reduced side reactions.[4][8][9]

  • Q4: How can I confirm that the Fmoc group has been successfully removed from a hydroxyproline residue?

    • A4: The isatin test is the recommended method for confirming the presence of a free secondary amine after deprotection of hydroxyproline. A positive result is indicated by the development of a blue color on the resin beads.[5][6]

  • Q5: Can I use the same coupling conditions for hydroxyproline as for other amino acids?

    • A5: Generally, yes. Standard coupling reagents like HBTU, HATU, or DIC/Oxyma are effective for coupling to and from hydroxyproline. However, due to its steric hindrance, you may need to ensure adequate coupling times and monitor the reaction completion.

Quantitative Data on Deprotection Strategies

While specific kinetic data for hydroxyproline is limited in the literature, the data for proline-containing peptides provides a strong indication of the expected outcomes. The following table summarizes the extent of DKP formation with different deprotection cocktails for a Pro-containing dipeptide.

Deprotection CocktailSolventDKP Formation (%)Reference
20% PiperidineDMF13.8[1]
5% PiperidineDMF12.2[1]
5% PiperazineDMF< 4[1]
5% PiperazineNMP< 4[1]
2% DBU / 5% PiperazineNMP3.6[1][4]

Data is for the dipeptide Fmoc-Cys(tBu)-Pro-OH on 2-chlorotrityl resin and represents the total DKP formation after two deprotection treatments.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional but Recommended): Perform an isatin test to confirm the presence of a free secondary amine.

Protocol 2: DBU/Piperazine Mediated Fmoc Deprotection (for DKP suppression)

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • First Deprotection: Add the deprotection cocktail to the resin and agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection cocktail and agitate for an additional 15-30 minutes.

  • Drain and Wash: Drain the solution and wash the resin extensively with NMP (5-6 times) to remove all traces of DBU and piperazine.

  • Confirmation: Perform an isatin test.

Protocol 3: Isatin Test for Secondary Amines

  • Sample Preparation: Place a small sample of the peptide-resin (a few beads) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of an isatin test solution (typically a solution of isatin in benzyl alcohol containing an amino acid like Boc-Phe-OH to aid dissolution).[5][6]

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation: A blue color on the resin beads indicates the presence of a free secondary amine (successful deprotection). A yellow or brownish color indicates an incomplete reaction.[5]

Protocol 4: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Amino Acid Solution: In a separate vessel, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH) in DCM.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) to the amino acid solution (typically 2-4 equivalents relative to the resin's loading capacity).

  • Coupling: Add the activated amino acid solution to the swollen resin and agitate at room temperature for 1-2 hours.

  • Capping: To cap any unreacted sites on the resin, add a small amount of methanol and agitate for 15-30 minutes.

  • Washing: Wash the resin thoroughly with DCM, DMF, and finally DCM again, then dry under vacuum.

References

Technical Support Center: Synthesis of Hydroxyproline-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of hydroxyproline-rich peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these challenging peptides.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
HYP-SYN-001 Low yield or complete loss of peptide from the resin, especially with Hyp/Pro at or near the C-terminus. Diketopiperazine (DKP) formation is a common side reaction where the N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the peptide.[1][2][3] This is particularly prevalent with proline and hydroxyproline residues.[1][3]Resin Choice: Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin, as its bulkiness obstructs the intramolecular cyclization.[1][2]Fragment Condensation: Synthesize a tripeptide fragment first and then attach it to the resin.[2]Protecting Group Strategy: Introduce the first amino acid as a dipeptide or tripeptide to bypass the susceptible dipeptide stage.
HYP-SYN-002 Detection of D-isomers in the final peptide, indicating racemization. Coupling Reagents: The use of carbodiimides (like DIC) in combination with 1-hydroxybenzotriazole (HOBt) in DMF can lead to significant racemization of proline and hydroxyproline.[4][5]Activation: While the rigid structure of proline generally resists racemization during activation, certain conditions can promote it.[1]Reagent Selection: Avoid using HOBt with carbodiimides when coupling hydroxyproline.[4][5] Consider coupling without an additive or using an alternative like OxymaPure.[5]Solvent Choice: Perform the coupling reaction in a less polar solvent like dichloromethane (DCM) instead of DMF.[4][5]Alternative Methods: Use the mixed anhydride procedure in THF, which has shown to cause almost no racemization.[4]
HYP-SYN-003 Peptide aggregation on-resin, leading to poor coupling efficiency and difficult purification. Hydroxyproline-rich sequences, much like other peptides with repetitive or hydrophobic residues, can form secondary structures (e.g., β-sheets) that lead to aggregation.[6] This aggregation can render the growing peptide chain insoluble and inaccessible for subsequent reactions.Incorporate Pseudoproline Dipeptides: Introduce pseudoproline dipeptides derived from Ser or Thr at strategic points in the sequence to disrupt the formation of secondary structures.[5][7]Chaotropic Agents: Add chaotropic salts to the solvent to disrupt hydrogen bonding and aggregation.Solvent Modification: Switch to a more solvating solvent such as N-methylpyrrolidone (NMP).[5]
HYP-SYN-004 Incomplete coupling or deprotection steps, resulting in deletion sequences. The secondary amine of hydroxyproline is less nucleophilic than the primary amines of other amino acids, leading to slower coupling kinetics.[5][8]Double Coupling: Perform a double coupling for the amino acid immediately following a hydroxyproline residue.[5][8]Increased Concentration: Increase the concentration of the amino acid and coupling reagents to drive the reaction to completion.[8]Potent Coupling Reagents: Use a more potent coupling reagent like HATU or HCTU for difficult couplings.[5]
HYP-SYN-005 Side reactions related to the hydroxyl group of hydroxyproline. The hydroxyl group of hydroxyproline can undergo side reactions if left unprotected.Side-Chain Protection: Protect the hydroxyl group of hydroxyproline. In Fmoc chemistry, the tert-butyl (tBu) ether is a common protecting group (Fmoc-Hyp(tBu)-OH).[9] In Boc chemistry, the benzyl (Bzl) group is typically used (Boc-Hyp(Bzl)-OH).[9]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of hydroxyproline-rich peptides considered challenging?

A1: The synthesis of hydroxyproline-rich peptides presents several challenges due to the unique structural properties of hydroxyproline. Its secondary amine leads to slower reaction kinetics for coupling.[5][8] Furthermore, sequences containing hydroxyproline are prone to specific side reactions like diketopiperazine formation, especially when the residue is near the C-terminus, and racemization under certain coupling conditions.[1][2][4] These peptides can also be susceptible to aggregation during solid-phase synthesis.[6]

Q2: Do I always need to protect the hydroxyl group of hydroxyproline?

A2: Yes, it is highly recommended to protect the hydroxyl group of hydroxyproline during solid-phase peptide synthesis. The unprotected hydroxyl group is reactive and can lead to unwanted side reactions, such as acylation, which would result in impurities that can be difficult to remove during purification.[10] For Fmoc-based synthesis, Fmoc-Hyp(tBu)-OH is commonly used, while Boc-Hyp(Bzl)-OH is a standard choice for Boc-based strategies.[9]

Q3: What is diketopiperazine (DKP) formation and how can I prevent it?

A3: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase synthesis. The deprotected N-terminal amine of the second amino acid attacks the ester bond linking the peptide to the resin, leading to the cleavage of the dipeptide as a cyclic molecule.[1][2] This is a major cause of yield loss, particularly with proline and hydroxyproline at the C-terminus.[1][3] To prevent this, you can use a sterically hindered resin like 2-chlorotrityl chloride resin or start your synthesis with a tripeptide fragment instead of a single amino acid.[1][2]

Q4: How can I minimize racemization of hydroxyproline residues?

A4: Racemization of hydroxyproline can be a significant issue, particularly when using carbodiimide coupling reagents with HOBt in DMF.[4][5] To minimize racemization, it is advisable to avoid this specific combination of reagents and solvent.[5] Alternative strategies include using coupling reagents based on OxymaPure, performing the coupling in a solvent like DCM, or employing a mixed anhydride coupling method.[4][5]

Q5: My hydroxyproline-rich peptide is aggregating during synthesis. What can I do?

A5: Peptide aggregation on the solid support is a common problem that hinders reaction efficiency. A highly effective strategy to combat this is the incorporation of pseudoproline dipeptides.[7] These dipeptides introduce a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures that lead to aggregation.[5][7] Other methods include using more solvating solvents like NMP or adding chaotropic salts.[5]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Hydroxyproline-Containing Peptide using Fmoc/tBu Strategy

  • Resin Selection and Loading:

    • Choose a suitable resin. For C-terminal hydroxyproline, 2-chlorotrityl chloride resin is recommended to minimize DKP formation.[1][2]

    • Load the first Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH) onto the resin according to the resin manufacturer's protocol.

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) and a coupling agent (e.g., HCTU) in DMF.

    • Add a base (e.g., N,N-Diisopropylethylamine - DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Troubleshooting Note: If coupling after a hydroxyproline residue, consider a double coupling by repeating this step.[5][8]

  • Washing:

    • After coupling, wash the resin extensively with DMF and then with DCM to remove excess reagents and byproducts.

  • Repeat Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Global Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove side-chain protecting groups (including the tBu from Hyp).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

    • Lyophilize the pure fractions to obtain the final peptide powder.

Visualizations

experimental_workflow cluster_synthesis_cycle SPPS Cycle (Repeated) deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 troubleshooting Troubleshooting Point: - Double Couple? - Change Solvent? coupling->troubleshooting wash2->deprotection Next Cycle cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Cycle start Start: Loaded Resin start->deprotection purification Purification (RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product

Caption: A typical experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

dkp_formation dipeptide H₂N-AA₂-C(O)-AA₁(Hyp/Pro)-O-Resin attack Intramolecular Attack dkp Diketopiperazine (Cyclic Dipeptide) dipeptide->dkp Cyclization resin_oh HO-Resin dipeptide->resin_oh Cleavage cleavage Cleavage from Resin

Caption: The mechanism of diketopiperazine (DKP) formation.

troubleshooting_logic start Low Yield? check_c_term Is Hyp/Pro at C-terminus? start->check_c_term Yes check_aggregation Signs of Aggregation? start->check_aggregation No dkp_issue Potential DKP Formation check_c_term->dkp_issue Yes check_c_term->check_aggregation No use_2ctc Use 2-CTC Resin dkp_issue->use_2ctc aggregation_issue On-Resin Aggregation check_aggregation->aggregation_issue Yes check_coupling Check Coupling Efficiency check_aggregation->check_coupling No use_pseudo Use Pseudoproline Dipeptides aggregation_issue->use_pseudo

Caption: A logical flow for troubleshooting low peptide yield.

References

Technical Support Center: Optimizing Fmoc-HoPro-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing Fmoc-Hydroxyproline-OH (Fmoc-HoPro-OH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this specialized amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the incorporation of this compound in peptide synthesis?

A1: The main challenges stem from the structural nature of the hydroxyproline residue. Like proline, it is a secondary amino acid, which introduces steric hindrance around the α-amino group, potentially leading to slower and incomplete coupling reactions. Additionally, the hydroxyl group on the pyrrolidine ring can be a site for side reactions if not properly managed, and sequences containing hydroxyproline may be prone to aggregation.

Q2: Is protection of the hydroxyl group of this compound necessary during synthesis?

A2: While direct acylation of the hydroxyl group is generally not a major side reaction under standard coupling conditions, it can occur. For longer or more complex peptides, or when using highly reactive coupling agents, protection of the hydroxyl group (e.g., with a tert-butyl group, as in Fmoc-Hyp(tBu)-OH) is often recommended to prevent O-acylation and ensure higher purity of the final product.

Q3: What are the common side reactions observed during the synthesis of peptides containing this compound?

A3: Common side reactions include:

  • Incomplete Coupling: Due to steric hindrance, the coupling of this compound or the subsequent amino acid may be inefficient, leading to deletion sequences in the final peptide product.

  • Diketopiperazine (DKP) Formation: This is a significant issue, especially when hydroxyproline is the second amino acid in the sequence. The deprotected secondary amine can attack the ester linkage to the resin, causing the cleavage of the dipeptide as a cyclic diketopiperazine.[1][2]

  • Aggregation: Peptides containing hydrophobic residues, including proline derivatives, can aggregate on the solid support, hindering reagent access and reducing reaction efficiency.

Q4: How can I monitor the completion of the this compound coupling reaction?

A4: The standard Kaiser (ninhydrin) test, which detects primary amines, will give a negative result for the secondary amine of hydroxyproline. Therefore, alternative tests like the isatin test, which specifically detects secondary amines, should be used to confirm the presence of a free N-terminal hydroxyproline before proceeding to the next coupling step.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Yield

Symptoms:

  • Presence of deletion sequences in the final peptide, as identified by mass spectrometry.

  • Low overall yield of the crude peptide after cleavage.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Steric Hindrance 1. Choose a more potent coupling reagent: Utilize high-efficiency coupling reagents like HATU, HCTU, or COMU, which are known to be effective for sterically hindered amino acids.[3][4][5] 2. Increase coupling time and/or temperature: Extend the reaction time (e.g., from 1-2 hours to 4 hours or overnight). Microwave-assisted synthesis can also be employed to increase the reaction rate.[6] 3. Perform a double coupling: After the initial coupling reaction, repeat the process with a fresh portion of activated this compound.[6]
Peptide Aggregation 1. Use a chaotropic salt: Add chaotropic salts like LiCl to the coupling reaction to disrupt secondary structures. 2. Incorporate a pseudoproline dipeptide: If the sequence allows, the use of pseudoproline dipeptides can disrupt aggregation. 3. Choose an appropriate resin: Low-load resins or PEG-based resins can reduce inter-chain interactions and aggregation.[6]
Issue 2: Significant Peptide Cleavage during Synthesis (Diketopiperazine Formation)

Symptoms:

  • Substantial loss of peptide from the resin after the coupling of the second amino acid, particularly when HoPro is at this position.

  • Identification of the cyclic dipeptide in the cleavage cocktail by mass spectrometry.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Resin Linker Susceptibility 1. Use a sterically hindered resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically obstructs the intramolecular cyclization that leads to DKP formation.[2]
Fmoc-Deprotection Conditions 1. Modify the deprotection cocktail: An alternative Fmoc-removal solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[1]
Dipeptide Intermediate 1. Couple a pre-formed dipeptide: Instead of sequential coupling, synthesize and couple a pre-formed Fmoc-Xaa-HoPro-OH dipeptide. This bypasses the vulnerable dipeptide-resin intermediate stage.[2]

Data Presentation

Table 1: Illustrative Comparison of Coupling Reagent Efficiency for Difficult Couplings

The following data is extrapolated from studies on sterically hindered amino acids and serves as a general guide. Actual yields for this compound containing peptides may vary based on the specific sequence and conditions.

Coupling ReagentReagent TypeTypical Coupling Time (min)Illustrative Purity (%)Notes
DIC/HOBt Carbodiimide60 - 12095 - 98Cost-effective, but may require longer reaction times or double coupling for hindered residues.[7]
HBTU Aminium/Uronium Salt30 - 6098 - 99.5Fast and efficient, but can cause guanidinylation of the free N-terminal amine if used in excess.[7]
HATU Aminium/Uronium Salt20 - 45> 99Highly reactive and very effective for difficult couplings.[3][4]
PyBOP Phosphonium Salt30 - 6098 - 99Efficient with no risk of guanidinylation, but byproducts can be difficult to remove.[7]
COMU Aminium/Uronium Salt15 - 30> 99.5Very high reactivity and considered to have safer byproducts than benzotriazole-based reagents.[3][8]

Table 2: Impact of Fmoc-Deprotection Conditions on Diketopiperazine (DKP) Formation for a Proline-Containing Dipeptide

This data illustrates the significant effect of the deprotection cocktail on DKP formation, a side reaction highly relevant to this compound.

Fmoc-Deprotection CocktailDKP Formation (%)Reference
20% Piperidine in DMF13.8[1]
5% Piperidine in DMF12.2[1]
5% Piperazine in NMP< 4[1]
2% DBU / 5% Piperazine in NMPSignificantly Reduced[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide or 2-CTC resin) in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings, this time can be extended.

  • Monitoring: Perform an isatin test to confirm the completion of the coupling.

  • Washing: After a negative isatin test, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).

Protocol 2: Peptide Cleavage and Deprotection
  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the suspension to pellet the crude peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.

Protocol 3: RP-HPLC Purification of Hydroxyproline-Containing Peptides
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Buffer A (e.g., 0.1% TFA in water) and a small amount of an organic solvent like acetonitrile (Buffer B) to aid solubility.

  • Column Equilibration: Equilibrate a C18 reversed-phase HPLC column with the initial mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B).

  • Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Buffer B concentration. A typical gradient might be 5% to 65% Buffer B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the peptide peaks detected by UV absorbance (typically at 214 nm and 280 nm).

  • Analysis and Pooling: Analyze the collected fractions by mass spectrometry to identify those containing the pure target peptide. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_final Final Steps Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Coupling 4. Amino Acid Coupling Washing_1->Coupling Washing_2 5. Washing Coupling->Washing_2 Repeat Repeat for next amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage 6. Cleavage from Resin Repeat->Cleavage No Purification 7. RP-HPLC Purification Cleavage->Purification Analysis 8. Analysis (MS, etc.) Purification->Analysis Final_Product Pure Peptide Analysis->Final_Product

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Low_Yield Start Low Yield or Deletion Sequences Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Aggregation Peptide Aggregation? Start->Check_Aggregation Solution_Coupling_1 Use Potent Coupling Reagent (HATU, HCTU, COMU) Check_Coupling->Solution_Coupling_1 Yes Solution_Coupling_2 Increase Coupling Time /Temperature (Microwave) Check_Coupling->Solution_Coupling_2 Yes Solution_Coupling_3 Perform Double Coupling Check_Coupling->Solution_Coupling_3 Yes Solution_Aggregation_1 Add Chaotropic Salt (LiCl) Check_Aggregation->Solution_Aggregation_1 Yes Solution_Aggregation_2 Use Pseudoproline Dipeptides Check_Aggregation->Solution_Aggregation_2 Yes Solution_Aggregation_3 Use Low-Load or PEG Resin Check_Aggregation->Solution_Aggregation_3 Yes

Caption: Troubleshooting logic for low yield and purity issues.

DKP_Mitigation Start Diketopiperazine (DKP) Formation Detected Strategy_1 Use Sterically Hindered Resin (e.g., 2-Chlorotrityl) Start->Strategy_1 Strategy_2 Modify Fmoc-Deprotection: Use 2% DBU / 5% Piperazine in NMP Start->Strategy_2 Strategy_3 Couple a Pre-formed Fmoc-Xaa-HoPro-OH Dipeptide Start->Strategy_3

Caption: Strategies to minimize Diketopiperazine (DKP) formation.

References

Technical Support Center: Managing Steric Hindrance in Fmoc-HoPro-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing steric hindrance associated with the coupling of Fmoc-Hydroxyproline-OH (Fmoc-HoPro-OH) in solid-phase peptide synthesis (SPPS). This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the challenges of incorporating this sterically hindered amino acid.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (for primary amines) or Isatin test (for secondary amines) after coupling.

  • Presence of deletion sequences (peptide lacking HoPro) in HPLC and mass spectrometry analysis of the crude product.

  • Low final yield of the desired peptide.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Insufficiently Potent Coupling Reagent Standard carbodiimide reagents like DIC/HOBt may be inefficient.[1] Upgrade to a more potent uronium/aminium or phosphonium-based coupling reagent. HATU, HCTU, and COMU are highly recommended for sterically hindered amino acids.[1][2][3]
Steric Hindrance of the Pyrrolidine Ring The cyclic structure of hydroxyproline restricts access to the amine, slowing down the reaction.[1] To overcome this, consider the following strategies: • Double Coupling: Perform the coupling reaction twice with a fresh portion of activated this compound.[1] • Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M) to drive the reaction towards completion.[1]
Suboptimal Reaction Conditions Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] • Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C), especially if using microwave-assisted synthesis.[1] However, be cautious as this can increase the risk of racemization.
Peptide Aggregation on Resin The growing peptide chain can aggregate, blocking reactive sites.[1] • Change Solvent: Switch from DMF to NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DMSO to improve resin swelling and disrupt secondary structures. • Incorporate Pseudoproline Dipeptides: In long or difficult sequences, the use of pseudoproline dipeptides can disrupt aggregation.
Issue 2: Diketopiperazine (DKP) Formation

Symptoms:

  • Significant loss of peptide from the resin, particularly when HoPro is the second amino acid in the sequence.

  • Detection of a cyclic dipeptide byproduct in the cleavage solution.

Possible Causes & Solutions:

Possible CauseRecommended Solutions
N-terminal HoPro or Pro Residue The N-terminal amine of a dipeptide on the resin can attack the ester linkage, cleaving the dipeptide as a cyclic diketopiperazine. This is particularly common with proline and hydroxyproline residues.[4][5]
Resin Choice The type of resin can influence the rate of DKP formation.
Sequential Coupling Strategy Coupling single amino acids sequentially can make the dipeptide-resin intermediate susceptible to DKP formation.

Preventative Strategies:

  • Use a Sterically Hindered Resin: Employ a 2-chlorotrityl chloride (2-CTC) resin. Its bulky nature physically obstructs the intramolecular cyclization reaction that leads to DKP formation.[4]

  • Couple a Dipeptide: Instead of sequential coupling, synthesize and couple a pre-formed Fmoc-Xaa-HoPro-OH dipeptide. This bypasses the vulnerable dipeptide stage on the resin.[4]

Frequently Asked Questions (FAQs)

Q1: Why is this compound coupling challenging?

A1: The primary challenge arises from the secondary amine within the rigid pyrrolidine ring of hydroxyproline. This structure is sterically hindered, making it less nucleophilic and accessible compared to primary amines of other amino acids, which can lead to slower and incomplete coupling reactions.[1]

Q2: Do I need to protect the hydroxyl group of hydroxyproline during coupling?

A2: While the hydroxyl group can potentially undergo O-acylation, in many standard Fmoc-SPPS protocols, it does not require protection.[6][7] However, for complex syntheses or if side reactions are observed, using a protected form such as Fmoc-Hyp(tBu)-OH is recommended. The tert-butyl (tBu) group is stable to the basic conditions of Fmoc removal and is cleaved during the final acidic cleavage step.[8]

Q3: How do I monitor the coupling efficiency of this compound since the Kaiser test is unreliable for secondary amines?

A3: The Kaiser test gives a false negative (yellow or faint color) with secondary amines like hydroxyproline.[4] It is recommended to use a test specific for secondary amines, such as the isatin test , which will produce a blue or brown color in the presence of a free N-terminal proline or hydroxyproline.[4] Alternatively, a small amount of resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry to confirm complete coupling.

Q4: Which coupling reagent is the most effective for this compound?

A4: For difficult couplings involving sterically hindered amino acids like this compound, uronium/aminium salt-based reagents are generally the most effective. HATU , HCTU , and COMU are highly recommended due to their high reactivity and ability to minimize racemization.[1][2][3] Phosphonium salts like PyBOP are also very efficient.[9]

Data Presentation

Table 1: Comparative Performance of Coupling Reagents for Sterically Hindered Amino Acids (e.g., this compound)*
Coupling ReagentReagent TypeRelative ReactivityTypical Coupling Time (min)AdvantagesPotential Disadvantages
DIC/HOBt CarbodiimideModerate60 - 120Cost-effective.[9]Slower reaction rates; potential for side reactions.[9]
HBTU Uronium/AminiumHigh30 - 60Fast and efficient; widely used.[9]Potential for guanidinylation if used in excess.[10]
HATU Uronium/AminiumVery High20 - 45One of the most effective for hindered couplings; less epimerization.[1][2]Higher cost.
HCTU Uronium/AminiumVery High20 - 45Similar efficiency to HATU, often with better solubility.[10]
COMU Uronium/AminiumVery High20 - 45High reactivity comparable to HATU; safer byproducts (Oxyma-based).[1]Higher cost.
PyBOP PhosphoniumHigh30 - 60Efficient with no risk of guanidinylation.[9]Byproducts can be difficult to remove.

*Data is extrapolated from studies on proline and other sterically hindered amino acids and serves as a general guideline. Optimal conditions may vary based on the specific peptide sequence.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is for a standard 0.1 mmol scale synthesis.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin, 0.1 mmol) in 5 mL of DMF for at least 30 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.[1]

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult sequences, the coupling time can be extended overnight.[1]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

5. Monitoring (Recommended):

  • Perform an isatin test on a small sample of resin beads to confirm the absence of free secondary amines.

Protocol 2: Capping of Unreacted Amines

This step is performed if monitoring indicates incomplete coupling.

  • Wash the peptide-resin thoroughly with DMF.

  • Prepare a capping solution of 10% acetic anhydride and 10% DIPEA in DMF.

  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Mandatory Visualizations

Troubleshooting_Workflow start Start: this compound Coupling coupling Perform Coupling (e.g., HATU, 2-4h) start->coupling monitoring Monitor Coupling (Isatin Test) coupling->monitoring is_complete Coupling Complete? monitoring->is_complete double_coupling Perform Double Coupling is_complete->double_coupling No washing Wash Resin is_complete->washing Yes double_coupling->monitoring capping Cap Unreacted Amines (Acetic Anhydride/DIPEA) double_coupling->capping Optional capping->washing next_cycle Proceed to Next Cycle washing->next_cycle

Caption: Troubleshooting workflow for incomplete this compound coupling.

Experimental_Workflow cluster_SPPS_Cycle SPPS Cycle for this compound resin_prep 1. Resin Swelling (DMF, 30 min) deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection activation 3. Activation (this compound, HATU, DIPEA) deprotection->activation coupling 4. Coupling (2-4 hours) activation->coupling washing 5. Washing (DMF, DCM) coupling->washing

Caption: General experimental workflow for this compound coupling in SPPS.

References

Technical Support Center: Fmoc-HoPro-OH Stability and Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues associated with Fmoc-HoPro-OH (Fmoc-trans-4-hydroxy-L-proline) during peptide synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the stability and purity of this compound. Both powder and solvent forms have specific storage requirements to minimize degradation.

Table 1: Recommended Storage Conditions for this compound [1]

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

It is highly recommended to aliquot solutions upon preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q2: What are the primary stability concerns during the synthesis of peptides containing this compound?

A2: The primary stability concerns when using this compound in solid-phase peptide synthesis (SPPS) are diketopiperazine (DKP) formation, incomplete coupling, and potential racemization. The rigid ring structure of proline and its derivatives can influence the conformation of the growing peptide chain, potentially leading to aggregation.

Q3: What is diketopiperazine (DKP) formation and why is it a concern with this compound?

A3: Diketopiperazine formation is a significant side reaction that occurs at the dipeptide stage, particularly in Fmoc-based SPPS.[2][3] It involves the intramolecular cyclization of the deprotected N-terminal amine of the second amino acid, which attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is especially prevalent when proline or hydroxyproline is one of the first two C-terminal residues.[3][4] This can lead to a substantial loss of the desired peptide from the resin.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Final Peptide

Symptom: Significantly lower than expected yield of the target peptide after cleavage from the resin.

Potential Cause:

  • Diketopiperazine (DKP) Formation: As mentioned, this is a major cause of chain loss, especially with C-terminal proline or hydroxyproline residues.[3][4]

  • Incomplete Coupling: The sterically hindered nature of the proline ring can sometimes lead to inefficient coupling of this compound or the subsequent amino acid.

  • Peptide Aggregation: The incorporation of hydroxyproline can influence the secondary structure of the peptide, potentially leading to on-resin aggregation and hindering further synthesis steps.

Solutions:

Table 2: Troubleshooting Low Peptide Yield

SolutionDetailed Protocol / Experimental Considerations
Utilize Sterically Hindered Resin Switch from standard Wang or Rink Amide resins to a 2-chlorotrityl chloride (2-CTC) resin. The bulky nature of the 2-CTC linker physically obstructs the intramolecular cyclization reaction that leads to DKP formation.[2]
Couple a Pre-formed Dipeptide Instead of sequential coupling, synthesize and couple a pre-formed Fmoc-Xaa-HoPro-OH dipeptide. This bypasses the vulnerable dipeptide-resin stage where DKP formation is most likely to occur.[2]
Optimize Coupling Conditions - Double Coupling: Perform a second coupling step with fresh reagents to ensure complete reaction. - Use Potent Activating Agents: Employ coupling reagents like HATU or HCTU, which are known for their high efficiency. - Increase Reaction Time: Extend the coupling time to allow for complete acylation.
Modify Deprotection Conditions For sequences prone to DKP formation, consider using alternative deprotection reagents to the standard 20% piperidine in DMF. A solution of 2% DBU and 5% piperazine in NMP has been shown to reduce DKP formation.[5]

Experimental Workflow for Mitigating Diketopiperazine Formation

DKP_Prevention_Workflow cluster_synthesis SPPS with C-terminal HoPro start Start Synthesis check_yield Low Peptide Yield? start->check_yield dkp Suspect DKP Formation check_yield->dkp Yes end Successful Synthesis check_yield->end No solution1 Switch to 2-CTC Resin dkp->solution1 solution2 Use Fmoc-Dipeptide-OH dkp->solution2 solution3 Modify Deprotection dkp->solution3 solution1->end solution2->end solution3->end

Caption: Workflow for troubleshooting low peptide yield due to DKP formation.

Issue 2: Incomplete Coupling or Deprotection

Symptom: Presence of deletion sequences in the final crude peptide, as identified by HPLC or LC-MS analysis.

Potential Cause:

  • Steric Hindrance: The rigid structure of the hydroxyproline ring can hinder the approach of coupling reagents or the piperidine used for Fmoc removal.

  • Peptide Aggregation: The formation of secondary structures on the resin can physically block reactive sites, preventing complete reactions.

  • Degraded Reagents: Old or improperly stored coupling reagents, bases, or deprotection solutions can have reduced activity.

Solutions:

Table 3: Troubleshooting Incomplete Reactions

SolutionDetailed Protocol / Experimental Considerations
Monitor Reactions - Kaiser Test: Perform a Kaiser test after each coupling step to detect free primary amines. A positive (blue) result indicates incomplete coupling. Note that proline and its derivatives will give a different color (typically reddish-brown) than primary amines. - UV Monitoring: On automated synthesizers, monitor the release of the Fmoc-piperidine adduct during deprotection. A prolonged or incomplete release profile suggests a difficult deprotection step.[6]
Enhance Solvation - Solvent Choice: Switch from DMF to NMP or use a mixture of solvents (e.g., DMF/DMSO) to disrupt secondary structures and improve solvation. - Chaotropic Agents: Add chaotropic salts like LiCl to the coupling and deprotection solutions to break up aggregates.
Modify Synthesis Parameters - Elevated Temperature: Performing coupling reactions at a slightly elevated temperature (e.g., 40-50°C) can improve reaction kinetics. However, this should be done with caution as it can also increase the risk of racemization for some amino acids.[7] - Microwave Synthesis: Microwave-assisted SPPS can significantly enhance both coupling and deprotection efficiency by providing rapid and uniform heating, which also helps to disrupt aggregation.[7]

Logical Relationship of Troubleshooting Incomplete Reactions

Incomplete_Reaction_Troubleshooting cluster_troubleshooting Troubleshooting Incomplete Reactions symptom Deletion Sequences in HPLC/MS cause1 Steric Hindrance symptom->cause1 cause2 Peptide Aggregation symptom->cause2 cause3 Reagent Degradation symptom->cause3 solution1 Optimize Coupling/Deprotection cause1->solution1 solution2 Improve Solvation cause2->solution2 solution3 Use Fresh Reagents cause3->solution3

Caption: Logical flow for diagnosing and resolving incomplete reactions.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol outlines a general method for assessing the purity of this compound raw material using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound sample

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a 50:50 mixture of ACN and water to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm and 301 nm (for the Fmoc group)

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B (linear gradient)

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B (linear gradient)

      • 35-40 min: 30% B (equilibration)

  • Analysis: Integrate the peak areas in the resulting chromatogram to determine the percentage purity of the this compound. Potential degradation products will likely appear as earlier eluting, more polar peaks.

Protocol 2: Monitoring for Diketopiperazine Formation

This protocol describes a method to indirectly monitor for DKP formation by analyzing the peptide content on the resin after the second amino acid coupling and deprotection.

Materials:

  • Peptide-resin sample after coupling of the second amino acid and Fmoc deprotection

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

  • HPLC system as described in Protocol 1

Procedure:

  • Sample Collection: After the deprotection of the second amino acid, take a small sample of the resin (approx. 5-10 mg).

  • Cleavage: Treat the resin sample with the cleavage cocktail for 2 hours at room temperature.

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Analysis: Dissolve the dried peptide in a suitable solvent and analyze by HPLC and LC-MS.

  • Interpretation: A significantly low amount of the expected dipeptide in the chromatogram is indicative of substantial DKP formation. The DKP itself is a small, cyclic molecule and may not be easily observed under standard peptide HPLC conditions. The primary indicator is the loss of the linear dipeptide from the resin.

References

Technical Support Center: Avoiding Racemization of Hydroxyproline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize or eliminate the racemization of hydroxyproline residues during peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments that can lead to the epimerization of hydroxyproline.

Issue Potential Cause Recommended Solution
High levels of D-allo-hydroxyproline detected in the final peptide. Inappropriate Coupling Reagent/Additive Combination: The use of carbodiimides like DIC or DCC in combination with HOBt, particularly in DMF, has been shown to cause significant racemization of hydroxyproline.- Avoid the use of HOBt with carbodiimides (e.g., DIC) when coupling hydroxyproline in DMF. Consider performing the coupling without an additive or switching to a different solvent like dichloromethane (DCM). - Utilize coupling reagents known for low racemization, such as those based on OxymaPure (e.g., COMU, HCTU).[1][2][3] - For particularly sensitive sequences, phosphonium salt reagents like PyAOP and PyBOP are also effective at minimizing racemization.
Prolonged Activation Time: Allowing the carboxylic acid of the incoming amino acid to be activated for an extended period before coupling can increase the risk of racemization.- Minimize the pre-activation time. Ideally, the activated amino acid should be added to the resin immediately after activation.
Choice of Base: The type and concentration of the base used during coupling can influence the rate of racemization. Strong, sterically hindered bases are generally preferred.- Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the minimum necessary amount of base.
Incomplete coupling at the amino acid following a hydroxyproline residue. Steric Hindrance: The cyclic structure of hydroxyproline can present steric challenges for the incoming activated amino acid, leading to slower and incomplete coupling reactions.- Perform a double coupling for the amino acid immediately following the hydroxyproline residue to ensure the reaction proceeds to completion. - Increase the concentration of the amino acid and coupling reagents. - Use a more potent coupling reagent like HATU or HCTU for this specific step.
Difficulty in purifying the final peptide due to diastereomeric impurities. Epimerization at the Hydroxyproline Residue: Even low levels of racemization can lead to the formation of a diastereomer that is difficult to separate from the desired peptide by standard reversed-phase HPLC.- Optimize the coupling conditions as described above to minimize the formation of the epimer in the first place. - Employ chiral HPLC for the analysis and purification of the final peptide. This may involve using a chiral stationary phase or derivatizing the peptide with a chiral reagent prior to analysis on an achiral column.

Frequently Asked Questions (FAQs)

Q1: What is hydroxyproline racemization and why is it a concern?

A1: Hydroxyproline racemization, or more accurately, epimerization, is the conversion of the desired L-hydroxyproline (specifically, trans-4-hydroxy-L-proline) to its diastereomer, D-allo-hydroxyproline (cis-4-hydroxy-D-proline), at the alpha-carbon during peptide synthesis. The stereochemistry of amino acids is critical for the three-dimensional structure and biological activity of a peptide. The presence of the incorrect diastereomer can lead to a misfolded, inactive, or even immunogenic peptide therapeutic.

Q2: What is the primary mechanism of hydroxyproline racemization during peptide synthesis?

A2: The primary mechanism for racemization of most amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate from the activated carboxylic acid. This intermediate can readily tautomerize, leading to a loss of stereochemical integrity at the alpha-carbon. Another mechanism is the direct abstraction of the alpha-proton by a base, which is more prevalent for amino acids with electron-withdrawing groups in their side chains.[4] For proline and hydroxyproline, racemization can be catalyzed by certain additives like HOBt, especially when used with carbodiimides, through the formation of a cyclic carbinol-amine derivative.

Q3: Which protecting group should I use for the hydroxyl group of hydroxyproline?

A3: For Fmoc-based solid-phase peptide synthesis (SPPS), the tert-butyl (tBu) ether is the most commonly used protecting group for the hydroxyl function of hydroxyproline (Fmoc-Hyp(tBu)-OH). It is stable to the basic conditions used for Fmoc deprotection (piperidine in DMF) and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[5]

Q4: How can I detect and quantify the extent of hydroxyproline racemization?

A4: The most reliable method for detecting and quantifying hydroxyproline epimerization is through chiral High-Performance Liquid Chromatography (HPLC) . This typically involves the following steps:

  • Peptide Hydrolysis: The purified peptide is hydrolyzed to its constituent amino acids, usually by treatment with 6 M HCl at 110°C for 24 hours.

  • Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine). This converts the enantiomers into diastereomers.

  • HPLC Analysis: The resulting diastereomers are then separated and quantified using standard reversed-phase HPLC. Alternatively, direct analysis of the underivatized amino acids can be performed using a chiral stationary phase column.[6]

Data Presentation

Table 1: Comparison of Coupling Additives on Racemization

The following table summarizes the percentage of epimerization observed during the coupling of Z-L-Phg-OH to H-L-Pro-NH2 using DIC in DMF, which serves as a model for racemization-prone couplings. While this data is for a proline model, the trends are informative for hydroxyproline.

Additive% Racemization (dl-epimer)Yield (%)Reference
HOBt9.381.0[1]
HOAt1.0~70[3][7]
OxymaPure 1.1 89.9 [1][3]
HOPO>1.1 (higher with pre-activation)>81[7]

This data indicates that OxymaPure and HOAt are significantly better at suppressing racemization than HOBt in this model system.

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Hyp(tBu)-OH with Minimized Racemization

This protocol outlines the manual incorporation of Fmoc-Hyp(tBu)-OH into a peptide sequence during Fmoc-based solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.
  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Hyp(tBu)-OH (3 equivalents relative to the resin loading), the coupling reagent (e.g., HCTU, 2.9 equivalents), and the additive if required by the coupling reagent (e.g., for DIC, use OxymaPure, 3 equivalents) in a minimal amount of DMF.
  • Add a hindered base such as diisopropylethylamine (DIEA) (6 equivalents) to the solution and vortex briefly.
  • Immediately add the activation mixture to the deprotected resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

3. Monitoring and Washing:

  • Perform a qualitative test (e.g., Kaiser test on a small sample of beads; note: for the subsequent coupling to the secondary amine of hydroxyproline, an isatin or chloranil test is required as the Kaiser test will be negative) to confirm the completion of the coupling.
  • If the coupling is incomplete, a second coupling with fresh reagents is recommended.
  • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

4. Chain Elongation:

  • Proceed with the Fmoc deprotection of the newly coupled hydroxyproline residue and the coupling of the next amino acid in the sequence.

Protocol 2: Chiral HPLC Analysis of Hydroxyproline Epimers

This protocol describes the analysis of hydroxyproline epimerization in a synthetic peptide after acid hydrolysis and derivatization with Marfey's reagent.

1. Peptide Hydrolysis:

  • Place a known amount of the purified peptide (approx. 1 mg) into a hydrolysis tube.
  • Add 1 mL of 6 M HCl.
  • Seal the tube under vacuum and heat at 110°C for 24 hours.
  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization with Marfey's Reagent:

  • Dissolve the dried hydrolysate in 100 µL of 1 M sodium bicarbonate.
  • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
  • Incubate the mixture at 40°C for 1 hour with gentle shaking.
  • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.
  • Evaporate the solution to dryness and redissolve the residue in 500 µL of the HPLC mobile phase for analysis.

3. HPLC Analysis:

  • Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 10% to 60% acetonitrile over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 340 nm.
  • Quantification: Integrate the peak areas for the L-hydroxyproline and D-allo-hydroxyproline derivatives. The percentage of epimerization is calculated as: % Epimerization = [Area(D-allo-Hyp) / (Area(L-Hyp) + Area(D-allo-Hyp))] x 100

Visualizations

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Desired Coupling Fmoc-Hyp-OH Fmoc-Hyp-OH Activated_Ester Activated Ester / O-Acylisourea Fmoc-Hyp-OH->Activated_Ester Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization L-Hyp_Peptide L-Hydroxyproline Peptide (Desired) Activated_Ester->L-Hyp_Peptide Aminolysis Enolate Enolate Form Oxazolone->Enolate Tautomerization (Base-catalyzed) D-allo-Hyp_Peptide D-allo-Hydroxyproline Peptide (Epimer) Oxazolone->D-allo-Hyp_Peptide Aminolysis Enolate->Oxazolone Reprotonation Troubleshooting_Workflow Start High Epimerization Detected CheckReagents Review Coupling Reagents and Additives Start->CheckReagents CheckBase Evaluate Base and Activation Time CheckReagents->CheckBase No Solution1 Replace HOBt/Carbodiimide. Use Oxyma-based reagent (e.g., COMU). CheckReagents->Solution1 Yes CheckPurity Verify Fmoc-Hyp-OH Purity CheckBase->CheckPurity No Solution2 Use hindered base (DIEA). Minimize pre-activation time. CheckBase->Solution2 Yes Solution3 Analyze starting material by chiral HPLC. CheckPurity->Solution3 Yes End Re-synthesize and Analyze CheckPurity->End No Solution1->End Solution2->End Solution3->End Experimental_Workflow ResinPrep Resin Swelling & Fmoc Deprotection - Swell resin in DMF - 20% Piperidine/DMF Coupling Hyp Coupling - Activate Fmoc-Hyp(tBu)-OH with COMU/DIEA - Immediate addition to resin ResinPrep->Coupling Monitoring Reaction Monitoring - Isatin/Chloranil test for completion - Double couple if necessary Coupling->Monitoring Elongation Chain Elongation & Cleavage - Continue SPPS cycles - TFA cleavage cocktail Monitoring->Elongation Analysis Purity & Epimerization Analysis - RP-HPLC for purity - Chiral HPLC for epimerization Elongation->Analysis

References

Technical Support Center: Purification of Peptides Containing Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of synthetic peptides incorporating Fmoc-HoPro-OH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of peptides containing this compound.

Issue 1: Presence of Diastereomers (cis/trans isomers) in the Crude Peptide

Symptom: Analytical HPLC of the crude peptide shows two or more closely eluting peaks with the same mass, indicating the presence of diastereomers of the hydroxyproline residue.

Cause: The presence of cis and trans isomers of hydroxyproline can arise during peptide synthesis. These isomers have different three-dimensional structures which can lead to distinct retention times on a reversed-phase HPLC column.[1]

Solution:

  • Optimize HPLC Gradient: A shallower gradient during preparative HPLC can improve the resolution between the diastereomeric peaks.[2] Experiment with reducing the rate of increase of the organic solvent (e.g., acetonitrile) to enhance separation.

  • Modify Mobile Phase: Altering the mobile phase composition can sometimes improve selectivity. Consider using a different organic modifier (e.g., methanol or isopropanol in place of acetonitrile) or adjusting the ion-pairing agent (e.g., using a different acid than TFA).

  • Chiral Chromatography: For analytical purposes or very difficult separations, chiral chromatography can be employed to resolve the stereoisomers.[3]

Issue 2: Poor Solubility of the Crude Peptide

Symptom: The lyophilized crude peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA) for HPLC purification.

Cause: Peptides with a high content of hydrophobic amino acids, including those with the bulky Fmoc protecting group, can be prone to poor solubility in aqueous solutions.[4][5] The presence of hydroxyproline can sometimes influence secondary structure and contribute to aggregation.[5]

Solution:

  • Initial Dissolution in Organic Solvent: Dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting with the aqueous mobile phase.[1][4]

  • Use of Chaotropic Agents: For peptides that tend to aggregate, the addition of a chaotropic agent such as guanidinium chloride or urea to the sample solvent can help to disrupt intermolecular hydrogen bonds.[4]

  • Work at Lower Concentrations: Preparing and injecting more dilute solutions of the peptide can minimize concentration-dependent aggregation.[4]

Issue 3: Broad or Tailing Peaks During HPLC Purification

Symptom: The main peptide peak in the HPLC chromatogram is broad or shows significant tailing, leading to poor fractionation and lower purity of the collected fractions.

Cause:

  • Peptide Aggregation on the Column: The peptide may be aggregating on the stationary phase of the HPLC column.

  • Secondary Interactions: The hydroxyl group of hydroxyproline could potentially have secondary interactions with the silica backbone of the stationary phase.

  • Suboptimal HPLC Conditions: The flow rate or gradient may not be optimized for the specific peptide.

Solution:

  • Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40 °C) can often improve peak shape by reducing viscosity and disrupting aggregation.

  • Adjust Mobile Phase pH: Modifying the pH of the mobile phase (if compatible with the peptide and column) can alter the ionization state of the peptide and minimize secondary interactions.

  • Optimize Flow Rate: A lower flow rate can sometimes lead to sharper peaks and better resolution.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying peptides containing this compound?

A1: The primary challenges stem from the unique properties of both the Fmoc group and the hydroxyproline residue. The hydrophobicity of the Fmoc group can lead to poor solubility and aggregation.[4] Hydroxyproline introduces a chiral center, which can lead to the formation of diastereomers (cis/trans isomers) that may be difficult to separate by standard reversed-phase HPLC.[1] Furthermore, the hydroxyl group of HoPro can potentially engage in secondary interactions that affect chromatographic behavior.

Q2: How can I confirm the identity of the different hydroxyproline isomers in my peptide?

A2: Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating between hydroxyproline isomers.[6] The fragmentation patterns of the isomers can be distinct, allowing for their identification. For example, the C-terminal wn fragment ions can help differentiate 4-hydroxyproline from the 3-isomer.[6] Additionally, specialized HPLC methods using chiral columns or derivatization agents can be used to separate and identify the isomers.[7][8]

Q3: Can the tert-butyl protection on the hydroxyl group of HoPro (Fmoc-HoPro(tBu)-OH) simplify purification?

A3: Yes, protecting the hydroxyl group of hydroxyproline with a tert-butyl (tBu) group can be advantageous. It prevents the hydroxyl group from participating in side reactions during synthesis and can reduce secondary interactions during purification. However, the presence of the tBu group will increase the overall hydrophobicity of the peptide, which might affect solubility and retention time. The tBu group is typically removed during the final cleavage from the resin with strong acid (e.g., TFA).[9]

Q4: My peptide contains multiple hydroxyproline residues, and the HPLC chromatogram is very complex. What should I do?

A4: With multiple hydroxyproline residues, the number of potential diastereomers increases, leading to a more complex chromatogram. In this case, a multi-step purification strategy may be necessary. This could involve an initial purification step using a different chromatographic mode, such as ion-exchange or size-exclusion chromatography, to simplify the mixture before a final high-resolution RP-HPLC step.[2] It is also crucial to optimize the analytical HPLC to resolve as many of the isomers as possible to guide the preparative purification.

Data Presentation

Table 1: Typical RP-HPLC Gradients for Purification of Peptides Containing Hydroxyproline Diastereomers

Time (min)% Solvent A (e.g., 0.1% TFA in Water)% Solvent B (e.g., 0.1% TFA in Acetonitrile)Gradient Profile
0-5955Isocratic
5-6595 -> 555 -> 45Shallow Linear Gradient
65-7055 -> 545 -> 95Steeper Wash Gradient
70-75595Isocratic Wash
75-805 -> 9595 -> 5Re-equilibration

Note: This is a representative gradient and should be optimized for each specific peptide.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Purification of a Crude Peptide Containing this compound
  • Sample Preparation:

    • Weigh approximately 10-50 mg of the crude lyophilized peptide.

    • If solubility is an issue, dissolve the peptide in a minimal volume of DMSO (e.g., 100-200 µL).

    • Dilute the dissolved peptide with Solvent A (e.g., water with 0.1% TFA) to a final concentration of approximately 10 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 stationary phase, 5-10 µm particle size, suitable for preparative scale.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 22 mm ID column).

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Gradient: Start with a shallow gradient (e.g., 0.5-1% increase in Solvent B per minute) to resolve closely eluting peaks.

  • Fraction Collection:

    • Collect fractions based on the UV chromatogram, ensuring to collect the leading and tailing edges of the main peak(s) separately.

  • Analysis and Pooling:

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to determine their purity and identity.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.

Mandatory Visualization

Purification_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Global Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Mixture Cleavage->Crude_Peptide Solubilization Solubilization Crude_Peptide->Solubilization Prep_HPLC Preparative RP-HPLC Solubilization->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Analysis Purity Analysis of Fractions (Analytical HPLC & Mass Spec) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the purification of peptides containing this compound.

Troubleshooting_Tree Start Purification Problem Issue_Type Identify Symptom Start->Issue_Type Diastereomers Multiple Peaks, Same Mass Issue_Type->Diastereomers Diastereomers Solubility Poor Solubility Issue_Type->Solubility Solubility Broad_Peaks Broad/Tailing Peaks Issue_Type->Broad_Peaks Peak Shape Sol_Diastereomers Optimize Gradient (Shallow Gradient) Diastereomers->Sol_Diastereomers Solution Sol_Solubility Use Organic Solvent (DMSO/DMF) Solubility->Sol_Solubility Solution Sol_Broad_Peaks Increase Column Temp. (30-40°C) Broad_Peaks->Sol_Broad_Peaks Solution

References

Validation & Comparative

A Comparative Guide to Fmoc-HoPro-OH and Fmoc-Pro-OH in Peptide Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide design, enabling the enhancement of structural stability, biological activity, and therapeutic potential. Among these, proline and its hydroxylated analogue, hydroxyproline, play pivotal roles in dictating peptide conformation. This guide provides an objective comparison of how the incorporation of Fmoc-HoPro-OH versus Fmoc-Pro-OH during solid-phase peptide synthesis (SPPS) influences the stability of the resulting peptides, supported by experimental data and detailed protocols.

Executive Summary

The choice between incorporating a proline (Pro) or a hydroxyproline (HoPro) residue can significantly impact a peptide's conformational stability. The most common isomer, (2S,4R)-4-hydroxyproline (4-Hyp), is widely recognized for its ability to enhance the thermal stability of the collagen triple helix. This stabilizing effect is primarily attributed to stereoelectronic effects, where the electron-withdrawing hydroxyl group favors a specific pyrrolidine ring pucker (Cγ-exo) that preorganizes the peptide backbone into a conformation conducive to stable tertiary structures like the polyproline II helix.

Conversely, proline residues, while crucial for inducing turns and rigidifying peptide backbones, do not offer the same degree of stereoelectronic stabilization. The less common (2S,3S)-3-hydroxyproline (3-Hyp) has been shown to be destabilizing compared to proline. While the bulk of experimental data comes from collagen-like peptides, the fundamental principles of stereoelectronic effects are likely to influence the stability of other peptide scaffolds as well.

This guide will delve into the quantitative data from model peptide systems and provide detailed experimental protocols for researchers to assess the stability of their own peptides.

Data Presentation: Comparative Stability of Model Peptides

The most extensively studied system for comparing the effects of Proline and Hydroxyproline on peptide stability is the collagen triple helix, which is rich in Gly-Xaa-Yaa repeating sequences. The melting temperature (Tm), the temperature at which 50% of the peptide is unfolded, is a direct measure of thermal stability.

Peptide SequenceRelevant Imino AcidPositionMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)10Proline (Pro)Yaa24[1]
(Pro-Hyp-Gly)104-Hydroxyproline (Hyp)Yaa41[1]
(Pro-4-Hyp-Gly)74-Hydroxyproline (Hyp)Yaa58.5[2]
(Pro-4-Hyp-Gly)3-Pro-Pro -Gly-(Pro-4-Hyp-Gly)3Proline (Pro)Yaa40.0[2]
(Pro-4-Hyp-Gly)3-3-Hyp -4-Hyp-Gly-(Pro-4-Hyp-Gly)33-Hydroxyproline (3-Hyp)Xaa39.5[2][3]
(Pro-4-Hyp-Gly)3-Pro-3-Hyp -Gly-(Pro-4-Hyp-Gly)33-Hydroxyproline (3-Hyp)Yaa28.0[2][3]

Key Observations:

  • 4-Hydroxyproline is Stabilizing: The substitution of Proline with 4-Hydroxyproline in the Yaa position of collagen model peptides consistently and significantly increases the melting temperature, indicating enhanced thermal stability.[1][2]

  • 3-Hydroxyproline is Destabilizing: The incorporation of 3-Hydroxyproline, particularly in the Yaa position, leads to a marked decrease in thermal stability compared to both Proline and 4-Hydroxyproline.[2][3]

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, this section provides detailed methodologies for peptide synthesis and key stability assays.

Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-Pro-OH or this compound.

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid)

  • Fmoc-amino acids (including Fmoc-Pro-OH and this compound)

  • Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Solid-phase synthesis vessel

  • Shaker or bubbler for mixing

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Thermal Stability Assay via Circular Dichroism (CD) Spectroscopy

This protocol determines the melting temperature (Tm) of the synthesized peptides.

Materials:

  • Purified peptide

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Circular dichroism spectrometer with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the CD buffer to a final concentration of 25-100 µM.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen gas purge. Allow the instrument to warm up.

    • Set the measurement wavelength. For helical peptides, 222 nm is often monitored.

    • Set the temperature range for the experiment (e.g., 20°C to 90°C).

    • Set the heating rate (e.g., 1°C/minute).

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone across the temperature range.

    • Load the peptide sample into the cuvette.

    • Place the cuvette in the sample holder and start the temperature ramp.

    • Record the CD signal (in millidegrees) at the chosen wavelength as a function of temperature.

  • Data Analysis:

    • Subtract the buffer baseline from the peptide data.

    • Plot the CD signal versus temperature. The resulting curve will show a transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the midpoint of this transition. This can be determined by finding the temperature at which the first derivative of the curve is maximal.

Protease Resistance Assay

This protocol assesses the stability of the peptides against enzymatic degradation.

Materials:

  • Purified peptide

  • Protease of interest (e.g., trypsin, chymotrypsin, or a mixture like pronase)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

Procedure:

  • Reaction Setup:

    • Dissolve the peptide in the assay buffer to a known concentration (e.g., 1 mg/mL).

    • Prepare a stock solution of the protease in the same buffer.

    • Initiate the reaction by adding the protease to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w). Incubate at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t1/2) of the peptide under these conditions.

NMR Spectroscopy for Structural Analysis

NMR provides high-resolution structural information.

Materials:

  • Purified peptide (isotopic labeling with 15N and/or 13C is often required for complex peptides)

  • NMR buffer (e.g., 90% H2O/10% D2O, phosphate buffer, pH 6.0)

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1 mM.

  • Data Acquisition: Acquire a suite of 2D NMR spectra, typically including:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached nitrogens or carbons (requires isotopic labeling).

  • Resonance Assignment: Assign all the proton, carbon, and nitrogen signals to specific atoms in the peptide sequence.

  • Structure Calculation:

    • Use the NOESY cross-peaks to generate a list of inter-proton distance restraints.

    • Use this data as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

  • Structural Analysis: Analyze the resulting structures to determine the preferred conformation, including the pyrrolidine ring pucker of the proline or hydroxyproline residues.

Visualizations

Experimental Workflow for Peptide Synthesis and Stability Analysis

G cluster_synthesis Fmoc Solid-Phase Peptide Synthesis cluster_analysis Peptide Stability Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-Xaa-OH, HCTU, DIPEA) Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 4. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification 5. HPLC Purification PurePeptide Pure Peptide Purification->PurePeptide CrudePeptide->Purification CD Thermal Stability (CD) Determine Tm PurePeptide->CD Protease Proteolytic Stability Determine Half-life PurePeptide->Protease NMR Structural Analysis Determine 3D Structure PurePeptide->NMR

Caption: Workflow for peptide synthesis and subsequent stability analysis.

Logical Relationship of Hydroxyproline's Effect on Stability

G HoPro 4-Hydroxyproline (this compound) Effect Stereoelectronic Effect (Inductive effect of OH group) HoPro->Effect Pro Proline (Fmoc-Pro-OH) Pro->Effect Weaker effect Pucker Favors Cγ-exo Pyrrolidine Ring Pucker Effect->Pucker Preorganization Backbone Preorganization Pucker->Preorganization Helix Stabilizes Polyproline II (PPII) Helix Preorganization->Helix Stability Increased Conformational and Thermal Stability Helix->Stability

References

A Researcher's Guide to Confirming Hydroxyproline Incorporation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in collagen research and the development of therapeutics targeting fibrotic diseases, the accurate confirmation and quantification of hydroxyproline is critical. This guide provides an objective comparison of key analytical methods for determining hydroxyproline incorporation, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Hydroxyproline is a post-translationally modified amino acid that is a key component of collagen, making it an important biomarker for collagen content and metabolism. The choice of analytical method for its detection and quantification can significantly impact experimental outcomes, efficiency, and cost. This guide explores and compares the most prevalent techniques: Colorimetric Assays, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample type, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods for hydroxyproline analysis.

Method Principle Sensitivity Specificity Throughput Instrumentation Advantages Disadvantages
Colorimetric Assay Acid hydrolysis followed by oxidation of hydroxyproline and reaction with a chromogenic agent (e.g., Ehrlich's reagent) to produce a colored product measured by a spectrophotometer.[1][2][3][4][5]µg range (typically 0.1-2 µg)[2]ModerateHighSpectrophotometer or plate readerSimple, inexpensive, high-throughput, suitable for large numbers of samples.[2]Susceptible to interference from other amino acids or substances in complex samples, requires harsh acid hydrolysis.[6]
High-Performance Liquid Chromatography (HPLC) Separation of hydroxyproline from other amino acids in a hydrolyzed sample on a chromatography column, followed by detection.[7][8][9]ng to pg range[6][10]HighModerateHPLC system with UV, fluorescence, or mass spectrometry detectorHigh sensitivity and specificity, allows for the simultaneous analysis of other amino acids.[6][7]Requires sample derivatization for some detection methods, longer analysis time per sample compared to colorimetric assays.[6]
Mass Spectrometry (MS) Ionization of hydroxyproline from a hydrolyzed sample and measurement of its mass-to-charge ratio. Often coupled with LC (LC-MS) or GC (GC-MS) for separation.[6][11][12]pg to fg range[6]Very HighModerate to HighMass spectrometer (often coupled with LC or GC)"Gold standard" for quantification, extremely sensitive and specific, can distinguish between isomers.[11]High instrument cost, requires specialized expertise for operation and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of hydroxyproline within an intact protein or peptide.[13][14][15][16]mg rangeVery HighLowNMR spectrometerProvides site-specific information on hydroxylation, allows for the analysis of protein conformation and dynamics without hydrolysis.[13][14]Low sensitivity, requires large amounts of pure sample, complex data analysis.
Amino Acid Analysis Acid hydrolysis of the protein followed by separation and quantification of all amino acids, including hydroxyproline, typically by ion-exchange chromatography with post-column ninhydrin detection.[17][18]nmol rangeHighLow to ModerateAmino acid analyzerProvides a complete amino acid profile of the sample.Requires dedicated instrumentation, can be time-consuming.
Edman Degradation Sequential removal and identification of amino acids from the N-terminus of a peptide, allowing for the confirmation of hydroxyproline at a specific position.[19][20][21][22]pmol rangeVery HighLowAutomated protein sequencerDetermines the precise location of hydroxyproline in the amino acid sequence.[21]Limited to sequencing from the N-terminus, not suitable for quantification of total hydroxyproline.[19][20]

Experimental Workflows

To further aid in the selection of an appropriate method, the following diagrams illustrate the typical experimental workflows for the most common techniques.

Colorimetric_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection Sample Protein Sample (Tissue, etc.) Hydrolysis Acid Hydrolysis (e.g., 6N HCl, 110°C) Sample->Hydrolysis Neutralization Neutralization Hydrolysis->Neutralization Oxidation Oxidation of Hydroxyproline Neutralization->Oxidation Color_Reaction Addition of Ehrlich's Reagent Oxidation->Color_Reaction Incubation Incubation Color_Reaction->Incubation Measurement Measure Absorbance (e.g., 560 nm) Incubation->Measurement Quantification Quantification against Standard Curve Measurement->Quantification

Workflow for Colorimetric Hydroxyproline Assay.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Protein Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Derivatization Derivatization (pre-column) Hydrolysis->Derivatization Injection Inject Sample Derivatization->Injection Separation Reverse-Phase HPLC Separation Injection->Separation Detection Detection (UV/Fluorescence) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Protein Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Injection Inject Sample onto LC Hydrolysis->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS_Analysis MS/MS Analysis (MRM) Ionization->MS_Analysis Peak_Integration Peak Integration MS_Analysis->Peak_Integration Quantification Quantification Peak_Integration->Quantification

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and proteomics, the accurate characterization of synthetic peptides is paramount. Peptides incorporating modified amino acids, such as Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH), present unique challenges and considerations in mass spectrometry (MS) analysis. This guide provides a comparative overview of the mass spectrometric behavior of this compound-containing peptides against relevant alternatives, supported by experimental data and detailed protocols.

Comparison of Mass Spectrometric Performance

The introduction of the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, in conjunction with the hydroxyl modification on the proline ring, significantly influences the behavior of peptides during LC-MS/MS analysis. The following tables summarize the expected and observed differences in performance compared to peptides containing unmodified proline, unprotected hydroxyproline, and other Fmoc-protected amino acids.

ParameterThis compound PeptideFmoc-Pro-OH PeptideHydroxyproline (Hyp) Peptide (unprotected)Standard Peptide (unmodified Proline)
Molecular Weight Increase +333.37 Da (this compound residue)+317.37 Da (Fmoc-Pro-OH residue)+115.13 Da (Hyp residue)+97.12 Da (Pro residue)
Ionization Efficiency (ESI) Generally lower due to hydrophobicity and potential for charge state reduction.Similar to this compound peptides, lower than unprotected peptides.Higher than Fmoc-protected counterparts due to increased polarity.Generally good, serves as a baseline.
Chromatographic Retention (RP-HPLC) Significantly increased retention time due to the hydrophobic Fmoc group.Similar to this compound peptides.Shorter retention time compared to Fmoc-protected peptides.Baseline retention.
MS/MS Fragmentation Complex fragmentation with characteristic neutral losses of the Fmoc group and water. Proline-specific fragmentation is also observed.Fragmentation dominated by Fmoc group losses and proline-specific pathways.Characteristic fragmentation of the peptide backbone and potential water loss from the hydroxyl group.Predictable b- and y-ion series.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

The fragmentation pattern of a peptide in tandem mass spectrometry provides critical information for sequence confirmation and localization of modifications. The presence of the this compound modification introduces specific fragmentation pathways that differentiate it from other peptide types.

Peptide TypePrecursor Ion (m/z)Key Fragment Ions and Neutral LossesInterpretation
This compound Peptide [M+nH]ⁿ⁺- Neutral loss of 222.24 Da (Fmoc group) - Neutral loss of 18.01 Da (H₂O) from the hydroxyproline residue - Characteristic proline immonium ion at m/z 70.07 - b- and y-ion series with the modified residue massThe large neutral loss of the Fmoc group is a dominant feature. Subsequent fragmentation of the unprotected peptide can then be used for sequence analysis. The presence of the hydroxyproline is confirmed by the potential loss of water.
Fmoc-Pro-OH Peptide [M+nH]ⁿ⁺- Neutral loss of 222.24 Da (Fmoc group) - Characteristic proline immonium ion at m/z 70.07 - b- and y-ion series with the modified residue massSimilar to this compound peptides but without the neutral loss of water.
Hydroxyproline (Hyp) Peptide [M+nH]ⁿ⁺- Neutral loss of 18.01 Da (H₂O) - Characteristic hydroxyproline immonium ion at m/z 88.06 - Standard b- and y-ion seriesThe fragmentation is primarily along the peptide backbone, with the hydroxyl group influencing fragmentation efficiencies and enabling water loss.
Standard Peptide (Proline) [M+nH]ⁿ⁺- Characteristic proline immonium ion at m/z 70.07 - Predictable b- and y-ion seriesServes as a baseline for standard peptide fragmentation.

Experimental Protocols

Accurate and reproducible mass spectrometry data relies on robust and well-defined experimental procedures. Below are detailed protocols for the synthesis, purification, and LC-MS/MS analysis of peptides containing Fmoc-protected amino acids.

Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Ac-Gly-X-Gly-NH₂) where X is this compound
  • Resin Swelling: Swell Rink Amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling (Glycine): Pre-activate Fmoc-Gly-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF with diisopropylethylamine (DIPEA) (8 equivalents) for 5 minutes. Add the activated amino acid solution to the resin and couple for 2 hours. Confirm coupling completion using a Kaiser test.

  • Washing: Repeat the washing steps as described in step 3.

  • Coupling of this compound: Repeat the deprotection, washing, and coupling steps for this compound.

  • Final Glycine Coupling and Acetylation: Repeat the deprotection, washing, and coupling for the final Fmoc-Gly-OH. After the final deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.

  • Final Washing: Wash the resin with DMF (3 times), DCM (3 times), and isopropanol (3 times) and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

  • Purification and Analysis: Centrifuge to collect the crude peptide, wash with cold ether, and dry. Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine yield and purity.

LC-MS/MS Analysis of this compound Containing Peptides
  • Sample Preparation: Dissolve the purified peptide in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.

  • LC System: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: Employ a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over a suitable time to achieve adequate separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

    • Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound containing peptides.

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple this compound Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH Deprotection3->Coupling3 Acetylation N-terminal Acetylation Coupling3->Acetylation Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

lc_ms_workflow Sample Purified Peptide Sample LC UHPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Analysis Data Analysis (Sequence Confirmation) MS2->Analysis

Caption: General workflow for the LC-MS/MS analysis of synthetic peptides.

Verifying Hydroxyproline Stereochemistry: A Comparative Guide to Chiral HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of hydroxyproline stereochemistry is critical for ensuring the quality, efficacy, and safety of pharmaceutical products and for advancing our understanding of its role in biological processes. This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical technique for your research needs.

Hydroxyproline, a non-proteinogenic amino acid, is a key component of collagen and plays a crucial role in the stability of the collagen triple helix. The presence of two chiral centers in 4-hydroxyproline gives rise to four stereoisomers: trans-L-hydroxyproline, cis-L-hydroxyproline, trans-D-hydroxyproline, and cis-D-hydroxyproline. The biological activity and metabolic pathways of these isomers can differ significantly, making their accurate identification and quantification essential. Chiral HPLC has emerged as a powerful tool for this purpose, offering high resolution and sensitivity. This guide will delve into the nuances of this technique and compare it with other established methods.

Performance Comparison: Chiral HPLC vs. Alternative Methods

The choice of analytical method for determining hydroxyproline stereochemistry depends on various factors, including the required sensitivity, resolution, sample matrix, and available instrumentation. Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are the most commonly employed techniques. The following table summarizes their key performance characteristics based on published experimental data.

FeatureChiral HPLCGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile derivatives based on their boiling points and mass-to-charge ratio.Separation of charged species in an electric field, often with a chiral selector in the buffer.
Derivatization Often required (pre- or post-column) to enhance detection and/or resolution.Mandatory to increase volatility.Often required for detection and to introduce a charge.
Typical Analysis Time 10 - 30 minutes20 - 40 minutes< 21 minutes for four 4-Hyp stereoisomers[1]
Resolution High resolution of all four 4-hydroxyproline stereoisomers is achievable with appropriate columns and conditions.[1]Good resolution, but co-elution of some stereoisomers can occur.High efficiency and resolution, capable of separating all four 4-hydroxyproline stereoisomers with resolutions between 1.5 and 3.6.[1]
Limit of Detection (LOD) Low picomolar range with sensitive detectors (e.g., fluorescence).Low nanogram to picogram range.Can detect up to 0.1% of each stereoisomer (1.3x10⁻¹¹ mmol).[1]
Advantages High versatility, wide range of chiral stationary phases available, robust and reproducible.High sensitivity and selectivity, provides structural information from mass spectra.High separation efficiency, low sample and reagent consumption, fast analysis times.[2]
Disadvantages Derivatization can add complexity, cost of chiral columns can be high.Derivatization can be time-consuming and may introduce artifacts, high instrument cost.Sensitivity can be lower than HPLC and GC-MS without specialized detectors, reproducibility can be challenging.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of hydroxyproline stereoisomers using chiral HPLC, GC-MS, and CE.

Chiral HPLC Protocol for Hydroxyproline Stereoisomers

This protocol describes the separation of derivatized hydroxyproline stereoisomers using a reversed-phase HPLC system.

1. Sample Preparation and Derivatization:

  • Hydrolyze the protein or peptide sample using 6 M HCl at 110°C for 24 hours.

  • Evaporate the acid under vacuum.

  • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M borate buffer, pH 8.0).

  • Add a derivatizing agent such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) to the sample and incubate to form fluorescent derivatives.

2. HPLC System and Conditions:

  • Column: Chiral stationary phase column (e.g., a cyclodextrin-based or ligand-exchange column).

  • Mobile Phase: A gradient of two solvents is typically used. For example, Solvent A: 20 mM ammonium acetate in water (pH 4.5) and Solvent B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 50% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm for FMOC derivatives.

3. Data Analysis:

  • Identify the stereoisomers based on the retention times of pure standards.

  • Quantify the amount of each isomer by comparing the peak area with a standard curve.

GC-MS Protocol for Hydroxyproline Stereoisomers

This protocol outlines the analysis of hydroxyproline stereoisomers after derivatization to increase their volatility.

1. Sample Preparation and Derivatization:

  • Perform acid hydrolysis of the sample as described for the HPLC protocol.

  • Dry the hydrolysate completely.

  • Derivatize the amino acids in a two-step process:

    • Esterification: React the dried sample with an acidic alcohol (e.g., 3 N HCl in isopropanol) at 100°C for 1 hour to form the isopropyl esters.

    • Acylation: Evaporate the alcohol and react the residue with an acylating agent (e.g., trifluoroacetic anhydride) at 60°C for 30 minutes to form the N(O)-trifluoroacetyl derivatives.

2. GC-MS System and Conditions:

  • Column: A chiral capillary column (e.g., Chirasil-Val).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 180°C at 4°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron ionization (EI) source at 70 eV. Scan range of m/z 50-500.

3. Data Analysis:

  • Identify the stereoisomers based on their retention times and mass spectra compared to standards.

  • Quantify using selected ion monitoring (SIM) of characteristic fragment ions for each isomer.

Capillary Electrophoresis Protocol for 4-Hydroxyproline Stereoisomers

This protocol details the separation of the four stereoisomers of 4-hydroxyproline using electrokinetic chromatography.[1]

1. Sample Preparation and Derivatization:

  • Derivatize the 4-hydroxyproline sample with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in a borate buffer (pH 9.0).

2. CE System and Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): 75 mM phosphate buffer (pH 7.0) containing 10 mM methyl-γ-cyclodextrin as the chiral selector.

  • Voltage: 30 kV.

  • Temperature: 15°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 265 nm.

3. Data Analysis:

  • Identify the peaks corresponding to the four stereoisomers based on the migration times of individual standards.

  • Quantify using the peak areas and a calibration curve.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflows for chiral HPLC analysis and the logical relationship in selecting an appropriate analytical method.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Protein Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl) Protein->Hydrolysis Drying Drying Hydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization Derivatization (e.g., FMOC-Cl) Reconstitution->Derivatization Injection Sample Injection Derivatization->Injection Separation Chiral Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Identification Peak Identification (Retention Time) Detection->Identification Quantification Quantification (Peak Area) Identification->Quantification Result Stereoisomer Composition Quantification->Result

Caption: Workflow for Chiral HPLC Analysis of Hydroxyproline Stereoisomers.

Method_Selection_Logic Start Start: Need to Analyze Hydroxyproline Stereochemistry HighRes High Resolution of All Isomers Critical? Start->HighRes HighSens High Sensitivity Required? HighRes->HighSens Yes LowSample Limited Sample Volume? HighRes->LowSample No StructuralInfo Structural Confirmation Needed? HighSens->StructuralInfo Yes HPLC Chiral HPLC HighSens->HPLC No StructuralInfo->HPLC No GCMS GC-MS StructuralInfo->GCMS Yes LowSample->HPLC No CE Capillary Electrophoresis LowSample->CE Yes

Caption: Decision Tree for Selecting an Analytical Method.

Conclusion

The verification of hydroxyproline stereochemistry is a critical analytical challenge in various scientific disciplines. Chiral HPLC stands out as a robust and versatile technique, capable of providing high-resolution separation of all stereoisomers. However, the choice of the optimal method should be guided by the specific requirements of the analysis. For applications demanding the highest sensitivity and structural confirmation, GC-MS is a powerful alternative, despite the need for extensive sample derivatization. When sample volume is limited and high separation efficiency is paramount, Capillary Electrophoresis offers a compelling solution. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to ensure the accuracy and reliability of their stereochemical analysis of hydroxyproline.

References

A Comparative Guide to NMR Spectroscopy for Structural Analysis of Hydroxyproline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, high-resolution technique for elucidating the three-dimensional structure and dynamics of hydroxyproline-containing peptides in solution. This guide provides a comparative overview of key NMR methodologies, their underlying principles, and practical applications in the structural analysis of these important biomolecules, often found in collagen and other connective tissues. We present supporting experimental data, detailed protocols, and a comparison with alternative structural biology techniques to aid researchers in selecting and applying the most suitable methods for their scientific inquiries.

Comparison of Structural Analysis Techniques: NMR vs. Alternatives

While several techniques can provide structural information about peptides, NMR spectroscopy and X-ray crystallography are the primary methods for obtaining high-resolution 3D structures. Each technique possesses distinct advantages and limitations.

FeatureNMR SpectroscopyX-ray CrystallographyCircular Dichroism (CD)
Sample Phase SolutionSolid (Crystal)Solution
Information 3D structure, dynamics, intermolecular interactionsHigh-resolution static 3D structureSecondary structure estimation (e.g., helix, sheet)
Sample Requirements High solubility and stability, mg quantitiesHigh-quality single crystalsLower concentration, less sample required
Molecular Size Optimal for peptides and small proteins (<~35 kDa)Can handle large proteins and complexesWide range of sizes
Key Advantage Provides information on conformational dynamics in a near-physiological state.[1]Can provide atomic resolution structures.Rapid assessment of secondary structure and folding.
Key Limitation Lower resolution than X-ray crystallography, complex spectra for larger molecules.Requires successful crystallization, which can be a significant bottleneck; provides a static picture.[1]Low-resolution, provides an average of the entire molecule's structure.

Key NMR Experiments for Hydroxyproline Peptide Analysis

A suite of 2D NMR experiments is typically employed to determine the structure of a peptide. These experiments allow for the assignment of proton and carbon signals, the identification of through-bond and through-space correlations, and the determination of conformational restraints.

Overview of 2D NMR Experiments
ExperimentInformation ProvidedApplication in Hydroxyproline Peptide Analysis
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other through 2-3 chemical bonds.[2][3]Identifies adjacent protons within the hydroxyproline ring and along the peptide backbone.
TOCSY (Total Correlation Spectroscopy)Reveals correlations between all protons within a spin system (i.e., an entire amino acid residue).[2]Assigns all proton resonances for a given hydroxyproline residue and other amino acids in the peptide.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space (< 5 Å), irrespective of bond connectivity.[2]Provides distance restraints that are crucial for determining the 3D structure and the relative orientation of different parts of the peptide.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached heteroatoms (e.g., ¹³C or ¹⁵N).[4]Unambiguously assigns the carbon signals of the hydroxyproline ring and the peptide backbone.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and heteroatoms that are separated by 2-3 bonds.[5]Helps in sequencing the peptide and assigning quaternary carbons.

Experimental Protocols

Sample Preparation
  • Peptide Synthesis and Purification: Synthesize the hydroxyproline-containing peptide using solid-phase peptide synthesis and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[2]

  • Sample Concentration: Dissolve the purified peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O for specific experiments) to a final concentration of 1-5 mM.[6] Higher concentrations generally lead to better signal-to-noise ratios.[6]

  • Buffer and pH: Use a buffer appropriate for maintaining the desired pH and peptide stability (e.g., 20 mM sodium phosphate, pH 6.5). The pH should be carefully adjusted as it can affect chemical shifts and amide proton exchange rates.

  • Internal Standard: Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Tube: Transfer the final sample solution to a high-quality NMR tube.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 600 MHz spectrometer. These may need to be optimized for specific peptides and instrumentation.

ParameterCOSYTOCSYNOESYHSQCHMBC
Pulse Program cosygpmfmlevphprnoesygpphpp[7]hsqcedetgpsisp2.2hmbcgplpndqf
Temperature 298 K298 K298 K298 K298 K
¹H Spectral Width 12 ppm12 ppm12 ppm12 ppm12 ppm
¹³C Spectral Width ---80 ppm200 ppm
Number of Scans 8-1616-3232-6416-6464-128
Acquisition Time (t2) 0.2 s0.2 s0.2 s0.15 s0.25 s
Recycle Delay 1.5 s1.5 s1.5 s1.5 s1.8 s
Mixing Time -80 ms150-300 ms--
¹J(CH) Coupling ---145 Hz-
ⁿJ(CH) Coupling ----8 Hz

Data Presentation: Quantitative NMR Data for Hydroxyproline

The following tables summarize typical ¹H and ¹³C chemical shifts for a 4-hydroxyproline (Hyp) residue within a peptide sequence. Chemical shifts are reported in parts per million (ppm) relative to DSS.

Table 1: Typical ¹H Chemical Shifts for 4-Hydroxyproline in a Peptide

ProtonChemical Shift (ppm)
4.4 - 4.6
2.0 - 2.3
4.3 - 4.5
Hδ13.5 - 3.8
Hδ23.4 - 3.7
HN (Amide)8.0 - 8.5

Table 2: Typical ¹³C Chemical Shifts for 4-Hydroxyproline in a Peptide

CarbonChemical Shift (ppm)
59 - 61
38 - 40
69 - 71[8]
54 - 56
C' (Carbonyl)172 - 175

Note: Chemical shifts can vary depending on the local chemical environment, including neighboring amino acids, pH, and temperature.

J-Coupling Constants and Ring Pucker Analysis

The conformation of the five-membered pyrrolidine ring of hydroxyproline can be determined by analyzing the vicinal ³J(H,H) coupling constants. The ring typically adopts one of two major puckered conformations: Cγ-exo or Cγ-endo.

Table 3: Typical ³J(Hα,Hβ) Coupling Constants and Corresponding Dihedral Angles for Hydroxyproline Ring Pucker

Ring Pucker³J(Hα,Hβ1) (Hz)³J(Hα,Hβ2) (Hz)Dihedral Angle (φ)
Cγ-exo~2-4~8-10-75°
Cγ-endo~8-10~2-4-45°

The Karplus equation relates the observed J-coupling constant to the dihedral angle between the coupled protons, providing valuable constraints for structural modeling.[1]

NOE-Derived Distance Restraints

The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[1] By calibrating the NOE intensities against known distances (e.g., geminal protons), a set of distance restraints can be generated and used in structure calculation programs like CYANA or XPLOR-NIH.

Table 4: Classification of NOE Intensities and Corresponding Distance Restraints

NOE IntensityDistance Range (Å)
Strong1.8 - 2.7
Medium1.8 - 3.5
Weak1.8 - 5.0

Mandatory Visualizations

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis & Structure Calculation Peptide_Synthesis Peptide Synthesis & Purification Sample_Dissolution Dissolution in D2O Buffer Peptide_Synthesis->Sample_Dissolution NMR_Tube Transfer to NMR Tube Sample_Dissolution->NMR_Tube COSY COSY NMR_Tube->COSY Resonance_Assignment Resonance Assignment COSY->Resonance_Assignment TOCSY TOCSY TOCSY->Resonance_Assignment NOESY NOESY Restraint_Generation Generate Restraints (Distances & Dihedrals) NOESY->Restraint_Generation HSQC HSQC HSQC->Resonance_Assignment HMBC HMBC HMBC->Resonance_Assignment Resonance_Assignment->Restraint_Generation Structure_Calculation Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraint_Generation->Structure_Calculation Structure_Validation Structure Validation Structure_Calculation->Structure_Validation

Caption: Workflow for NMR-based structure determination of hydroxyproline peptides.

NMR_Experiment_Relationships cluster_homonuclear Homonuclear (¹H-¹H) cluster_heteronuclear Heteronuclear (¹H-¹³C) COSY COSY (Through-bond, 2-3 bonds) Resonance_Assignment Resonance Assignment COSY->Resonance_Assignment TOCSY TOCSY (Through-bond, entire spin system) TOCSY->Resonance_Assignment NOESY NOESY (Through-space, < 5 Å) Structure_Determination 3D Structure Determination NOESY->Structure_Determination HSQC HSQC (Through-bond, 1 bond) HSQC->Resonance_Assignment HMBC HMBC (Through-bond, 2-3 bonds) HMBC->Resonance_Assignment Resonance_Assignment->NOESY

Caption: Logical relationships between key 2D NMR experiments for peptide analysis.

Conclusion

NMR spectroscopy offers a robust and versatile platform for the detailed structural characterization of hydroxyproline-containing peptides in a solution environment that mimics their native state. By combining a series of 2D NMR experiments, researchers can obtain a wealth of information, including resonance assignments, scalar coupling constants, and internuclear distances. This data, when integrated with computational modeling, provides high-resolution 3D structures and insights into the conformational dynamics that govern the biological function of these peptides. While other techniques like X-ray crystallography provide valuable static snapshots, NMR remains unparalleled in its ability to probe the dynamic nature of peptides in solution.

References

A Comparative Guide to the Coupling Efficiency of Fmoc-HoPro-OH and Fmoc-Pro-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fmoc-Pro-OH is a standard building block in SPPS. Its coupling can be challenging due to the sterically hindered secondary amine. Fmoc-HoPro-OH, an important component of collagen and other biologically active peptides, introduces an additional hydroxyl group on the proline ring. This modification can potentially influence the local chemical environment and steric bulk, further impacting coupling efficiency. Generally, both amino acids require optimized coupling conditions to ensure complete incorporation into the growing peptide chain.

Comparative Analysis of Coupling Efficiency

The following table summarizes the key characteristics and expected coupling performance of Fmoc-Pro-OH and this compound based on general principles of peptide chemistry and data from related studies on sterically hindered amino acids. The coupling efficiency is highly dependent on the specific peptide sequence, resin, coupling reagents, and reaction conditions.

FeatureFmoc-Pro-OHThis compound
Structure Proline with Fmoc protection4-Hydroxyproline with Fmoc protection
Key Structural Difference -Presence of a hydroxyl group at the 4-position
Steric Hindrance High, due to the secondary amine within the pyrrolidine ring[1]Potentially higher than Fmoc-Pro-OH due to the additional hydroxyl group
Potential for Side Reactions LowThe hydroxyl group may require protection in some cases to prevent side reactions like O-acylation, although it is often left unprotected.
Reported Coupling Efficiency Generally lower than primary amino acids; often requires double coupling or extended reaction times for high efficiency[1].Expected to be similar to or slightly lower than Fmoc-Pro-OH under standard conditions. Optimization is crucial.
Recommended Coupling Strategies Use of potent coupling reagents (e.g., HATU, HCTU), extended coupling times, double coupling[1][2].Similar to Fmoc-Pro-OH; use of potent coupling reagents, consideration of microwave-assisted synthesis to enhance efficiency.

Experimental Protocols

To empirically determine and compare the coupling efficiency of Fmoc-Pro-OH and this compound for a specific peptide sequence, the following detailed experimental protocol can be employed.

General Protocol for Solid-Phase Peptide Synthesis and Coupling Efficiency Monitoring

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).

  • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

3. Amino Acid Coupling (to be performed in parallel for Fmoc-Pro-OH and this compound):

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a suitable activating agent (e.g., HCTU, HATU, or DIC/Oxyma) in DMF.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. For these sterically hindered amino acids, a longer coupling time or a second coupling with fresh reagents (double coupling) may be necessary to drive the reaction to completion[1][2].

4. Monitoring the Coupling Reaction:

  • After the coupling step, take a small sample of the resin beads.

  • Wash the beads thoroughly with DMF.

  • Perform a qualitative test to detect the presence of free primary or secondary amines, which indicates incomplete coupling.

    • Kaiser Test: Not reliable for secondary amines like proline and hydroxyproline[3].

    • Chloranil Test or Isatin Test: These tests are suitable for detecting secondary amines and will produce a characteristic color change (e.g., blue for the isatin test) if free amines are present.

5. Capping (Optional but Recommended for Incomplete Couplings):

  • If the monitoring test indicates incomplete coupling, any unreacted amino groups can be "capped" by acetylation to prevent the formation of deletion sequences. This is achieved by treating the resin with a solution of acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

6. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

7. Cleavage and Purification:

  • Once the synthesis is complete, the peptide is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

8. Quantitative Analysis of Coupling Efficiency:

  • The purity of the crude peptide is analyzed by analytical RP-HPLC and mass spectrometry.

  • The coupling efficiency can be quantified by comparing the peak area of the desired full-length peptide to the peak areas of deletion sequences (peptides lacking the proline or hydroxyproline residue). A higher ratio of the desired product indicates a higher coupling efficiency.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for comparing the coupling efficiency of Fmoc-Pro-OH and this compound.

G cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Parallel Coupling cluster_analysis Analysis Resin Select Resin Swell Swell Resin in DMF Resin->Swell Deprotect Treat with 20% Piperidine/DMF Swell->Deprotect Wash_Deprotect Wash with DMF Deprotect->Wash_Deprotect Pro_OH Fmoc-Pro-OH Coupling Wash_Deprotect->Pro_OH HoPro_OH This compound Coupling Wash_Deprotect->HoPro_OH Monitor_Pro Monitor Coupling (e.g., Isatin Test) Pro_OH->Monitor_Pro Monitor_HoPro Monitor Coupling (e.g., Isatin Test) HoPro_OH->Monitor_HoPro Cleave_Pro Cleavage & Deprotection Monitor_Pro->Cleave_Pro Cleave_HoPro Cleavage & Deprotection Monitor_HoPro->Cleave_HoPro HPLC_Pro RP-HPLC & MS Analysis Cleave_Pro->HPLC_Pro HPLC_HoPro RP-HPLC & MS Analysis Cleave_HoPro->HPLC_HoPro Compare Compare Purity & Yield HPLC_Pro->Compare HPLC_HoPro->Compare

References

Navigating the Maze: A Comparative Guide to Validating Peptides with Multiple Hydroxyprolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide analysis, validating sequences containing multiple hydroxyproline residues presents a unique set of challenges. This guide provides an objective comparison of three primary analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation—offering insights into their respective strengths and limitations in this specific context. Detailed experimental protocols and data-driven comparisons are presented to empower informed decisions in selecting the most appropriate validation strategy.

The presence of multiple hydroxyproline residues, a common post-translational modification in collagen and other structural proteins, can significantly impact a peptide's structure, function, and stability. Accurate characterization of these modified peptides is therefore crucial for drug development, biomaterials science, and fundamental biological research. This guide delves into the practicalities of validating such complex peptides, offering a clear comparison of the available analytical tools.

At a Glance: Comparing the Techniques

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Edman Degradation
Primary Function Mass-to-charge ratio measurement for sequencing and PTM identification3D structure and connectivity determinationN-terminal amino acid sequencing
Sensitivity High (femtomole to attomole)Low (micromole to millimole)Moderate (picomole)
Throughput HighLowLow
Sample Requirement LowHighModerate
PTM Localization High precision with MS/MSInferred from chemical shifts and NOEsIndirectly determined by cycle failure or altered retention time
Structural Information Limited to fragmentation patternsDetailed 3D structure and dynamicsNone
De Novo Sequencing YesNoYes (N-terminal)
Key Advantage for Multiple Hyp High sensitivity and ability to identify specific hydroxylation sites.Provides detailed information on the impact of hydroxylation on peptide conformation.Unambiguous N-terminal sequencing, including modified residues.
Key Limitation for Multiple Hyp Distinguishing isobaric modifications; potential for incomplete fragmentation.Spectral overlap in repetitive sequences; lower sensitivity.Inability to sequence beyond the N-terminus; challenges with internal modifications.

In-Depth Analysis of Validation Techniques

Mass Spectrometry: The Power of Precision

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for peptide analysis due to its high sensitivity and ability to pinpoint post-translational modifications. For peptides laden with hydroxyprolines, MS offers a robust method for both confirming the sequence and identifying the exact location of each modification.

Strengths:

  • High Sensitivity and Throughput: LC-MS/MS can analyze complex mixtures and identify peptides at very low concentrations[1].

  • Precise PTM Localization: Tandem mass spectrometry (MS/MS) fragments peptide ions, allowing for the precise localization of hydroxyproline residues along the amino acid chain[1][2].

  • De Novo Sequencing: In the absence of a reference database, de novo sequencing algorithms can interpret fragmentation patterns to determine the peptide sequence[3].

Challenges and Considerations:

  • Isobaric Modifications: Hydroxylation shares the same nominal mass shift (+16 Da) as oxidation of other residues (e.g., methionine), requiring high-resolution mass spectrometers to differentiate them[4].

  • Fragmentation of Proline-Rich Peptides: The rigid structure of proline and hydroxyproline can lead to preferential fragmentation at these sites (the "proline effect"), which can sometimes complicate spectral interpretation[2]. Optimizing collision energy is crucial to generate a comprehensive set of fragment ions for confident sequence assignment[5][6][7][8].

  • Incomplete Fragmentation: In some cases, especially with multiple proline/hydroxyproline residues, fragmentation may be incomplete, leading to ambiguity in localizing all modifications.

A workflow for validating a peptide with multiple hydroxyprolines using mass spectrometry would typically involve enzymatic digestion, enrichment of modified peptides, LC-MS/MS analysis, and data analysis to confirm the sequence and pinpoint hydroxylation sites.

Mass_Spectrometry_Workflow Peptide Peptide with Multiple Hydroxyprolines Digestion Enzymatic Digestion (e.g., Trypsin) Peptide->Digestion Enrichment HILIC Enrichment (Optional) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Data Data Analysis (Sequence Confirmation & P T M Localization) LCMS->Data

Mass Spectrometry Workflow for Hydroxyproline-Rich Peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the 3D Structure

NMR spectroscopy provides unparalleled insights into the three-dimensional structure and dynamics of peptides in solution[9][10]. For peptides with multiple hydroxyprolines, NMR can reveal how these modifications influence the peptide's conformation, which is often critical to its biological function.

Strengths:

  • Detailed Structural Information: NMR can determine the precise 3D arrangement of atoms, including the conformation of the proline rings and the overall peptide backbone[9][10].

  • Analysis in Solution: NMR allows for the study of peptides in a near-native solution environment, providing information on their dynamic behavior[9][10].

  • Detecting Conformational Changes: It is highly sensitive to conformational changes induced by post-translational modifications.

Challenges and Considerations:

  • Lower Sensitivity: NMR generally requires higher sample concentrations (micromolar to millimolar range) compared to MS[11].

  • Spectral Overlap: Peptides with repetitive sequences, such as collagen-like peptides rich in proline and hydroxyproline, can suffer from significant signal overlap in their NMR spectra, making unambiguous assignment of all signals challenging[6][12]. Isotopic labeling can help to alleviate this issue.

  • Complexity of Data Analysis: Extracting structural information from NMR data is a complex and time-consuming process that requires specialized expertise.

A typical NMR workflow involves sample preparation, acquisition of one- and two-dimensional NMR spectra (like COSY, TOCSY, and NOESY), resonance assignment, and structure calculation.

NMR_Workflow Sample Peptide Sample (High Concentration) NMR_Acquisition 1D & 2D NMR Data Acquisition (COSY, TOCSY, NOESY) Sample->NMR_Acquisition Assignment Resonance Assignment NMR_Acquisition->Assignment Structure Structure Calculation & Refinement Assignment->Structure

NMR Workflow for Structural Analysis of Modified Peptides.
Edman Degradation: The Classic Sequencing Approach

Edman degradation is a chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide[13][14]. While largely superseded by MS for high-throughput sequencing, it remains a valuable tool for unambiguous N-terminal sequence confirmation.

Strengths:

  • Unambiguous N-terminal Sequencing: Provides a direct and reliable determination of the N-terminal amino acid sequence[5][15].

  • Confirmation of N-terminal Modifications: Can identify N-terminal modifications, including hydroxyproline, by comparing the retention time of the released derivative to a standard[16].

Challenges and Considerations:

  • Limited Sequence Length: The efficiency of the chemical reactions decreases with each cycle, typically limiting the reliable sequence length to around 30-50 residues[15][17].

  • Blocked N-terminus: The method fails if the N-terminus of the peptide is chemically blocked.

  • Inability to Analyze Internal Sequences: Edman degradation can only proceed from the N-terminus and provides no information about the internal or C-terminal sequence of a peptide.

  • Lower Throughput: It is a time-consuming and low-throughput technique compared to MS.

The logical flow of Edman degradation involves a cyclical process of coupling, cleavage, and identification of the N-terminal amino acid.

Edman_Degradation_Logic Start Start with Peptide Couple Couple PITC to N-terminal Amino Acid Start->Couple Cleave Cleave N-terminal Amino Acid Couple->Cleave Identify Identify PTH- Amino Acid Cleave->Identify Repeat Repeat Cycle with Shortened Peptide Identify->Repeat Repeat->Couple Next Residue

References

A Comparative Analysis of Hydroxyl Protecting Groups for Fmoc-HoPro-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a detailed comparative study of various hydroxyl protecting groups for N-α-Fmoc-4-hydroxy-L-proline (Fmoc-HoPro-OH), a critical component in the synthesis of peptides with enhanced structural stability.

The hydroxyl group of hydroxyproline plays a crucial role in the stability of the collagen triple helix and can be a key site for post-translational modifications.[1][2][3] Therefore, its effective protection during solid-phase peptide synthesis (SPPS) is essential to prevent unwanted side reactions.[4] This guide evaluates the performance of common hydroxyl protecting groups for this compound, supported by experimental data and detailed protocols.

Performance Comparison of Hydroxyl Protecting Groups

The choice of a hydroxyl protecting group in Fmoc-based peptide synthesis is dictated by its stability to the basic conditions used for Fmoc-group removal (typically 20% piperidine in DMF) and its lability under conditions that do not affect the peptide-resin linkage or other side-chain protecting groups.[5] The most widely used protecting groups for the hydroxyl function of amino acids are acid-labile ethers and esters.

Protecting GroupStructureCleavage ConditionsStability to Piperidine (20% in DMF)Key AdvantagesPotential Disadvantages
tert-Butyl (tBu) -C(CH₃)₃Strong acid (e.g., high concentration of TFA)StableHigh stability, orthogonal to FmocRequires harsh acidic conditions for removal
Trityl (Trt) -C(C₆H₅)₃Mild acid (e.g., 1-5% TFA in DCM)StableEasily cleaved under mild acidic conditionsBulky, can hinder coupling reactions
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)Fluoride ions (e.g., TBAF), acidic conditionsGenerally stable, but can be labileOrthogonal to acid- and base-labile groupsPotential for migration, cost
Acetyl (Ac) -C(O)CH₃Basic conditions (e.g., hydrazine, mild NaOH)Not stableEasily introducedNot orthogonal to Fmoc deprotection conditions

Experimental Protocols

Detailed methodologies for the protection and deprotection of the hydroxyl group of this compound are critical for reproducible results.

General Fmoc-Deprotection Protocol

This protocol is standard for the removal of the N-α-Fmoc group during SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Removal: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

  • Wash: Thoroughly wash the resin with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.[6]

  • Monitoring: The completion of the deprotection can be monitored by UV spectroscopy by detecting the released Fmoc adduct.[5]

Hydroxyl Protecting Group Cleavage Protocols

1. tert-Butyl (tBu) Group Cleavage:

  • Reagent: Cleavage cocktail of Trifluoroacetic acid (TFA)/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5).

  • Procedure:

    • Wash the dried peptide-resin with dichloromethane (DCM).

    • Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the peptide under vacuum.

2. Trityl (Trt) Group Cleavage:

  • Reagent: 1-5% TFA in DCM with a scavenger like TIS.

  • Procedure:

    • Treat the resin-bound peptide with the cleavage solution for 30 minutes at room temperature.

    • Repeat the treatment 2-3 times.

    • Wash the resin with DCM and neutralize with a solution of 10% diisopropylethylamine (DIPEA) in DMF.

    • Wash thoroughly with DMF and DCM.

Workflow and Decision Making

The selection of the appropriate hydroxyl protecting group is a critical decision in the planning of a peptide synthesis. The following diagram illustrates the general workflow and key considerations.

G cluster_planning Planning Phase cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification start Define Peptide Sequence & Target Properties assess_sensitivity Assess Sensitivity of other Amino Acid Side Chains start->assess_sensitivity choose_pg Choose Hydroxyl Protecting Group assess_sensitivity->choose_pg load_aa Load First Amino Acid on Resin choose_pg->load_aa choose_pg->load_aa choose_pg->load_aa Based on orthogonality and desired cleavage conditions spps_cycle Iterative SPPS Cycles: 1. Fmoc Deprotection 2. Coupling load_aa->spps_cycle spps_cycle->spps_cycle final_cleavage Final Cleavage from Resin & Side Chain Deprotection spps_cycle->final_cleavage purification Purify Peptide (e.g., HPLC) final_cleavage->purification final_cleavage->purification analysis Analyze Purity & Identity (e.g., Mass Spectrometry) purification->analysis end Final Peptide analysis->end

Caption: Workflow for peptide synthesis incorporating this compound.

The orthogonality of the chosen hydroxyl protecting group to the Fmoc group is the most critical factor. The tert-butyl group is a robust and widely used choice due to its high stability under the basic conditions of Fmoc removal. The trityl group offers the advantage of milder cleavage conditions, which can be beneficial for sensitive peptide sequences. Silyl ethers provide an alternative orthogonal protection strategy, while acetyl groups are generally incompatible with standard Fmoc-SPPS.

Chemical Structures and Reactions

The following diagram illustrates the protection of the hydroxyl group of this compound with a tert-butyl group and its subsequent deprotection.

G cluster_protection Protection Step cluster_deprotection Deprotection Step (during final cleavage) This compound This compound plus1 + This compound->plus1 isobutylene Isobutylene (or tert-Butyl bromide) plus1->isobutylene arrow1 -> isobutylene->arrow1 Fmoc-HoPro(tBu)-OH Fmoc-HoPro(tBu)-OH arrow1->Fmoc-HoPro(tBu)-OH Fmoc-HoPro(tBu)-OH_resin ...-HoPro(tBu)-...-Resin plus2 + Fmoc-HoPro(tBu)-OH_resin->plus2 tfa TFA plus2->tfa arrow2 -> tfa->arrow2 HoPro_peptide ...-HoPro-... (free peptide) arrow2->HoPro_peptide

Caption: Protection and deprotection of the hydroxyl group of hydroxyproline.

Ultimately, the optimal choice of a hydroxyl protecting group for this compound will depend on the specific requirements of the target peptide, including its sequence, length, and the presence of other sensitive functional groups. Careful consideration of the stability and cleavage conditions of the protecting group is essential for a successful synthesis.

References

The Impact of Hydroxyproline on Peptide-Protein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of post-translational modifications on peptide-protein interactions is paramount. Among these, the hydroxylation of proline to hydroxyproline stands out as a critical determinant of protein structure, stability, and binding affinity. This guide provides a comprehensive comparison of peptides with and without hydroxyproline, supported by experimental data, detailed protocols for key analytical techniques, and visualizations of relevant signaling pathways.

The presence of hydroxyproline, most notably 4-hydroxyproline (4-Hyp), is a hallmark of collagen, where it plays a crucial role in stabilizing the iconic triple helix structure.[1][2] This stabilization is not primarily due to hydrogen bonding networks involving water molecules, as once thought, but rather stems from stereoelectronic effects that favor a specific pucker of the proline ring, predisposing the peptide backbone to the helical conformation required for triple helix formation.[1][2] Beyond its structural role in collagen, hydroxyproline is a key player in mediating interactions with other proteins, such as integrins, and is involved in crucial signaling pathways like the hypoxia-inducible factor (HIF) pathway.[1][3]

Comparative Analysis of Peptide-Protein Interactions

The hydroxylation of proline can significantly alter the binding affinity and kinetics of peptide-protein interactions. While the specific effects are context-dependent, general trends can be observed.

Impact on Binding Affinity and Stability

The introduction of a hydroxyl group can either enhance or diminish binding affinity, depending on the specific interaction. In the context of collagen, 4-hydroxyproline is essential for high-affinity binding to certain integrin receptors.[1] Conversely, 3-hydroxyproline (3-Hyp), when located in the non-natural Yaa position of the repeating Gly-Xaa-Yaa collagen sequence, can destabilize the triple helix.[4]

Peptide SystemModificationTechniqueKey FindingsReference
Collagen-like peptide binding to integrin α2I domainProline vs. 4-HydroxyprolineSolid-phase binding assayAt 37°C, collagen with reduced hydroxylation showed decreased binding avidity to the α2I domain, suggesting that while not absolutely required, 4-Hyp enhances the interaction, likely by stabilizing the triple-helical structure.[5]
Collagen-like peptidesProline vs. 3-HydroxyprolineCircular DichroismPeptides containing 3-Hyp in the natural Xaa position showed a small decrease in triple-helical stability compared to proline, while 3-Hyp in the non-natural Yaa position caused a large destabilization.[4]
HIF-1α peptide binding to pVHLProline vs. HydroxyprolineSurface Plasmon ResonanceHydroxylation of a specific proline residue in the HIF-1α peptide is a prerequisite for its recognition and binding by the von Hippel-Lindau tumor suppressor protein (pVHL), demonstrating an absolute requirement for this modification.[6]

Experimental Protocols

To quantitatively assess the impact of hydroxyproline on peptide-protein interactions, several biophysical techniques are employed. Below are detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for real-time, label-free analysis of binding kinetics and affinity.

Objective: To determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) of a peptide with and without hydroxyproline binding to a protein.

Methodology:

  • Immobilization of the Ligand: The protein of interest (ligand) is typically immobilized on a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Analyte Injection: The peptides (analytes), with and without hydroxyproline, are injected at various concentrations over the immobilized ligand surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the kinetic and affinity constants.

Surface Plasmon Resonance (SPR) Workflow cluster_prep Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis ligand_prep Ligand (Protein) Preparation immobilization Ligand Immobilization on Sensor Chip ligand_prep->immobilization analyte_prep Analyte (Peptide) Preparation injection Analyte Injection (Multiple Concentrations) analyte_prep->injection immobilization->injection detection Real-time Detection of Binding injection->detection sensorgram Sensorgram Generation detection->sensorgram fitting Kinetic Model Fitting sensorgram->fitting results Determination of kon, koff, KD fitting->results

A simplified workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a peptide-protein interaction.

Methodology:

  • Sample Preparation: The protein is placed in the sample cell, and the peptide (with or without hydroxyproline) is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.

  • Titration: A series of small injections of the peptide solution are made into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis protein_prep Protein in Sample Cell titration Titration of Peptide into Protein Solution protein_prep->titration peptide_prep Peptide in Syringe peptide_prep->titration heat_measurement Measurement of Heat Change titration->heat_measurement isotherm Binding Isotherm Generation heat_measurement->isotherm fitting Thermodynamic Model Fitting isotherm->fitting results Determination of KD, n, ΔH, ΔS fitting->results

A simplified workflow for ITC analysis.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides and proteins in solution and can detect conformational changes upon binding.

Objective: To compare the secondary structure of peptides with and without hydroxyproline and to observe any structural changes upon binding to a protein.

Methodology:

  • Sample Preparation: Solutions of the peptides (with and without hydroxyproline) and the protein are prepared in a suitable buffer that is transparent in the far-UV region.

  • CD Spectra Acquisition: CD spectra are recorded for the peptides alone, the protein alone, and the peptide-protein complexes.

  • Data Analysis: The spectra of the individual components are subtracted from the spectrum of the complex to identify any conformational changes. The spectra can also be deconvoluted to estimate the percentage of different secondary structure elements (e.g., α-helix, β-sheet).

Circular Dichroism (CD) Workflow cluster_prep Preparation cluster_cd CD Measurement cluster_analysis Data Analysis peptide_sol Peptide Solution spectra_acq Acquisition of CD Spectra peptide_sol->spectra_acq protein_sol Protein Solution protein_sol->spectra_acq complex_sol Peptide-Protein Complex Solution complex_sol->spectra_acq spectra_comp Comparison of Spectra spectra_acq->spectra_comp deconvolution Secondary Structure Estimation spectra_comp->deconvolution results Assessment of Conformational Changes deconvolution->results

A simplified workflow for CD analysis.

Signaling Pathways Involving Hydroxyproline

The hydroxylation of proline is a critical switch in several cellular signaling pathways.

Integrin Signaling

Integrins are transmembrane receptors that mediate cell-matrix adhesion. The binding of collagen to integrins is often dependent on hydroxyproline within the collagen sequence. This interaction triggers a cascade of intracellular signals that regulate cell proliferation, survival, and migration.

Integrin Signaling Pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm collagen Collagen (with Hyp) integrin Integrin Receptor collagen->integrin Binding fak FAK integrin->fak Activation src Src fak->src Activation pi3k_akt PI3K/Akt Pathway fak->pi3k_akt Activation ras_mapk Ras/MAPK Pathway src->ras_mapk Activation downstream Cell Proliferation, Survival, Migration ras_mapk->downstream pi3k_akt->downstream

Hydroxyproline-dependent collagen-integrin binding.
HIF-1α Signaling

The stability of the transcription factor HIF-1α is regulated by oxygen-dependent prolyl hydroxylases. In the presence of oxygen, specific proline residues in HIF-1α are hydroxylated, leading to its recognition by the VHL ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, this hydroxylation is inhibited, allowing HIF-1α to accumulate and activate genes involved in the response to low oxygen.

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia hif1a_norm HIF-1α phd Prolyl Hydroxylase (PHD) hif1a_norm->phd O2 hif1a_oh HIF-1α-OH phd->hif1a_oh Hydroxylation vhl VHL Complex hif1a_oh->vhl Binding proteasome Proteasomal Degradation vhl->proteasome Ubiquitination hif1a_hyp HIF-1α hif1_complex HIF-1 Complex hif1a_hyp->hif1_complex hif1b HIF-1β hif1b->hif1_complex nucleus Nucleus hif1_complex->nucleus hre Hypoxia Response Element (HRE) nucleus->hre Binding gene_exp Gene Expression (e.g., VEGF) hre->gene_exp

Oxygen-dependent regulation of HIF-1α stability.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-HoPro-OH (Fmoc-trans-4-hydroxy-L-proline), a commonly used protected amino acid in peptide synthesis. Following these guidelines will help ensure regulatory compliance, protect personnel, and minimize environmental impact.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the hazards can be inferred from its chemical structure and similar compounds. Treat this compound as a hazardous chemical.

Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, all personnel must wear the appropriate PPE.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust may be generated.
Core Disposal Principles

The fundamental principle for the disposal of this compound and its associated waste is to manage it as hazardous chemical waste.

  • Do not dispose of this compound down the drain or in regular trash receptacles.[1]

  • Do not allow the chemical to contaminate water sources, foodstuffs, or animal feed.[2]

  • All waste, including the primary compound, contaminated materials, and solutions, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1][2][3][4]

Step-by-Step Disposal Procedures

The following protocols provide detailed guidance for the disposal of solid this compound and the liquid waste streams generated during its use in solid-phase peptide synthesis (SPPS).

A. Disposal of Unused or Expired Solid this compound
  • Segregation: Do not mix solid this compound with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[2][3]

  • Packaging:

    • Whenever possible, use the original manufacturer's container for disposal.[2]

    • If the original container is not available, place the solid waste in a clearly labeled, sealed, and compatible container. High-density polyethylene (HDPE) is a suitable material.[1]

  • Labeling: The waste container must be clearly and accurately labeled with:

    • The words "Hazardous Waste".[1][2]

    • The full chemical name: "this compound".[1]

    • The primary hazards (e.g., "Irritant").[1]

    • The date the waste was first added to the container.[1]

  • Storage and Collection:

    • Store the sealed waste container in a designated hazardous waste accumulation area.[1][2] This area should be well-ventilated and separate from incompatible materials.[1]

    • Arrange for pickup and disposal through your institution's EHS office or a licensed contractor.[1]

B. Disposal of Liquid Waste from Peptide Synthesis

Liquid waste generated during SPPS involving this compound is considered hazardous and must be collected. This includes solvents (e.g., DMF, DCM), deprotection solutions (e.g., piperidine in DMF), and cleavage cocktails (e.g., containing trifluoroacetic acid - TFA).[3][4]

  • Collection:

    • Collect all liquid waste in a designated, compatible, and properly sealed hazardous waste container.[3][4]

    • Do not mix incompatible waste streams.[4] For example, acidic cleavage waste (TFA) should be collected separately from basic deprotection waste (piperidine).

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "DMF, Piperidine, Dibenzofulvene-piperidine adduct from Fmoc deprotection").[3][4]

  • Storage and Disposal: Store the container in a designated hazardous waste area, preferably within secondary containment to mitigate spills.[2] Arrange for disposal through your institution's approved hazardous waste program.[4]

C. Disposal of Contaminated Solid Waste

Items such as gloves, weighing paper, pipette tips, and other lab consumables that come into contact with this compound are considered contaminated solid waste.[4]

  • Collection: Place these items in a designated, clearly labeled hazardous waste container. Double-bagging in clear plastic bags before placing them in the final container is a recommended practice.[2]

  • Storage and Disposal: Store the container in the hazardous waste accumulation area and dispose of it through your institution's established procedures.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

G cluster_start This compound Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_end Final Disposal start Identify this compound Waste Stream solid_waste Unused/Expired Solid or Contaminated Labware start->solid_waste liquid_waste Synthesis Solutions (e.g., DMF, Piperidine, TFA) start->liquid_waste package_solid Package in Labeled, Compatible Container solid_waste->package_solid Segregate store Store in Designated Hazardous Waste Area package_solid->store collect_liquid Collect in Labeled, Sealed Waste Container liquid_waste->collect_liquid Segregate by Compatibility collect_liquid->store disposal Dispose via Institutional EHS or Licensed Contractor store->disposal Schedule Pickup

Caption: Disposal workflow for this compound solid and liquid waste.

References

Personal protective equipment for handling Fmoc-HoPro-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of Fmoc-HoPro-OH, a proline derivative commonly utilized in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical for ensuring a safe laboratory environment and the generation of reliable scientific data.

Chemical and Physical Properties: this compound is a white to off-white powder. While specific hazard classifications are not prominently listed, it is prudent to handle it with the care afforded to all laboratory chemicals, minimizing exposure and adhering to standard safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

While Fmoc-protected amino acids are generally not classified as hazardous substances, appropriate precautions should always be taken in a laboratory setting.[1][2] The primary risks associated with handling the solid form are inhalation of dust and contact with skin and eyes.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][3]
Body Protection A laboratory coat should be worn to prevent skin contact.[3]
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent should be used if dust is generated during handling.[2]

Operational and Disposal Plans

Step-by-Step Handling and Experimental Protocol:

  • Preparation and Weighing:

    • Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation of any dust.

    • Before handling, ensure all required PPE is correctly worn.

    • Use appropriate tools for weighing and transferring the powder to avoid generating dust.

  • Dissolution and Reaction:

    • When dissolving this compound in solvents such as dimethylformamide (DMF) for SPPS, perform the procedure in a fume hood.

    • The subsequent steps of peptide synthesis, including the removal of the Fmoc protecting group (deprotection) and cleavage of the peptide from the resin, involve hazardous chemicals and must be carried out with appropriate engineering controls and PPE.[4][5]

  • Fmoc Deprotection:

    • The Fmoc group is typically removed using a solution of a base, commonly 20% piperidine in DMF.[6][7] This process generates dibenzofulvene as a byproduct, which is trapped by piperidine.[8] The resulting waste is considered hazardous.

  • Peptide Cleavage:

    • After synthesis, the peptide is cleaved from the solid support, often using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[5] TFA is highly corrosive and must be handled with extreme care in a chemical fume hood.

Disposal Plan:

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • Collect unused or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a designated hazardous waste container.[9]

  • Liquid Waste:

    • Solvent Waste: Solvents used for dissolving and washing (e.g., DMF, DCM) should be collected in a designated hazardous waste container labeled with the full chemical names.

    • Deprotection Waste: The piperidine/DMF solution used for Fmoc deprotection is a hazardous waste stream and must be collected in a separate, clearly labeled container.[6][10]

    • Cleavage Waste: The TFA cocktail used for cleavage is highly acidic and corrosive. It must be collected in a designated, acid-resistant hazardous waste container.

  • Final Disposal:

    • All waste containers must be sealed and stored in a designated hazardous waste accumulation area.

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10][11]

    • Do not dispose of any of these materials down the drain or in the regular trash.[9][11]

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_synthesis Synthesis cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh this compound prep_fumehood->prep_weigh syn_dissolve Dissolve in Solvent (e.g., DMF) prep_weigh->syn_dissolve disp_solid Collect Solid Waste prep_weigh->disp_solid Unused/Contaminated Solids syn_deprotect Fmoc Deprotection (Piperidine/DMF) syn_dissolve->syn_deprotect disp_liquid Collect Liquid Waste Streams syn_dissolve->disp_liquid Solvent Waste syn_cleave Peptide Cleavage (TFA Cocktail) syn_deprotect->syn_cleave disp_deprotect Deprotection Waste (Hazardous) syn_deprotect->disp_deprotect Piperidine Waste disp_cleavage Cleavage Waste (Hazardous) syn_cleave->disp_cleavage TFA Waste disp_final Dispose via EHS/Licensed Contractor disp_solid->disp_final disp_liquid->disp_final disp_deprotect->disp_final disp_cleavage->disp_final

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-HoPro-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-HoPro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.